molecular formula C11H11NO3 B2546004 4-Ethoxy-1H-indole-2-carboxylic acid CAS No. 29970-01-2

4-Ethoxy-1H-indole-2-carboxylic acid

カタログ番号: B2546004
CAS番号: 29970-01-2
分子量: 205.213
InChIキー: LJWIZTFZBBEWOJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-Ethoxy-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.213. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-ethoxy-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-15-10-5-3-4-8-7(10)6-9(12-8)11(13)14/h3-6,12H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWIZTFZBBEWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1C=C(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29970-01-2
Record name 4-ethoxy-1H-indole-2-carboxylic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Ethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-Ethoxy-1H-indole-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The guide delves into the theoretical and practical aspects of the most pertinent synthetic strategies, with a focus on the Fischer indole synthesis and the Reissert indole synthesis. Each method is discussed in detail, highlighting the underlying chemical principles, key reaction parameters, and step-by-step experimental protocols. Furthermore, this document offers insights into the preparation of essential starting materials and the final hydrolysis step to yield the target carboxylic acid. The guide is designed to be a practical resource for researchers and scientists, providing the necessary information to confidently approach the synthesis of this important indole derivative.

Introduction: The Significance of this compound

The indole nucleus is a privileged scaffold in a vast array of pharmaceuticals, natural products, and functional materials. The specific substitution pattern of this compound, featuring an electron-donating ethoxy group at the 4-position and a carboxylic acid at the 2-position, makes it a particularly attractive intermediate for the synthesis of biologically active molecules. The carboxylic acid moiety serves as a versatile handle for further functionalization, such as amide bond formation, while the ethoxy group can influence the molecule's pharmacokinetic and pharmacodynamic properties. A clear and reliable synthetic route to this compound is therefore of significant interest to the drug development community.

Retrosynthetic Analysis: Devising a Synthetic Strategy

A retrosynthetic analysis of this compound reveals several viable synthetic disconnections. The most logical approaches involve the formation of the indole ring as the key strategic step. Two classical and robust methods for indole synthesis are particularly well-suited for this target: the Fischer indole synthesis and the Reissert indole synthesis.

Diagram 1: Retrosynthetic Analysis of this compound

G cluster_fischer Fischer Indole Synthesis cluster_reissert Reissert Indole Synthesis target This compound ester Ethyl 4-Ethoxy-1H-indole-2-carboxylate target->ester Hydrolysis fischer_precursor 3-Ethoxyphenylhydrazone of Ethyl Pyruvate ester->fischer_precursor Cyclization reissert_precursor Ethyl 3-ethoxy-2-nitrophenylpyruvate ester->reissert_precursor Reductive Cyclization hydrazine 3-Ethoxyphenylhydrazine fischer_precursor->hydrazine pyruvate Ethyl Pyruvate fischer_precursor->pyruvate nitrotoluene 3-Ethoxy-2-nitrotoluene reissert_precursor->nitrotoluene oxalate Diethyl Oxalate reissert_precursor->oxalate

Caption: Retrosynthetic pathways for this compound.

This guide will focus on these two primary pathways, providing a detailed examination of each.

The Fischer Indole Synthesis Pathway

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a versatile and widely used method for constructing the indole ring system.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[3][4] For the synthesis of this compound, the key starting materials are 3-ethoxyphenylhydrazine and pyruvic acid or a pyruvate ester.

Mechanism of the Fischer Indole Synthesis

The mechanism of the Fischer indole synthesis is a well-established sequence of reactions:

  • Hydrazone Formation: The reaction commences with the condensation of 3-ethoxyphenylhydrazine with ethyl pyruvate to form the corresponding hydrazone.

  • Tautomerization: The hydrazone undergoes tautomerization to its enamine form.

  • [5][5]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[5][5]-sigmatropic rearrangement (a Claisen-like rearrangement) to form a di-imine intermediate. This is the key bond-forming step that creates the C-C bond of the indole ring.

  • Cyclization and Aromatization: The di-imine intermediate then undergoes cyclization and subsequent loss of ammonia to generate the aromatic indole ring.[2]

Diagram 2: Mechanism of the Fischer Indole Synthesis

G A 3-Ethoxyphenylhydrazine + Ethyl Pyruvate B Hydrazone A->B Condensation C Enamine (Tautomer) B->C Tautomerization D [3,3]-Sigmatropic Rearrangement Intermediate C->D [3,3]-Sigmatropic Rearrangement E Cyclized Intermediate D->E Cyclization F Ethyl 4-Ethoxy-1H-indole-2-carboxylate E->F Aromatization (-NH3)

Caption: Key steps in the Fischer indole synthesis.

Experimental Protocol: Fischer Indole Synthesis

This protocol outlines the synthesis of ethyl 4-ethoxy-1H-indole-2-carboxylate, the ester precursor to the target acid.

Part A: Preparation of 3-Ethoxyphenylhydrazine Hydrochloride

The synthesis of the substituted hydrazine is a critical prerequisite. A common method involves the diazotization of the corresponding aniline followed by reduction.

Materials:

  • 3-Ethoxyaniline

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Stannous Chloride (SnCl₂)

  • Water

  • Ice

Procedure:

  • Dissolve 3-ethoxyaniline in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C, to form the diazonium salt.

  • In a separate flask, prepare a solution of stannous chloride in concentrated hydrochloric acid and cool it to 0 °C.

  • Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir for a few hours at room temperature.

  • Collect the precipitated 3-ethoxyphenylhydrazine hydrochloride by filtration, wash with a small amount of cold water, and dry under vacuum.

Part B: Synthesis of Ethyl 4-Ethoxy-1H-indole-2-carboxylate

Materials:

  • 3-Ethoxyphenylhydrazine Hydrochloride

  • Ethyl Pyruvate

  • Ethanol

  • Polyphosphoric Acid (PPA) or another suitable acid catalyst (e.g., ZnCl₂, H₂SO₄)

Procedure:

  • A mixture of 3-ethoxyphenylhydrazine hydrochloride and ethyl pyruvate in ethanol is stirred at room temperature to form the hydrazone.

  • The solvent is removed under reduced pressure.

  • The resulting crude hydrazone is added portion-wise to preheated polyphosphoric acid at a temperature of approximately 100-120 °C with stirring.

  • The reaction mixture is maintained at this temperature for a specified time until the reaction is complete (monitored by TLC).

  • The hot mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.

  • The solid is collected by filtration, washed thoroughly with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford ethyl 4-ethoxy-1H-indole-2-carboxylate.

Table 1: Representative Reaction Parameters for Fischer Indole Synthesis

ParameterValueReference
Starting Materials 3-Ethoxyphenylhydrazine, Ethyl Pyruvate
Catalyst Polyphosphoric Acid (PPA)[6]
Temperature 100-120 °C[7]
Solvent (for hydrazone formation) Ethanol
Typical Yield 60-80% (for analogous systems)

The Reissert Indole Synthesis Pathway

The Reissert indole synthesis provides an alternative and powerful route to indole-2-carboxylic acids.[1][5] This method begins with the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by a reductive cyclization.[8] For the synthesis of our target molecule, the key starting material is 3-ethoxy-2-nitrotoluene.

Mechanism of the Reissert Indole Synthesis

The Reissert synthesis proceeds through the following key steps:

  • Condensation: In the presence of a strong base, such as potassium ethoxide, 3-ethoxy-2-nitrotoluene undergoes condensation with diethyl oxalate to form ethyl 3-ethoxy-2-nitrophenylpyruvate.[9]

  • Reductive Cyclization: The nitro group of the pyruvate derivative is then selectively reduced to an amine. Common reducing agents include zinc in acetic acid or catalytic hydrogenation.[10] The newly formed amino group spontaneously undergoes intramolecular cyclization with the adjacent ketone moiety.

  • Dehydration: The resulting intermediate readily dehydrates to form the aromatic indole ring.

Diagram 3: Mechanism of the Reissert Indole Synthesis

G A 3-Ethoxy-2-nitrotoluene + Diethyl Oxalate B Ethyl 3-ethoxy-2-nitrophenylpyruvate A->B Condensation (Base) C Ethyl 2-amino-3-ethoxyphenylpyruvate B->C Reduction D Cyclized Intermediate C->D Intramolecular Cyclization E Ethyl 4-Ethoxy-1H-indole-2-carboxylate D->E Dehydration

Caption: Key steps in the Reissert indole synthesis.

Experimental Protocol: Reissert Indole Synthesis

This protocol describes the synthesis of ethyl 4-ethoxy-1H-indole-2-carboxylate via the Reissert pathway.

Part A: Preparation of 3-Ethoxy-2-nitrotoluene

The synthesis of this starting material is a crucial first step. It can be prepared from commercially available precursors through standard aromatic substitution reactions.

Materials:

  • 2-Chloro-6-nitrotoluene or 2-Hydroxy-6-nitrotoluene

  • Sodium Ethoxide

  • Ethanol

  • DMF (optional)

Procedure (from 2-Chloro-6-nitrotoluene):

  • A solution of sodium ethoxide in ethanol is prepared.

  • 2-Chloro-6-nitrotoluene is added to the solution.

  • The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).

  • The reaction is cooled, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.

Part B: Synthesis of Ethyl 4-Ethoxy-1H-indole-2-carboxylate

Materials:

  • 3-Ethoxy-2-nitrotoluene

  • Diethyl Oxalate

  • Potassium Ethoxide

  • Ethanol (anhydrous)

  • Zinc dust

  • Acetic Acid

Procedure:

  • To a solution of potassium ethoxide in anhydrous ethanol, a mixture of 3-ethoxy-2-nitrotoluene and diethyl oxalate is added dropwise at a controlled temperature.[9]

  • The reaction mixture is stirred at room temperature or gentle heating for several hours to facilitate the condensation reaction.

  • The resulting ethyl 3-ethoxy-2-nitrophenylpyruvate is isolated after an acidic workup.

  • The purified pyruvate derivative is then dissolved in glacial acetic acid.

  • Zinc dust is added portion-wise to the solution with stirring, maintaining the temperature below a certain limit to control the exothermic reaction.

  • After the addition is complete, the mixture is stirred for an additional period to ensure complete reduction and cyclization.

  • The reaction mixture is filtered to remove excess zinc, and the filtrate is poured into ice water to precipitate the product.

  • The crude ethyl 4-ethoxy-1H-indole-2-carboxylate is collected, washed with water, and purified by recrystallization.

Table 2: Representative Reaction Parameters for Reissert Indole Synthesis

ParameterValueReference
Starting Materials 3-Ethoxy-2-nitrotoluene, Diethyl Oxalate[9]
Base for Condensation Potassium Ethoxide[1]
Reducing Agent Zinc / Acetic Acid[8]
Solvent Ethanol, Acetic Acid
Typical Yield 50-70% (for analogous systems)

Final Step: Hydrolysis of the Ester

Both the Fischer and Reissert syntheses typically yield the ethyl ester of the target carboxylic acid. The final step is a straightforward hydrolysis.

Experimental Protocol: Ester Hydrolysis

Materials:

  • Ethyl 4-Ethoxy-1H-indole-2-carboxylate

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl)

Procedure:

  • The ethyl 4-ethoxy-1H-indole-2-carboxylate is dissolved in a mixture of ethanol and water.

  • A solution of potassium hydroxide or sodium hydroxide in water is added.

  • The mixture is heated to reflux for a few hours until the hydrolysis is complete (monitored by the disappearance of the starting ester on TLC).[11][12]

  • The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is diluted with water and washed with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ester.

  • The aqueous layer is cooled in an ice bath and acidified with dilute hydrochloric acid until the pH is acidic, causing the carboxylic acid to precipitate.

  • The solid this compound is collected by filtration, washed with cold water, and dried under vacuum.

Characterization of this compound

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons of the indole ring, the ethoxy group (a triplet and a quartet), the C3-proton of the indole, and the acidic proton of the carboxylic acid (typically a broad singlet at high ppm).[13]

  • ¹³C NMR Spectroscopy: The carbon NMR will show the expected number of signals for the aromatic carbons, the ethoxy carbons, and the carboxyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and characteristic peaks for the aromatic C-H and C=C bonds.[14][15][16]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound.

Conclusion

The synthesis of this compound can be reliably achieved through well-established synthetic methodologies. Both the Fischer and Reissert indole syntheses offer viable and robust pathways to this valuable building block. The choice between these routes may depend on the availability of the respective starting materials, 3-ethoxyphenylhydrazine or 3-ethoxy-2-nitrotoluene. This guide has provided a detailed, practical framework for the synthesis, including the preparation of key precursors and the final hydrolysis step. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently produce this compound for their drug discovery and development endeavors.

References

4-Ethoxy-1H-indole-2-carboxylic acid solubility profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 4-Ethoxy-1H-indole-2-carboxylic acid

Introduction

This compound is an indole derivative, a class of heterocyclic compounds that form the core of numerous molecules of biological and pharmaceutical importance. As a functionalized indole, it serves as a valuable building block in medicinal chemistry and materials science. The successful application of any chemical entity in these fields, particularly in drug discovery, is fundamentally dependent on its physicochemical properties. Among these, solubility is a critical parameter that governs everything from reaction kinetics in synthesis to bioavailability and formulation strategies in pharmaceuticals.

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility profile of this compound. We will delve into the structural features influencing its solubility, present detailed, field-proven protocols for its experimental determination, and discuss the implications of this data for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Physicochemical Characterization and Predicted Behavior

Understanding the molecular structure of this compound is paramount to predicting its solubility. The molecule incorporates three key functional regions:

  • An Indole Ring System: A bicyclic aromatic structure that is inherently hydrophobic and capable of π-π stacking interactions.

  • A Carboxylic Acid Group (-COOH): An ionizable functional group that can act as a hydrogen bond donor and acceptor. Its acidity (pKa) is a critical determinant of solubility in aqueous media. At pH values above its pKa, the group deprotonates to the highly polar carboxylate ion (-COO⁻), significantly enhancing aqueous solubility.[1]

  • An Ethoxy Group (-OCH₂CH₃): A relatively non-polar ether group that adds to the overall lipophilicity of the molecule.

Based on these features, a dichotomous solubility profile is anticipated: limited solubility in neutral or acidic aqueous solutions due to the dominance of the hydrophobic indole core, but enhanced solubility in alkaline conditions and in polar organic solvents.

Table 1: Physicochemical Properties of this compound

PropertyValue / StructureSource
Chemical Structure Chemical structure of this compoundN/A
CAS Number 29970-01-2[2][3]
Molecular Formula C₁₁H₁₁NO₃[2]
Molecular Weight 205.21 g/mol Inferred
Predicted pKa ~3.5 - 4.5Inferred from similar indole-2-carboxylic acids[4]
Predicted XLogP3 ~2.5 - 3.0Inferred from similar structures[5][6]

The Duality of Solubility: Thermodynamic vs. Kinetic

In drug discovery and development, solubility is not a single value but is typically assessed in two distinct forms: thermodynamic and kinetic.[7]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure, when the solid and dissolved states are in equilibrium.[7] The classic "shake-flask" method is the gold standard for its determination.[8][9] While highly reliable, this method is often low-throughput.[10]

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation when a concentrated stock solution (typically in DMSO) is rapidly diluted into an aqueous buffer.[7] This value is often higher than the thermodynamic solubility because it can include supersaturated states. It is a critical parameter in early discovery, as it mimics the conditions of high-throughput screening (HTS) assays and helps identify potential liabilities early on.[7][10]

The following diagram illustrates the workflow for a comprehensive solubility assessment.

G cluster_0 Solubility Assessment Workflow cluster_1 Experimental Determination start Compound Synthesis & Purification char Physicochemical Characterization (pKa, LogP prediction) start->char thermo Thermodynamic Solubility (Shake-Flask Method) char->thermo Equilibrium Studies kinetic Kinetic Solubility (Nephelometry/UV-Vis) char->kinetic High-Throughput Screening ph_dep pH-Dependent Solubility Profile thermo->ph_dep data_analysis Data Analysis & Interpretation kinetic->data_analysis ph_dep->data_analysis end Inform Downstream Applications (Formulation, Assays) data_analysis->end

Caption: Workflow for comprehensive solubility assessment.

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for determining the solubility of this compound.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method remains the most reliable for determining equilibrium solubility.[8] Its core principle is to allow an excess of the solid compound to equilibrate with the solvent over an extended period.

Rationale: By adding an excess of the solid, we ensure that a saturated solution is formed and that this solution is in equilibrium with the undissolved solid phase. The extended incubation time (typically 24-48 hours) is necessary to ensure this equilibrium is fully reached, especially for poorly soluble compounds.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial. The amount should be sufficient to ensure undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., deionized water, phosphate-buffered saline pH 7.4) to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24-48 hours. Temperature control is crucial as solubility is temperature-dependent.[9]

  • Phase Separation: After equilibration, allow the vials to stand for at least 1 hour to let the undissolved solid settle.

  • Sample Collection: Carefully remove an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation or filtration (using a low-binding filter, e.g., PVDF) is highly recommended to ensure a particle-free solution.

  • Quantification: Determine the concentration of the dissolved compound in the collected supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[10]

  • Calculation: The determined concentration represents the thermodynamic solubility in the chosen solvent at the specified temperature.

Protocol: Kinetic Solubility (Nephelometry Method)

This high-throughput method is ideal for early-stage discovery and relies on detecting light scattering from the precipitate formed upon dilution of a DMSO stock.[10]

Rationale: This protocol mimics the process of compound addition in many HTS assays, where a small volume of a concentrated DMSO stock is added to a larger volume of aqueous buffer. The point at which the compound precipitates and scatters light is defined as its kinetic solubility.[7] Nephelometry provides a fast and sensitive means of detecting this precipitation.[10]

Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Plate Preparation: In a clear-bottom 96- or 384-well microplate, add the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Serial Dilution: Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the buffer and perform serial dilutions directly in the plate to create a range of concentrations.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature to allow for precipitation.

  • Measurement: Place the microplate in a microplate nephelometer (such as a BMG LABTECH NEPHELOstar Plus) and measure the light scattered by insoluble particles.[10]

  • Data Analysis: Plot the measured light scattering units against the compound concentration. The concentration at which the signal significantly rises above the background is determined as the kinetic solubility.

pH-Dependent Solubility Profile

For an ionizable compound like this compound, solubility is highly dependent on pH. The relationship between pH, pKa, and the ionization state of the carboxylic acid dictates its aqueous solubility.

G cluster_0 pH-Dependent Ionization and Solubility Low pH\n(pH < pKa) Low pH (pH < pKa) R-COOH\n(Protonated, Neutral) R-COOH (Protonated, Neutral) Low pH\n(pH < pKa)->R-COOH\n(Protonated, Neutral) Favors Low Aqueous Solubility\n(Hydrophobic Form Dominates) Low Aqueous Solubility (Hydrophobic Form Dominates) R-COOH\n(Protonated, Neutral)->Low Aqueous Solubility\n(Hydrophobic Form Dominates) Leads to High pH\n(pH > pKa) High pH (pH > pKa) R-COO⁻\n(Deprotonated, Anionic) R-COO⁻ (Deprotonated, Anionic) High pH\n(pH > pKa)->R-COO⁻\n(Deprotonated, Anionic) Favors High Aqueous Solubility\n(Charged Form Dominates) High Aqueous Solubility (Charged Form Dominates) R-COO⁻\n(Deprotonated, Anionic)->High Aqueous Solubility\n(Charged Form Dominates) Leads to

Caption: Relationship between pH, ionization, and solubility.

A pH-solubility profile can be generated by performing the thermodynamic shake-flask method across a range of buffers (e.g., from pH 2 to pH 10). The expected result is a curve showing low solubility at acidic pH, with a sharp increase as the pH approaches and surpasses the pKa of the carboxylic acid group.

Expected Solubility Profile and Practical Implications

While experimental data for this specific molecule is not widely published, we can extrapolate a likely profile based on its structure and data from close analogs like indole-2-carboxylic acid.[4][11]

Table 2: Predicted Solubility Profile of this compound

Solvent / MediumPredicted SolubilityRationale / Implication
Water (pH ~5-6) Very Low (< 10 µg/mL)The hydrophobic indole moiety dominates. Similar to the parent indole-2-carboxylic acid, which is practically insoluble.[11]
Acidic Buffer (pH 2.0) Very Low (< 5 µg/mL)The carboxylic acid is fully protonated (neutral), minimizing aqueous solubility.
PBS (pH 7.4) ModerateThe carboxylic acid is largely deprotonated (>99%), significantly increasing solubility. Crucial for physiological relevance.
Alkaline Buffer (pH 10.0) HighThe compound is fully ionized, maximizing aqueous solubility. Useful for preparing concentrated aqueous stocks.
DMSO Very High (> 100 mg/mL)Excellent solvent for creating high-concentration stock solutions for screening.[4]
Ethanol / Methanol HighPolar protic solvents capable of hydrogen bonding with the solute.[4]
Acetonitrile ModeratePolar aprotic solvent.
Ethyl Acetate Low to ModerateMedium polarity solvent.

Implications for Researchers:

  • For Synthetic Chemists: The compound's solubility in organic solvents like ethanol and ethyl acetate will influence choices for reaction conditions and purification methods (e.g., crystallization).

  • For Biologists & Pharmacologists: The low solubility at neutral pH may pose challenges for in vitro assays. Using a DMSO stock is standard, but the final DMSO concentration must be kept low (typically <0.5%) to avoid artifacts. The kinetic solubility value is essential for designing assay concentrations to avoid compound precipitation.

  • For Formulation Scientists: The poor aqueous solubility is a significant hurdle for developing oral dosage forms. The pH-dependent solubility suggests that strategies like salt formation (creating a sodium or potassium salt) or formulating for release in the higher pH environment of the small intestine could enhance absorption.

Conclusion

The solubility profile of this compound is a critical dataset that dictates its handling, application, and potential for development. Its behavior is characterized by poor intrinsic aqueous solubility, which can be significantly modulated by pH due to the presence of the ionizable carboxylic acid group. A thorough characterization using both thermodynamic (shake-flask) and kinetic (nephelometry) methods is essential. This guide provides the theoretical framework and robust experimental protocols necessary for researchers to generate high-quality, reliable solubility data, thereby enabling informed decisions in synthesis, screening, and formulation development.

References

Unlocking the Therapeutic Promise of the Indole Scaffold: A Technical Guide to the Potential Biological Activity of 4-Ethoxy-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the potential biological activities of the novel compound, 4-Ethoxy-1H-indole-2-carboxylic acid. While direct experimental data on this specific molecule is not yet prevalent in published literature, this document serves as a technical resource, hypothesizing its therapeutic potential based on the well-established bioactivities of the broader indole-2-carboxylic acid class of molecules. By examining structure-activity relationships and proven experimental protocols for analogous compounds, we aim to provide a foundational framework for future research and development efforts.

The Indole-2-Carboxylic Acid Scaffold: A Privileged Motif in Drug Discovery

The indole ring system is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with diverse pharmacological effects. The addition of a carboxylic acid at the 2-position creates the indole-2-carboxylic acid scaffold, a key pharmacophore that has been successfully exploited to target a range of biological entities. This scaffold's inherent ability to form crucial interactions, such as hydrogen bonds and metal chelation, with biological macromolecules has cemented its status as a "privileged" structure in the design of novel therapeutics.

Derivatives of indole-2-carboxylic acid have demonstrated a remarkable breadth of biological activities, including but not limited to, antiviral, anticancer, anti-inflammatory, and neuromodulatory effects. This versatility stems from the indole ring's amenability to substitution at various positions, allowing for the fine-tuning of a compound's physicochemical properties and target specificity.

A Landscape of Biological Activity for Indole-2-Carboxylic Acid Derivatives

To build a predictive framework for the biological potential of this compound, it is essential to survey the established activities of its structural relatives.

Antiviral Activity: Inhibition of HIV-1 Integrase

A significant body of research highlights the potential of indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, a critical enzyme for viral replication. The core scaffold, featuring the indole nucleus and the C2 carboxyl group, has been shown to chelate with two Mg²⁺ ions within the enzyme's active site, effectively blocking the strand transfer process[1][2][3]. Structural modifications at various positions of the indole ring have been explored to enhance this inhibitory activity. For instance, the introduction of a halogenated benzene ring at the C6 position can lead to beneficial π-π stacking interactions with viral DNA[1].

Anticancer Activity: Targeting Key Oncogenic Pathways

The indole-2-carboxylic acid framework has also been a fertile ground for the development of novel anticancer agents.

  • IDO1/TDO Inhibition: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism and are implicated in tumor immune evasion. Certain 6-acetamido-indole-2-carboxylic acid derivatives have emerged as potent dual inhibitors of IDO1 and TDO, with IC50 values in the low micromolar range, presenting a promising avenue for cancer immunotherapy[4].

  • Targeting 14-3-3η Protein: A series of novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein, a key regulator in various cellular processes, including cell cycle and apoptosis. One such derivative, C11, has demonstrated significant inhibitory activity against several human liver cancer cell lines and has been shown to induce G1-S phase cell cycle arrest[5].

Neuromodulatory Effects: NMDA Receptor Antagonism

The parent compound, indole-2-carboxylic acid, is a known competitive antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor[6]. This receptor plays a crucial role in synaptic plasticity and is implicated in various neurological disorders. The ability of indole-2-carboxylic acid to modulate NMDA receptor activity underscores the potential for its derivatives to be developed as treatments for conditions associated with excitotoxicity.

Hypothesized Bioactivity of this compound: A Forward Look

Based on the established activities of its analogs, we can project potential biological roles for this compound. The presence of the core indole-2-carboxylic acid scaffold suggests a predisposition for activities such as HIV-1 integrase inhibition and NMDA receptor modulation.

The key distinguishing feature of this molecule is the ethoxy group at the 4-position of the indole ring. The introduction of this moderately lipophilic and electron-donating group could influence the compound's pharmacokinetic and pharmacodynamic properties in several ways:

  • Altered Target Affinity and Selectivity: The size and electronic nature of the 4-ethoxy group could modulate the binding affinity and selectivity for various biological targets. For instance, it may enhance interactions within hydrophobic pockets of enzyme active sites or receptor binding domains.

  • Modified Physicochemical Properties: The ethoxy group is expected to increase the lipophilicity of the molecule compared to its unsubstituted counterpart, which could impact its cell permeability, metabolic stability, and overall bioavailability.

Further investigation into these possibilities is warranted and could unveil novel therapeutic applications for this specific derivative.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of this compound, a systematic screening approach is recommended. The following are detailed, step-by-step methodologies for key assays, based on protocols successfully employed for analogous compounds.

In Vitro HIV-1 Integrase Strand Transfer Assay

This assay is fundamental to assessing the potential of this compound as an antiviral agent.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 10 mM MgCl₂, 4% glycerol).

    • Dilute recombinant HIV-1 integrase enzyme to the desired concentration in the reaction buffer.

    • Prepare a solution of a labeled (e.g., biotinylated) viral DNA substrate and a target DNA substrate.

    • Prepare serial dilutions of this compound and a known inhibitor (e.g., Raltegravir) as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add the HIV-1 integrase enzyme to each well.

    • Add the test compound dilutions and controls to the respective wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the strand transfer reaction by adding the viral and target DNA substrates.

    • Incubate the plate at 37°C for a specified duration (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection and Data Analysis:

    • Detect the strand transfer product using a suitable method (e.g., streptavidin-coated plates and a colorimetric or fluorescent readout).

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices: The use of recombinant integrase and defined DNA substrates provides a direct measure of the compound's effect on the enzymatic reaction, independent of cellular uptake or metabolism. The inclusion of a known inhibitor validates the assay's performance.

IDO1/TDO Enzyme Inhibition Assay

This cellular assay can determine the compound's potential as an immunomodulatory agent for cancer therapy.

Methodology:

  • Cell Culture:

    • Culture a human cancer cell line known to express IDO1 (e.g., HeLa) or TDO (e.g., SK-OV-3) in appropriate media.

    • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment and Tryptophan Depletion:

    • Treat the cells with serial dilutions of this compound and a known IDO1/TDO inhibitor (e.g., Epacadostat) for a specified time (e.g., 48-72 hours).

  • Kynurenine Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of kynurenine, the product of tryptophan metabolism by IDO1/TDO, using a colorimetric assay based on its reaction with p-dimethylaminobenzaldehyde or by LC-MS.

  • Data Analysis:

    • Calculate the percentage of inhibition of kynurenine production for each compound concentration.

    • Determine the IC50 value.

Self-Validating System: The measurement of the enzymatic product (kynurenine) in a cellular context provides a physiologically relevant assessment of the compound's inhibitory activity.

Visualization of Key Concepts

To aid in the conceptualization of the discussed topics, the following diagrams are provided.

G cluster_0 Indole-2-Carboxylic Acid Scaffold cluster_1 Potential Biological Targets Scaffold Indole-2-COOH Core HIV_Integrase HIV-1 Integrase Scaffold->HIV_Integrase Antiviral IDO1_TDO IDO1/TDO Scaffold->IDO1_TDO Anticancer NMDA_Receptor NMDA Receptor Scaffold->NMDA_Receptor Neuromodulation 14_3_3_Protein 14-3-3 Protein Scaffold->14_3_3_Protein Anticancer

Caption: Biological targets of the indole-2-carboxylic acid scaffold.

G Start Start: Reagent Preparation Enzyme_Addition Add HIV-1 Integrase to Plate Start->Enzyme_Addition Compound_Incubation Add Test Compound & Incubate Enzyme_Addition->Compound_Incubation Reaction_Initiation Add DNA Substrates Compound_Incubation->Reaction_Initiation Reaction_Incubation Incubate at 37°C Reaction_Initiation->Reaction_Incubation Stop_Reaction Add Stop Solution Reaction_Incubation->Stop_Reaction Detection Detect Strand Transfer Product Stop_Reaction->Detection Data_Analysis Calculate IC50 Detection->Data_Analysis

Caption: Workflow for HIV-1 integrase strand transfer assay.

Quantitative Data Summary

While no quantitative data exists for this compound, the following table summarizes the reported IC50 values for some active indole-2-carboxylic acid derivatives to provide a benchmark for future studies.

Compound Class/DerivativeTargetIC50 ValueReference
6-acetamido-indole-2-carboxylic acid derivative (9o-1)IDO11.17 µM[4]
6-acetamido-indole-2-carboxylic acid derivative (9o-1)TDO1.55 µM[4]
Indole-2-carboxylic acid derivative (17a)HIV-1 Integrase3.11 µM[1]
Indole-2-carboxylic acid derivative (20a)HIV-1 Integrase0.13 µM[2][3]

Conclusion and Future Directions

This compound represents an intriguing yet unexplored molecule within a well-validated class of biologically active compounds. Based on the extensive research on its structural analogs, it is reasonable to hypothesize that this compound may exhibit valuable pharmacological properties, particularly in the realms of antiviral and anticancer therapy. The ethoxy substitution at the 4-position offers a unique modification that could confer advantageous properties.

This technical guide is intended to be a catalyst for further investigation. The provided experimental protocols offer a clear path forward for the systematic evaluation of this compound's biological activity. The elucidation of its specific targets and mechanism of action will be a critical next step in determining its potential as a novel therapeutic agent.

References

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-Ethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course into the Unknown

To our fellow researchers, scientists, and drug development professionals, the molecule 4-Ethoxy-1H-indole-2-carboxylic acid presents both a challenge and an opportunity. While its precise mechanism of action is not yet extensively documented in publicly available literature, its core structure—the indole-2-carboxylic acid scaffold—is a well-established "privileged pharmacophore" in medicinal chemistry. This guide is therefore structured not as a retrospective summary of known facts, but as a prospective roadmap. We will leverage our collective expertise to outline a robust, multi-pronged strategy for systematically uncovering the biological targets and signaling pathways of this promising compound. This document is designed to be a practical, in-depth technical guide, empowering you to move from a compound of interest to a well-defined mechanism of action.

The Indole-2-Carboxylic Acid Scaffold: A Foundation of Diverse Bioactivity

The indole-2-carboxylic acid moiety is a recurring motif in a multitude of biologically active molecules. Its rigid structure and the presence of hydrogen bond donors and acceptors make it an ideal anchor for interacting with various enzymatic and receptor targets. A brief survey of the literature reveals the remarkable versatility of this scaffold:

  • Antiviral Activity: Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase.[1][2][3][4][5] These compounds function by chelating Mg²⁺ ions within the enzyme's active site, thereby preventing the integration of the viral genome into the host DNA.[2][5]

  • Immunomodulation: Certain indole-2-carboxylic acid derivatives act as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[6] These enzymes are critical regulators of tryptophan metabolism and are implicated in tumor immune evasion, making their inhibitors promising candidates for cancer immunotherapy.[6]

  • Anti-inflammatory Action: The scaffold is also present in selective antagonists of the cysteinyl leukotriene receptor 1 (CysLT1), a key player in the pathophysiology of asthma and other inflammatory conditions.[7] Additionally, N-substituted indole-2-carboxylic acid esters have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), a well-known target for anti-inflammatory drugs.[8]

This proven track record underscores the high probability that this compound possesses significant, and as yet uncharacterized, biological activity. The ethoxy group at the 4-position provides a unique modification that could confer novel target specificity and potency.

A Strategic Framework for Mechanism of Action (MoA) Elucidation

We propose a phased, systematic approach to unraveling the MoA of this compound. This workflow is designed to be self-validating at each critical step, ensuring a high degree of scientific rigor.

Phase I: Unbiased Target Identification

The primary objective is to identify the direct molecular binding partners of the compound within a complex biological system (e.g., cell lysate or living cells). Two parallel approaches are recommended to mitigate the risk of method-specific artifacts and to provide converging lines of evidence.

Approach A: Affinity-Based Target Pulldown

This classical method involves immobilizing the small molecule to a solid support to "fish" for its binding partners.

Experimental Protocol: On-Bead Affinity Matrix Pulldown

  • Probe Synthesis: Synthesize a derivative of this compound with a linker (e.g., polyethylene glycol) at a position determined by preliminary structure-activity relationship (SAR) studies to be non-essential for its activity. Covalently attach this linker to agarose beads.

  • Lysate Preparation: Prepare a native cell lysate from a relevant cell line (e.g., a human cancer cell line if anti-proliferative effects are observed).

  • Incubation: Incubate the affinity matrix (beads with the compound) with the cell lysate to allow for binding of target proteins.

  • Washing: Stringently wash the beads to remove non-specific protein binders.

  • Elution: Elute the specifically bound proteins from the affinity matrix.

  • Protein Identification: Identify the eluted proteins using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by mass spectrometry.[9][10]

Approach B: Label-Free Target Identification

Label-free methods utilize the native, unmodified compound, thus avoiding potential artifacts introduced by chemical tags or linkers.

Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)

  • Principle: The binding of a small molecule to its target protein can increase the protein's stability and render it resistant to proteolytic degradation.[11]

  • Incubation: Treat the cell lysate with varying concentrations of this compound.

  • Protease Digestion: Subject the treated lysates to limited digestion with a protease (e.g., thermolysin or pronase).

  • Analysis: Analyze the resulting protein bands via SDS-PAGE. Proteins that show increased resistance to digestion in the presence of the compound are potential targets.

  • Identification: Excise the protected protein bands and identify them using mass spectrometry.[9][11]

Diagram: Phase I - Target Identification Workflow

G cluster_0 Affinity-Based Approach cluster_1 Label-Free Approach (DARTS) a1 Synthesize Affinity Probe a2 Incubate with Cell Lysate a1->a2 a3 Wash Non-specific Binders a2->a3 a4 Elute Bound Proteins a3->a4 ms Protein Identification (Mass Spectrometry) a4->ms b1 Treat Lysate with Compound b2 Limited Protease Digestion b1->b2 b3 Analyze via SDS-PAGE b2->b3 b4 Identify Protected Proteins b3->b4 b4->ms start Start: Compound of Interest (this compound) start->a1 start->b1 end_node List of Putative Target Proteins ms->end_node

Caption: A dual-pronged strategy for identifying potential protein targets.

Phase II: Rigorous Target Validation

Once a list of putative targets is generated, it is crucial to validate them to confirm a direct and functionally relevant interaction.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Principle: Ligand binding stabilizes a target protein, resulting in a higher melting temperature.

  • Cell Treatment: Treat intact cells with this compound.

  • Heating: Heat the treated cells across a temperature gradient.

  • Lysis and Analysis: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Detect the amount of soluble target protein at each temperature using Western blotting. A shift in the melting curve to a higher temperature in the presence of the compound confirms direct target engagement in a cellular context.

Genetic Validation

To confirm that the identified target is responsible for the compound's cellular phenotype (e.g., decreased cell viability), genetic methods are the gold standard.

  • Gene Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the cells become resistant to this compound upon target depletion, it strongly implicates the target in the compound's mechanism of action.

  • Gene Overexpression: Conversely, overexpressing the target protein may sensitize the cells to the compound.

Phase III: Delineating the Downstream Signaling Pathway

With a validated target, the next step is to understand how the compound's interaction with this target modulates cellular signaling pathways.

Experimental Protocol: Proteomic and Transcriptomic Analysis

  • Experimental Setup: Treat the relevant cell line with this compound at a concentration known to engage the target.

  • Sample Collection: Collect samples at various time points to capture both early and late signaling events.

  • 'Omics' Analysis:

    • Phosphoproteomics: Use mass spectrometry to identify changes in protein phosphorylation, providing a snapshot of activated or inhibited kinase signaling cascades.

    • Transcriptomics (RNA-Seq): Analyze changes in gene expression to identify downstream transcriptional programs affected by the compound.

  • Pathway Enrichment Analysis: Use bioinformatics tools (e.g., Gene Set Enrichment Analysis) to identify which signaling pathways are significantly enriched in the differentially phosphorylated proteins or expressed genes.

Diagram: Hypothetical Signaling Pathway Modulation

G cluster_pathway Downstream Signaling Cascade cluster_response Cellular Response compound This compound target Validated Target (e.g., Kinase X) compound->target Inhibition p1 Substrate A target->p1 Phosphorylation p2 Substrate B p1->p2 tf Transcription Factor Y p2->tf nucleus Nucleus tf->nucleus Translocation response Phenotypic Outcome (e.g., Apoptosis, Cell Cycle Arrest) nucleus->response Gene Expression Changes

Caption: Example of a signaling pathway modulated by compound binding.

Data Presentation for Clear Interpretation

To facilitate the analysis and comparison of data generated from these experiments, we recommend summarizing quantitative results in a structured format.

Experiment Parameter Measured Control Value Treated Value Fold Change / p-value Interpretation
DARTS Protein Band Intensity1.0 (arbitrary units)3.5 (arbitrary units)3.5-fold increasePotential Target
CETSA Tₘ (°C)52.1 °C55.8 °CΔTₘ = +3.7 °CTarget Engagement
Cell Viability IC₅₀ (µM)10 µM> 100 µM (siRNA)>10-fold shiftTarget Validation
Phosphoproteomics Phospho-peptide abundance1.00.2-5.0-fold (p < 0.01)Pathway Inhibition
RNA-Seq Gene Z expression1.04.2+4.2-fold (p < 0.001)Downstream Effect

Conclusion and Forward Outlook

The journey to elucidate the mechanism of action of a novel compound like this compound is a meticulous but rewarding process. By employing a systematic and multi-faceted approach that combines unbiased target identification, rigorous validation, and in-depth pathway analysis, researchers can build a comprehensive and compelling model of how this molecule exerts its biological effects. The indole-2-carboxylic acid scaffold has a rich history of yielding impactful therapeutic agents, and a thorough investigation into the mechanism of this particular derivative holds significant promise for the fields of drug discovery and chemical biology.

References

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 4-Ethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This technical guide explores the potential therapeutic targets of a specific analog, 4-Ethoxy-1H-indole-2-carboxylic acid. While direct biological data for this compound is limited, the extensive research on related indole-2-carboxylic acid derivatives provides a strong foundation for hypothesizing its potential mechanisms of action and therapeutic applications. This document synthesizes the existing knowledge on the broader class of indole-2-carboxylic acids and outlines a comprehensive, field-proven strategy for the systematic investigation of this compound as a novel therapeutic agent. We will delve into potential targets in oncology, virology, and neurobiology, providing detailed experimental protocols and the causal logic behind their design. This guide is intended to serve as a practical roadmap for researchers seeking to unlock the therapeutic potential of this promising molecule.

Introduction: The Promise of the Indole-2-Carboxylic Acid Scaffold

The indole ring system is a recurring motif in a vast array of biologically active natural products and synthetic molecules. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone of drug discovery. The indole-2-carboxylic acid core, in particular, has emerged as a versatile scaffold for the development of inhibitors targeting a range of enzymes and protein-protein interactions. The strategic placement of a carboxylic acid group at the 2-position of the indole ring often facilitates critical interactions with the active sites of target proteins, including chelation with metal ions and formation of key hydrogen bonds.

The subject of this guide, this compound, introduces an ethoxy group at the 4-position of the indole ring. This modification is anticipated to influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and may confer altered or novel target engagement profiles compared to its parent scaffold. This document will explore the most promising therapeutic targets for this molecule based on the established activities of its close analogs and provide a robust experimental framework for their validation.

Potential Therapeutic Targets and Mechanistic Hypotheses

Based on the established pharmacology of indole-2-carboxylic acid derivatives, we can postulate several high-priority potential therapeutic targets for this compound. The following sections detail these targets, the rationale for their selection, and the hypothesized role of the 4-ethoxy substituent.

Immuno-Oncology: Targeting Tryptophan Catabolism through IDO1 and TDO Inhibition

Scientific Rationale: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in the kynurenine pathway of tryptophan metabolism.[1] Their overexpression in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites, thereby facilitating tumor immune evasion. Consequently, the development of IDO1 and TDO inhibitors is a promising strategy in cancer immunotherapy. Several indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of IDO1 and TDO.[1]

Hypothesis for this compound: The indole-2-carboxylic acid moiety is hypothesized to chelate the heme iron within the active sites of IDO1 and TDO. The 4-ethoxy group may enhance binding affinity through favorable hydrophobic interactions with residues lining the active site pocket, potentially improving potency and selectivity.

Antiviral Therapy: Inhibition of HIV-1 Integrase

Scientific Rationale: HIV-1 integrase is a crucial enzyme for viral replication, responsible for inserting the viral DNA into the host genome.[2][3] Integrase strand transfer inhibitors (INSTIs) are a clinically validated class of antiretroviral drugs. The indole-2-carboxylic acid scaffold has been successfully employed to develop novel INSTIs.[2][3] The core scaffold, particularly the indole nitrogen and the carboxylic acid, is known to chelate the two magnesium ions essential for the catalytic activity of the enzyme.[2][3]

Hypothesis for this compound: The indole-2-carboxylic acid core of the molecule is expected to form the critical chelating interactions with the Mg2+ ions in the HIV-1 integrase active site. The 4-ethoxy group could potentially engage in additional interactions with nearby hydrophobic residues, thereby influencing the compound's inhibitory potency and resistance profile.

Oncology: Modulation of Protein-Protein Interactions via 14-3-3η Inhibition

Scientific Rationale: The 14-3-3 proteins are a family of highly conserved regulatory proteins that bind to a multitude of partner proteins, influencing their activity, localization, and stability. The 14-3-3η isoform has been implicated in the pathogenesis of hepatocellular carcinoma. Novel 1H-indole-2-carboxylic acid derivatives have been designed as inhibitors of the 14-3-3η protein, demonstrating antitumor activity in liver cancer cell lines.[4]

Hypothesis for this compound: The indole-2-carboxylic acid moiety likely forms key interactions within the phosphopeptide-binding pocket of 14-3-3η. The 4-ethoxy group could be leveraged to enhance binding affinity and selectivity for the η isoform by occupying a specific sub-pocket within the binding groove.

Neurobiology: Antagonism of the NMDA Receptor Glycine Site

Scientific Rationale: The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity and excitotoxicity.[5] Glycine acts as a co-agonist at a distinct site on the NMDA receptor, and its binding is necessary for channel activation. Indole-2-carboxylic acid itself has been identified as a competitive antagonist of the glycine binding site.[5]

Hypothesis for this compound: The indole-2-carboxylic acid core is expected to compete with glycine for binding to the NMDA receptor. The 4-ethoxy substitution may modulate the affinity and selectivity for different NMDA receptor subtypes, potentially offering a more favorable therapeutic window for conditions associated with NMDA receptor hyperexcitability, such as epilepsy and neuropathic pain.

Experimental Validation Workflows

A systematic and rigorous experimental cascade is essential to validate the hypothesized therapeutic targets of this compound. The following section provides detailed, step-by-step protocols for key experiments.

Target Engagement and Potency Determination

The initial phase of the investigation should focus on confirming direct binding to the hypothesized targets and quantifying the potency of the interaction.

Protocol for IDO1/TDO Inhibition Assay:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Reconstitute recombinant human IDO1 and TDO enzymes in their respective assay buffers.

    • Prepare a solution of L-tryptophan (substrate) and methylene blue (cofactor for IDO1) or hemin (cofactor for TDO).

    • Prepare a solution of catalase to quench the reaction.

    • Prepare a solution of Ehrlich's reagent for colorimetric detection of kynurenine.

  • Assay Procedure:

    • Add the test compound at various concentrations to a 96-well plate.

    • Add the enzyme (IDO1 or TDO) and incubate for a pre-determined time to allow for compound binding.

    • Initiate the enzymatic reaction by adding the substrate and cofactor solution.

    • Incubate the reaction at 37°C for a specified duration.

    • Stop the reaction by adding catalase.

    • Add Ehrlich's reagent and incubate to allow for color development.

    • Measure the absorbance at 480 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol for HIV-1 Integrase Strand Transfer Assay:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Reconstitute recombinant HIV-1 integrase enzyme.

    • Prepare labeled viral and target DNA substrates.

  • Assay Procedure:

    • Add the test compound at various concentrations to a 96-well plate.

    • Add the HIV-1 integrase enzyme and the viral DNA substrate and incubate.

    • Initiate the strand transfer reaction by adding the target DNA substrate and MgCl2.

    • Incubate the reaction at 37°C.

    • Stop the reaction and separate the DNA products by gel electrophoresis.

  • Data Analysis:

    • Quantify the amount of strand transfer product.

    • Calculate the percentage of inhibition and determine the IC50 value.

Protocol for Surface Plasmon Resonance (SPR) for 14-3-3η Binding:

  • Chip Preparation:

    • Immobilize recombinant 14-3-3η protein onto a CM5 sensor chip using standard amine coupling chemistry.

  • Binding Analysis:

    • Inject a series of concentrations of this compound over the sensor chip surface.

    • Monitor the change in the SPR signal (response units) over time.

    • Regenerate the sensor surface between injections.

  • Data Analysis:

    • Determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) by fitting the sensorgrams to a suitable binding model.

Cellular Activity and Mechanism of Action

Following confirmation of direct target engagement, the next step is to assess the compound's activity in a cellular context.

Protocol for Kynurenine Production Assay in Tumor Cells:

  • Cell Culture:

    • Culture a human cancer cell line known to express IDO1 or TDO (e.g., HeLa or SK-OV-3) in the presence of interferon-gamma to induce enzyme expression.

  • Compound Treatment:

    • Treat the cells with varying concentrations of this compound.

  • Kynurenine Measurement:

    • After a suitable incubation period, collect the cell culture supernatant.

    • Measure the concentration of kynurenine in the supernatant using HPLC or a colorimetric assay with Ehrlich's reagent.

  • Data Analysis:

    • Calculate the percentage of inhibition of kynurenine production and determine the cellular IC50 value.

Protocol for HIV-1 Replication Assay:

  • Cell Culture and Infection:

    • Culture a susceptible cell line (e.g., MT-4 cells) and infect with a laboratory-adapted strain of HIV-1.

  • Compound Treatment:

    • Treat the infected cells with a range of concentrations of this compound.

  • Viral Replication Measurement:

    • After several days of incubation, measure a marker of viral replication, such as p24 antigen levels in the supernatant (by ELISA) or reverse transcriptase activity.

  • Data Analysis:

    • Determine the EC50 value, the concentration at which the compound inhibits viral replication by 50%.

In Vivo Target Validation and Efficacy Studies

The final stage of preclinical investigation involves assessing the compound's efficacy and target engagement in animal models of disease.

Protocol for Tumor Growth Inhibition in a Syngeneic Mouse Model (for IDO1/TDO):

  • Animal Model:

    • Implant a suitable murine tumor cell line (e.g., CT26 or B16-F10) into immunocompetent mice.

  • Compound Administration:

    • Once tumors are established, treat the mice with this compound via an appropriate route of administration (e.g., oral gavage or intraperitoneal injection).

  • Efficacy Assessment:

    • Monitor tumor growth over time by caliper measurements.

    • At the end of the study, excise the tumors and weigh them.

  • Pharmacodynamic (PD) Assessment:

    • Collect tumor and plasma samples to measure kynurenine and tryptophan levels to confirm in vivo target engagement.

Data Presentation and Visualization

Clear and concise data presentation is paramount for interpreting experimental results and making informed decisions.

Quantitative Data Summary
Target Assay Metric This compound Reference Compound
IDO1Enzyme InhibitionIC50 (µM)TBDEpacadostat
TDOEnzyme InhibitionIC50 (µM)TBDEpacadostat
HIV-1 IntegraseStrand TransferIC50 (µM)TBDRaltegravir
14-3-3ηSPRKD (µM)TBDTBD
NMDA ReceptorElectrophysiologyKi (µM)TBDGlycine

TBD: To be determined through experimental validation.

Signaling Pathway and Workflow Diagrams

Diagram 1: IDO1/TDO-Mediated Immune Suppression Pathway

IDO1_TDO_Pathway Tryptophan Tryptophan IDO1_TDO IDO1/TDO (Target) Tryptophan->IDO1_TDO Kynurenine Kynurenine IDO1_TDO->Kynurenine T_cell T-cell Proliferation & Function Kynurenine->T_cell Inhibits Immune_Evasion Tumor Immune Evasion T_cell->Immune_Evasion Suppresses Inhibitor 4-Ethoxy-1H-indole- 2-carboxylic acid Inhibitor->IDO1_TDO Inhibits Experimental_Workflow start Hypothesized Targets biochemical Biochemical & Biophysical Assays (Enzyme Inhibition, SPR) start->biochemical cellular Cell-Based Assays (Cellular Target Engagement, Functional Readouts) biochemical->cellular Confirmed Target Engagement invivo In Vivo Models (Efficacy & Pharmacodynamics) cellular->invivo Demonstrated Cellular Activity decision Lead Candidate invivo->decision In Vivo Proof-of-Concept

References

An In-Depth Technical Guide to the In Silico Modeling of 4-Ethoxy-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed framework for the in silico analysis of 4-Ethoxy-1H-indole-2-carboxylic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of methods. It offers a strategic, field-proven workflow, elucidating the scientific rationale behind each computational step. Our approach is grounded in the principles of predictive, multi-faceted modeling to thoroughly characterize a molecule of interest, from initial target speculation to robust ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Derivatives of indole-2-carboxylic acid, in particular, have garnered significant attention for their therapeutic potential. Recent studies have highlighted their promise as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), two critical enzymes in the kynurenine pathway of tryptophan metabolism.[2] Overexpression of these enzymes is a key mechanism of immune evasion in various cancers, making their inhibition a promising strategy for cancer immunotherapy.[2][3]

This guide will use this compound as a case study to illustrate a comprehensive in silico evaluation workflow. While specific biological data for this exact molecule is not extensively published, its structural similarity to known IDO1/TDO inhibitors makes it an excellent candidate for computational investigation.

Physicochemical Properties of this compound

A foundational step in any in silico analysis is the characterization of the molecule's fundamental physicochemical properties. These parameters are crucial for understanding its potential behavior in biological systems and for ensuring the accuracy of subsequent computational models.

PropertyValueSource
Molecular Formula C11H11NO3Key Organics[4]
CAS Number 29970-01-2Sigma-Aldrich
Molecular Weight 205.21 g/mol Calculated
SMILES CCOC1=CC=CC2=C1C=C(N2)C(=O)OInferred
InChI InChI=1S/C11H11NO3/c1-2-15-10-5-3-4-7-6(10)8(12-7)9(13)14/h3-5,12H,2H2,1H3,(H,13,14)Inferred

Part 1: Target Identification and Validation

The initial and most critical phase of our in silico investigation is the identification of plausible biological targets. For a novel or uncharacterized compound, this is a crucial step to guide further, more computationally intensive studies. Our approach will leverage ligand-based similarity searching against curated databases of known bioactive molecules.

Ligand-Based Target Prediction

The principle behind this methodology is that structurally similar molecules are likely to share similar biological targets. We will utilize publicly available, robust web servers for this purpose.

Experimental Protocol: Target Prediction using SwissTargetPrediction

  • Input Molecule: Obtain the SMILES string for this compound: CCOC1=CC=CC2=C1C=C(N2)C(=O)O.

  • Access the Server: Navigate to the SwissTargetPrediction web server.[5]

  • Submit the Query: Paste the SMILES string into the query box.

  • Select Species: Choose "Homo sapiens" as the target organism.

  • Initiate Prediction: Click the "Predict targets" button.

  • Analyze Results: The server will return a list of predicted targets, ranked by probability. Pay close attention to targets with a high probability score and those belonging to enzyme classes, as these are often more druggable.

Anticipated Results and Interpretation:

Given the structural alerts from the indole-2-carboxylic acid scaffold, it is highly probable that enzymes such as Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) will be identified as high-probability targets.[2] The output will likely include a list of UniProt IDs, target classes, and the probability of interaction. This provides a data-driven foundation for selecting a primary target for more detailed investigation. For the remainder of this guide, we will proceed with the hypothesis that Indoleamine 2,3-dioxygenase 1 (IDO1) is a primary target.

Part 2: Molecular Docking and Binding Mode Analysis

With a putative target identified, the next logical step is to predict the binding mode and affinity of this compound within the active site of IDO1. Molecular docking is a powerful computational technique for this purpose.

Rationale for Method Selection

Molecular docking algorithms explore a vast conformational space to identify the most favorable binding pose of a ligand within a receptor's active site, scored based on a force field. This provides invaluable insights into the specific molecular interactions that stabilize the ligand-receptor complex.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Receptor Preparation:

    • Download the crystal structure of human IDO1 from the Protein Data Bank (PDB). A suitable entry is PDB ID: 2D0T.

    • Using molecular modeling software (e.g., UCSF Chimera, PyMOL), remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate atom types and charges.

    • Save the prepared receptor in the .pdbqt format required by AutoDock Vina.

  • Ligand Preparation:

    • Generate a 3D structure of this compound. This can be done using software like Avogadro or online tools.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

    • Save the prepared ligand in the .pdbqt format.

  • Docking Simulation:

    • Define the search space (grid box) to encompass the active site of IDO1. The active site is located at the heme-containing catalytic center.

    • Execute the docking simulation using the AutoDock Vina command-line interface.

    • The output will be a set of predicted binding poses, each with an associated binding affinity score in kcal/mol.

  • Analysis of Results:

    • Visualize the top-ranked docking pose within the IDO1 active site.

    • Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

    • Pay particular attention to interactions with key active site residues and the heme cofactor. The carboxylic acid moiety is expected to form crucial interactions with the heme iron or nearby polar residues.

Expected Interactions and Validation:

The carboxylic acid group of the indole scaffold is a key pharmacophore that is known to chelate the Mg2+ ions in the active site of enzymes like HIV-1 integrase.[6] A similar interaction with the heme iron in IDO1 is a plausible and critical binding determinant. The ethoxy group is likely to occupy a hydrophobic pocket within the active site.

Visualization of the In Silico Workflow

In_Silico_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Binding Analysis cluster_2 Phase 3: Dynamic Stability & Refinement cluster_3 Phase 4: ADMET Profiling A This compound (SMILES String) B Ligand-Based Target Prediction (e.g., SwissTargetPrediction) A->B K ADMET Prediction (e.g., SwissADME) A->K C Ranked List of Potential Targets B->C D Selection of Primary Target (e.g., IDO1) C->D E Molecular Docking (e.g., AutoDock Vina) D->E F Predicted Binding Pose & Affinity E->F G Analysis of Molecular Interactions F->G H Molecular Dynamics Simulation (e.g., GROMACS) G->H I Trajectory Analysis (RMSD, RMSF) H->I J Binding Free Energy Calculation (MM/PBSA or MM/GBSA) H->J L Pharmacokinetic & Toxicity Profile K->L

References

The Genesis of a Scaffold: A Technical Guide to the Discovery and Synthesis of 4-Ethoxy-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic history and discovery context of 4-Ethoxy-1H-indole-2-carboxylic acid, a substituted indole derivative of interest to researchers in medicinal chemistry and drug development. While the specific historical discovery of this exact molecule is not prominently documented, its existence is a logical extension of classical indole synthesis methodologies that have been cornerstones of heterocyclic chemistry for over a century. This guide will therefore focus on the foundational synthetic strategies that enable the creation of such substituted indoles, providing a scientifically grounded, plausible pathway for its synthesis. We will delve into the mechanistic underpinnings of the Fischer Indole Synthesis and the Japp-Klingemann reaction, offering detailed, step-by-step protocols and the causal reasoning behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthesis of functionalized indole scaffolds.

Introduction: The Indole Nucleus in Drug Discovery

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for drug design and development. The strategic functionalization of the indole core allows for the fine-tuning of a molecule's pharmacological profile. The title compound, this compound, represents a specific variation of this important heterocyclic system, with substituents at the 4- and 2-positions that can influence its steric and electronic characteristics, and ultimately its biological activity.

Foundational Synthetic Strategies: A Retrosynthetic Look at this compound

The synthesis of substituted indole-2-carboxylic acids is a well-established field in organic chemistry. The most probable and historically significant routes to a molecule like this compound are variations of the Fischer Indole Synthesis, discovered by Emil Fischer in 1883.[2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from a substituted phenylhydrazine and a ketone or aldehyde.[1][2]

An alternative and complementary approach to generate the necessary hydrazone precursor is the Japp-Klingemann reaction.[3] This reaction is particularly useful for synthesizing hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts.[3] The resulting hydrazone can then be subjected to Fischer indole cyclization conditions.[3][4]

A plausible retrosynthetic analysis for this compound points towards two primary pathways, both culminating in a Fischer cyclization:

G A This compound B Fischer Indole Cyclization A->B C (3-Ethoxyphenyl)hydrazone of Pyruvic Acid B->C D Japp-Klingemann Reaction C->D F Condensation C->F E 3-Ethoxyaniline D->E via diazonium salt G 3-Ethoxyphenylhydrazine F->G H Pyruvic Acid F->H

Caption: Retrosynthetic analysis of this compound.

The Fischer Indole Synthesis: A Detailed Mechanistic Pathway

The Fischer indole synthesis is a robust and versatile method for constructing the indole nucleus. The reaction proceeds through a series of well-defined steps, initiated by the acid-catalyzed reaction of an arylhydrazine with a carbonyl compound to form an arylhydrazone.[5]

The key mechanistic steps are:

  • Hydrazone Formation: The reaction begins with the condensation of an arylhydrazine and a carbonyl compound (in this case, pyruvic acid) to form the corresponding arylhydrazone.[5]

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [6][6]-Sigmatropic Rearrangement: A crucial[6][6]-sigmatropic rearrangement occurs, which is the key bond-forming step that establishes the indole framework.[5]

  • Aromatization and Cyclization: The intermediate undergoes aromatization, followed by cyclization and the elimination of ammonia to yield the final indole product.

G cluster_0 Fischer Indole Synthesis Mechanism A Arylhydrazone B Enamine A->B Tautomerization C [3,3]-Sigmatropic Rearrangement B->C Heat, H+ D Di-imine Intermediate C->D E Cyclization D->E F Ammonia Elimination E->F G Indole F->G

Caption: Generalized mechanism of the Fischer Indole Synthesis.

Proposed Synthetic Protocol for this compound

The following protocol outlines a plausible and robust synthesis of this compound based on the Fischer indole synthesis.

Part A: Synthesis of (3-Ethoxyphenyl)hydrazone of Pyruvic Acid

This step involves the formation of the key hydrazone intermediate.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Ethoxyphenylhydrazine hydrochloride174.6417.46 g0.1
Pyruvic acid88.068.81 g0.1
Sodium acetate82.038.20 g0.1
Ethanol46.07100 mL-
Water18.02100 mL-

Procedure:

  • In a 500 mL round-bottom flask, dissolve 17.46 g (0.1 mol) of 3-ethoxyphenylhydrazine hydrochloride and 8.20 g (0.1 mol) of sodium acetate in 100 mL of water.

  • In a separate beaker, dissolve 8.81 g (0.1 mol) of pyruvic acid in 100 mL of ethanol.

  • Slowly add the ethanolic pyruvic acid solution to the aqueous solution of the phenylhydrazine salt with constant stirring at room temperature.

  • A precipitate of the (3-ethoxyphenyl)hydrazone of pyruvic acid will form. Continue stirring for 1 hour to ensure complete reaction.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product in a vacuum oven at 50°C.

Part B: Fischer Indole Cyclization to this compound

This step involves the acid-catalyzed cyclization of the hydrazone to form the final indole product.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
(3-Ethoxyphenyl)hydrazone of pyruvic acid(Calculated from Part A)(Product from Part A)~0.1
Polyphosphoric acid (PPA)-150 g-
Glacial acetic acid60.0550 mL-

Procedure:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, place 150 g of polyphosphoric acid.

  • Heat the PPA to 80-90°C with stirring.

  • Gradually add the dried (3-ethoxyphenyl)hydrazone of pyruvic acid from Part A to the hot PPA. An exothermic reaction will occur. Maintain the temperature between 90-100°C.

  • After the addition is complete, continue stirring at 100°C for 1-2 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Allow the reaction mixture to cool to approximately 60°C and then carefully pour it onto crushed ice with vigorous stirring.

  • The crude this compound will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water until the washings are neutral.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.

The Japp-Klingemann Reaction: An Alternative Entry to the Hydrazone

The general mechanism involves:

  • Diazotization: The starting arylamine (3-ethoxyaniline) is converted to its diazonium salt.

  • Coupling: The diazonium salt is coupled with a β-keto-ester (e.g., ethyl acetoacetate).

  • Hydrolysis and Decarboxylation: The resulting azo compound undergoes hydrolysis and decarboxylation to yield the arylhydrazone of a α-keto acid.

G cluster_1 Japp-Klingemann Reaction Workflow A Arylamine B Diazonium Salt A->B NaNO2, HCl D Azo Intermediate B->D Coupling with C C β-Keto-ester E Arylhydrazone D->E Hydrolysis

Caption: Simplified workflow of the Japp-Klingemann reaction.

Conclusion

While a singular, celebrated "discovery" of this compound is not found in the annals of chemical history, its synthesis is firmly rooted in the foundational principles of organic chemistry. The Fischer indole synthesis and the Japp-Klingemann reaction provide reliable and well-understood pathways to this and a myriad of other substituted indole derivatives. The protocols and mechanistic discussions presented in this guide offer a comprehensive framework for the rational design and synthesis of such compounds, empowering researchers to create novel molecular entities for the advancement of science and medicine. The true "discovery" lies not in a single historical event, but in the ongoing application of these powerful synthetic tools to explore new chemical space.

References

An In-depth Technical Guide to 4-Ethoxy-1H-indole-2-carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 4-Ethoxy-1H-indole-2-carboxylic acid, a member of the indole carboxylic acid family, which is a significant scaffold in medicinal chemistry. This document details the synthesis, physicochemical properties, and analytical characterization of the core molecule. While direct biological data for the 4-ethoxy derivative is limited, this guide explores the potential therapeutic applications of its derivatives by examining the structure-activity relationships of analogous indole-2-carboxylic acids. Detailed experimental protocols for synthesis and characterization are provided, alongside predictive analysis of its spectral data. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction to the Indole-2-Carboxylic Acid Scaffold

The indole ring system is a privileged bicyclic aromatic heterocycle that is a fundamental structural motif in a vast number of natural products, pharmaceuticals, and agrochemicals. The indole-2-carboxylic acid scaffold, in particular, serves as a versatile building block in the synthesis of compounds with a wide range of biological activities. The carboxylic acid moiety at the 2-position provides a crucial handle for chemical modification, allowing for the generation of diverse libraries of derivatives such as esters and amides. These modifications can significantly impact the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Synthesis and Physicochemical Properties of this compound

While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a robust synthetic route can be proposed based on well-established methods for analogous indole-2-carboxylic acids. The most common and adaptable approach is a multi-step synthesis commencing with a suitably substituted aniline, followed by cyclization and subsequent hydrolysis.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached via the synthesis of its ethyl ester, followed by hydrolysis. A common method for the formation of the indole ring is the Reissert indole synthesis.

G A 3-Ethoxyaniline C Condensation A->C B Diethyl oxalate B->C D Ethyl 2-((3-ethoxyphenyl)amino)-2-oxoacetate C->D E Reductive Cyclization (e.g., Sodium Ethoxide) D->E F Ethyl 4-ethoxy-1H-indole-2-carboxylate E->F G Hydrolysis (e.g., NaOH, H2O/EtOH) F->G H This compound G->H

Caption: Proposed Reissert indole synthesis pathway for this compound.

Physicochemical Properties

The physicochemical properties of this compound can be predicted based on its structure and comparison with analogous compounds.

PropertyPredicted Value/InformationSource
Molecular FormulaC11H11NO3[1][2]
Molecular Weight205.21 g/mol [3]
AppearanceOff-white to light yellow solidInferred
SolubilitySoluble in polar organic solvents (e.g., DMSO, DMF, Methanol)Inferred
pKa~3.5 - 4.5 (for the carboxylic acid group)Inferred
LogP~2.0 - 2.5Inferred
Detailed Experimental Protocol: Synthesis of Ethyl 4-Ethoxy-1H-indole-2-carboxylate

This protocol is adapted from established procedures for the synthesis of similar indole-2-carboxylic acid esters.[4]

Step 1: Condensation of 3-Ethoxyaniline with Diethyl Oxalate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-ethoxyaniline (1 equiv.) in anhydrous toluene.

  • Add diethyl oxalate (1.1 equiv.) to the solution.

  • Heat the reaction mixture to reflux for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude ethyl 2-((3-ethoxyphenyl)amino)-2-oxoacetate.

Step 2: Reductive Cyclization

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.2 equiv.) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To the cooled sodium ethoxide solution, add the crude ethyl 2-((3-ethoxyphenyl)amino)-2-oxoacetate from the previous step, dissolved in a minimal amount of anhydrous ethanol.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the formation of the indole ring by TLC.

  • After completion, cool the mixture and neutralize with a dilute acid (e.g., 1M HCl) to pH 6-7.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl 4-ethoxy-1H-indole-2-carboxylate.

Detailed Experimental Protocol: Hydrolysis to this compound
  • Dissolve the purified ethyl 4-ethoxy-1H-indole-2-carboxylate (1 equiv.) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (3-4 equiv.).

  • Heat the mixture to reflux for 2-4 hours, or until the starting material is no longer detectable by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any non-acidic impurities.

  • Acidify the aqueous layer to pH 2-3 with a strong acid (e.g., 2M HCl), which will precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Analytical Characterization

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5br s1H-COOH
~11.5br s1HN-H
~7.3-7.1m2HAr-H
~6.9d1HAr-H
~6.6d1HAr-H
~4.1q2H-OCH₂CH₃
~1.4t3H-OCH₂CH₃
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~163-COOH
~155C4-OEt
~138C7a
~130C2
~125C7
~122C6
~115C5
~105C3
~100C3a
~64-OCH₂CH₃
~15-OCH₂CH₃
Predicted Infrared (IR) Spectrum
Wavenumber (cm⁻¹)Description
3300-2500 (broad)O-H stretch (carboxylic acid)
~3300N-H stretch
~1680C=O stretch (carboxylic acid)
~1600, ~1450C=C stretch (aromatic)
~1250C-O stretch (ether)
Mass Spectrometry (MS)

The expected molecular ion peak [M]+ in the mass spectrum would be at m/z = 205. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-45) and the ethoxy group (-45).

Derivatives of this compound and Their Potential Applications

The true value of this compound lies in its potential as a scaffold for the synthesis of a diverse range of derivatives. The carboxylic acid functionality can be readily converted into esters, amides, and other functional groups, each with the potential for unique biological activities.

G A This compound B Esterification (R-OH, acid catalyst) A->B C Amide Coupling (R₂NH, coupling agent) A->C D Ester Derivatives B->D E Amide Derivatives C->E F Potential Biological Activities D->F E->F

Caption: Derivatization pathways from this compound.

Structure-Activity Relationship (SAR) Insights from Analogs

While specific biological data for this compound derivatives are scarce, SAR studies on related indole-2-carboxylic acids provide valuable insights into their potential as therapeutic agents.

  • HIV-1 Integrase Inhibition: Indole-2-carboxylic acid has been identified as a promising scaffold for the development of HIV-1 integrase inhibitors.[7][8][9] The core structure is believed to chelate with magnesium ions in the active site of the enzyme. Modifications at various positions on the indole ring have been shown to significantly impact potency. The introduction of an ethoxy group at the 4-position could influence the electronic properties and steric interactions within the active site, potentially leading to novel and potent inhibitors.

  • IDO1/TDO Dual Inhibition: Derivatives of indole-2-carboxylic acid have been investigated as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are key enzymes in tryptophan metabolism and are targets for cancer immunotherapy.[3] The development of 4-ethoxy derivatives could lead to new compounds with improved potency and selectivity for these enzymes.

  • CB1 Receptor Allosteric Modulators: Substituted 1H-indole-2-carboxamides have been explored as allosteric modulators of the cannabinoid receptor 1 (CB1).[4] The nature and position of substituents on the indole ring are critical for activity. The 4-ethoxy substitution could be a novel modification in this class of compounds.

Future Directions and Conclusion

This compound represents a valuable, yet underexplored, building block in medicinal chemistry. This guide has provided a framework for its synthesis, characterization, and potential derivatization. The true potential of this molecule will be realized through the synthesis and biological evaluation of a diverse library of its derivatives.

Future research should focus on:

  • Optimizing the synthesis: Developing a high-yield, scalable synthesis of the core molecule.

  • Library Synthesis: Creating a diverse set of ester and amide derivatives.

  • Biological Screening: Evaluating these derivatives against a range of therapeutic targets, including but not limited to viral enzymes, metabolic enzymes, and G-protein coupled receptors.

  • In-depth SAR studies: Elucidating the specific structural requirements for biological activity in any identified "hits."

References

Methodological & Application

Synthesis of 4-Ethoxy-1H-indole-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 4-Ethoxy-1H-indole-2-carboxylic Acid Derivatives

Authored by: A Senior Application Scientist

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds, including neurotransmitters, alkaloids, and synthetic drugs.[1][2] Specifically, derivatives of indole-2-carboxylic acid have emerged as privileged scaffolds in drug discovery, demonstrating potent activity as inhibitors of critical enzymes like HIV-1 integrase and indoleamine 2,3-dioxygenase (IDO1).[3][4][5][6][7] This guide provides an in-depth exploration of robust and scalable synthetic strategies for preparing this compound and its derivatives. We present detailed, field-proven protocols for the Leimgruber-Batcho and Fischer indole syntheses, explain the mechanistic rationale behind key experimental choices, and outline subsequent derivatization pathways. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable heterocyclic motif.

Foundational Synthetic Strategies: A Comparative Overview

The construction of the indole-2-carboxylic acid core can be approached through several classic and modern synthetic routes. The choice of method is often dictated by the availability of starting materials, desired substitution patterns, and scalability. The two most prominent and versatile methods for accessing 4-ethoxy substituted indoles are the Leimgruber-Batcho and Fischer syntheses.

The Leimgruber-Batcho synthesis is a highly efficient, two-step process that begins with an ortho-nitrotoluene.[8][9] Its primary advantages lie in its typically high yields, mild reaction conditions, and the ability to produce indoles that are unsubstituted at the C2 and C3 positions directly, avoiding the formation of isomers that can complicate purification.[9]

Conversely, the Fischer indole synthesis is a historic and powerful one-pot reaction that constructs the indole ring from an arylhydrazine and an aldehyde or ketone under acidic conditions.[1][10][11][12] Its enduring popularity stems from its broad substrate scope and operational simplicity.

G cluster_0 Leimgruber-Batcho Synthesis cluster_1 Fischer Indole Synthesis l_start o-Nitrotoluene Derivative l_enamine Enamine Intermediate l_start->l_enamine DMF-DMA, Pyrrolidine l_indole Indole Product l_enamine->l_indole Reductive Cyclization (e.g., Pd/C, H₂) f_start1 Arylhydrazine f_hydrazone Hydrazone Intermediate f_start1->f_hydrazone f_start2 Pyruvic Acid / Ester f_start2->f_hydrazone f_indole Indole Product f_hydrazone->f_indole Acid Catalyst (e.g., PPA, ZnCl₂)

Caption: High-level comparison of Leimgruber-Batcho and Fischer indole synthesis workflows.

Protocol I: Leimgruber-Batcho Synthesis of this compound

This method is particularly well-suited for the target molecule, proceeding from the readily accessible 3-ethoxy-2-nitrotoluene. The pathway involves the formation of a stable enamine intermediate followed by a clean reductive cyclization.

Mechanistic Rationale

The synthesis begins with the condensation of the o-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The electron-withdrawing nitro group enhances the acidity of the benzylic methyl protons, facilitating deprotonation and attack on the electrophilic carbon of the acetal.[8][13] The resulting intermediate eliminates methanol to yield a highly conjugated, colored enamine.[8] In the second step, the nitro group is reduced to an aniline. This is immediately followed by an intramolecular cyclization onto the enamine double bond and subsequent elimination of dimethylamine to afford the aromatic indole ring.[14]

G A 3-Ethoxy-2-nitrotoluene B Step 1: Enamine Formation (DMF-DMA, Pyrrolidine, DMF, 110°C) A->B C Intermediate: (E)-1-(Dimethylamino)-2-(3-ethoxy-2-nitrophenyl)ethene B->C D Step 2: Reductive Cyclization (Pd/C, H₂ or Hydrazine, EtOH) C->D E Ethyl 4-Ethoxy-1H-indole-2-carboxylate D->E F Step 3: Saponification (NaOH, EtOH/H₂O, Reflux) E->F G Final Product: This compound F->G

Caption: Workflow for the Leimgruber-Batcho synthesis of the target acid.

Detailed Experimental Protocol

Step 1: Synthesis of (E)-1-(Dimethylamino)-2-(3-ethoxy-2-nitrophenyl)ethene

  • To a stirred solution of 3-ethoxy-2-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 3 M), add pyrrolidine (1.5 eq).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 110 °C and maintain for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a beaker of ice-water.

  • The resulting precipitate (a deep red solid) is collected by vacuum filtration.

  • Wash the solid thoroughly with cold water and then with a small amount of cold ethanol or hexane to remove residual impurities.

  • Dry the product under vacuum. The enamine intermediate is often of sufficient purity for the next step without further purification.

Step 2: Reductive Cyclization to Ethyl 4-Ethoxy-1H-indole-2-carboxylate

Causality Note: Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of nitro groups.[9] Ethanol is a common solvent for such reactions.

  • Suspend the enamine intermediate (1.0 eq) in ethanol (approx. 0.5 M).

  • Carefully add 10% Palladium on Carbon (Pd/C, 5-10 mol% Pd).

  • Fit the reaction flask with a balloon filled with hydrogen gas (H₂) or place it in a Parr hydrogenator apparatus (approx. 50 psi H₂).

  • Stir the mixture vigorously at room temperature for 4-8 hours. Monitor the reaction by TLC for the disappearance of the red color and the formation of the indole product (UV active).

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Use caution as Pd/C can be pyrophoric.

  • Wash the Celite pad with additional ethanol.

  • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ethyl ester.

Step 3: Saponification to this compound

  • Dissolve the purified ethyl 4-ethoxy-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (NaOH, 2.0-3.0 eq) and heat the mixture to reflux (approx. 80-90 °C) for 1-3 hours.[3][4]

  • Monitor the reaction by TLC until the starting ester is fully consumed.

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M hydrochloric acid (HCl).

  • A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Protocol II: Fischer Indole Synthesis

The Fischer synthesis provides a classic and direct route, condensing (3-ethoxyphenyl)hydrazine with pyruvic acid.

Mechanistic Rationale

The reaction is initiated by the condensation of the hydrazine with the ketone (pyruvic acid) to form a hydrazone.[10][15] Under strong acid catalysis, the hydrazone tautomerizes to an enamine intermediate.[11] The crucial bond-forming step is a[4][4]-sigmatropic rearrangement, which forms a new C-C bond and transiently disrupts the aromaticity of the benzene ring.[11][12] Subsequent tautomerization re-aromatizes the six-membered ring. Finally, an intramolecular cyclization followed by the acid-catalyzed elimination of an ammonia molecule yields the stable indole heterocycle.[1][10]

G A (3-Ethoxyphenyl)hydrazine + Pyruvic Acid B Step 1: Hydrazone Formation (EtOH, Acetic Acid) A->B C Intermediate: Pyruvic acid (3-ethoxyphenyl)hydrazone B->C D Step 2: Indolization (Polyphosphoric Acid, 100°C) C->D E Final Product: This compound D->E

Caption: Workflow for the Fischer synthesis of the target acid.

Detailed Experimental Protocol
  • In a round-bottom flask, dissolve (3-ethoxyphenyl)hydrazine hydrochloride (1.0 eq) and pyruvic acid (1.1 eq) in ethanol.

  • Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1 hour to facilitate hydrazone formation.

  • Remove the solvent under reduced pressure.

  • To the crude hydrazone, add polyphosphoric acid (PPA) or Eaton's reagent in sufficient quantity to ensure stirring is possible.

  • Heat the viscous mixture to 80-120 °C with vigorous mechanical stirring for 1-2 hours.[16] The reaction is often accompanied by a color change.

  • Monitor the reaction by TLC (dissolving a small aliquot in methanol and neutralizing before spotting).

  • Once complete, cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • The crude product will precipitate. Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography to yield this compound.

Key Derivatization Pathways

Once the this compound core is synthesized, it serves as a versatile starting point for a wide range of derivatives.

  • Esterification: The carboxylic acid can be converted to various esters by reacting with an alcohol under acidic catalysis (e.g., conc. H₂SO₄).[3][4][6]

  • Amide Coupling: Formation of amides is readily achieved by first converting the acid to an acid chloride (e.g., with SOCl₂) followed by reaction with a primary or secondary amine.[17] Alternatively, direct coupling reagents like EDAC or HATU can be used.

  • N-Alkylation: The indole nitrogen can be deprotonated with a base like potassium hydroxide or sodium hydride and subsequently alkylated with an alkyl halide.[2]

  • C3-Formylation: The Vilsmeier-Haack reaction (using POCl₃ and DMF) selectively installs a formyl group at the electron-rich C3 position, which can be a handle for further modifications.[3][4]

G cluster_0 Derivatives Parent This compound Ester Ester Derivative Parent->Ester R-OH, H⁺ Amide Amide Derivative Parent->Amide 1. SOCl₂ 2. R₂NH N_Alkyl N-Alkyl Derivative Parent->N_Alkyl 1. Base (KOH) 2. R-X C3_Formyl C3-Formyl Derivative Parent->C3_Formyl POCl₃, DMF

Caption: Key derivatization pathways from the parent indole acid.

Compound Data & Summary

Compound Name Molecular Formula Molecular Weight Synthesis Route
This compoundC₁₁H₁₁NO₃205.21 g/mol Leimgruber-Batcho / Fischer
Ethyl 4-Ethoxy-1H-indole-2-carboxylateC₁₃H₁₅NO₃233.26 g/mol Leimgruber-Batcho Intermediate
4-Ethoxy-1H-indole-2-carboxamideC₁₁H₁₂N₂O₂204.23 g/mol Amide Coupling
1-Methyl-4-ethoxy-1H-indole-2-carboxylic acidC₁₂H₁₃NO₃219.24 g/mol N-Alkylation

Molecular formula and weight data sourced from PubChem.[18]

References

Application Notes & Protocols: Comprehensive Analytical Strategies for 4-Ethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of robust analytical methodologies for the characterization, quantification, and purity assessment of 4-Ethoxy-1H-indole-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document details optimized protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and spectroscopic techniques including Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols are presented with an emphasis on the scientific rationale behind methodological choices, ensuring both technical accuracy and practical applicability in a laboratory setting.

Introduction: The Significance of this compound

Indole-2-carboxylic acid derivatives are a pivotal class of heterocyclic compounds widely investigated in medicinal chemistry for their diverse pharmacological activities. This compound, a specific analogue, holds potential as a building block in the synthesis of novel therapeutic agents. Accurate and reliable analytical methods are paramount for ensuring the quality, stability, and safety of this compound throughout the research and development pipeline. This guide offers a suite of validated analytical techniques to support these critical activities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of effective analytical methods.

PropertyValueSource
Molecular FormulaC₁₁H₁₁NO₃
Molecular Weight205.21 g/mol Inferred from Formula
CAS Number29970-01-2[1]
AppearanceSolid (form may vary)

Note: The molecular weight of the closely related 4-Methoxy-1H-indole-2-carboxylic acid is 191.18 g/mol .[2]

Chromatographic Methods for Quantification and Purity

Chromatographic techniques are indispensable for separating this compound from impurities and for its precise quantification.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the premier method for assessing the purity of this compound. The method's principle relies on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

The selection of a C18 column is based on its hydrophobicity, which provides excellent retention for the indole ring system.[3] An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, leading to enhanced retention and improved peak symmetry.[3] A gradient elution is recommended to ensure the efficient separation of impurities with a wide range of polarities. UV detection is suitable due to the chromophoric nature of the indole nucleus.

dot

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Diluent A->B C Filter Solution (0.45 µm) B->C D Inject into HPLC C->D Filtered Sample E Separation on C18 Column D->E F UV Detection E->F G Integrate Peaks F->G Chromatogram H Calculate Purity/Concentration G->H I Generate Report H->I

Caption: HPLC analysis workflow for this compound.

Instrumentation and Materials:

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a diode array or variable wavelength UV detector.[3]

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid or phosphoric acid.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).

    • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.

    • Sample Solution (0.1 mg/mL): Prepare the sample to be analyzed at a target concentration of 0.1 mg/mL in the diluent.

    • Filtration: All solutions should be filtered through a 0.45 µm syringe filter before injection.[3]

Chromatographic Conditions:

ParameterRecommended Setting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm and 280 nm

Data Analysis:

  • Purity Assessment: Calculate the area percentage of the main peak relative to the total peak area.

  • Quantification: Use a calibration curve generated from the analysis of a series of known concentrations of the reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry, making it ideal for impurity identification and trace-level analysis.[4][5]

Electrospray ionization (ESI) is a suitable ionization technique for indole derivatives, typically operating in positive ion mode to generate protonated molecular ions ([M+H]^+).[6] Tandem mass spectrometry (MS/MS) can be employed for structural elucidation of unknown impurities by analyzing their fragmentation patterns.[4]

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LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry A Sample Injection B RP-HPLC Separation A->B C Electrospray Ionization (ESI) B->C Eluent D Mass Analyzer (e.g., Quadrupole) C->D E Detector D->E F F E->F Mass Spectrum

Caption: General workflow for LC-MS analysis.

Instrumentation:

  • An HPLC or UHPLC system coupled to a mass spectrometer (e.g., quadrupole, time-of-flight) with an ESI source.

LC Conditions:

  • The HPLC conditions described in Section 3.1 can be adapted for LC-MS. The use of volatile mobile phase modifiers like formic acid is crucial for MS compatibility.

MS Parameters (Example):

ParameterRecommended Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Drying Gas Flow 10 L/min
Drying Gas Temperature 350 °C
Scan Range (m/z) 50 - 500
Fragmentor Voltage 100 V

Expected Ions:

  • Parent Ion: ([M+H]^+) at m/z 206.08

  • Potential Adducts: ([M+Na]^+) at m/z 228.06, ([M+K]^+) at m/z 244.04

Spectroscopic Methods for Structural Characterization

Spectroscopic techniques provide invaluable information about the molecular structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

The FTIR spectrum of a carboxylic acid is characterized by a very broad O-H stretching absorption and a strong C=O stretching absorption.[7][8] The indole N-H stretch is also a key diagnostic peak.

Characteristic FTIR Absorptions for Carboxylic Acids:

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)2500-3300Very broad
N-H (Indole)~3300-3500Sharp to medium
C-H (Aromatic/Aliphatic)2850-3100Sharp
C=O (Carboxylic Acid)1680-1720Strong, sharp
C=C (Aromatic)1450-1600Medium to strong
C-O (Ether/Carboxylic Acid)1210-1320Strong

Note: These are general ranges and may vary slightly for the specific molecule.[7][9]

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them with reference spectra of indole-2-carboxylic acids.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The spectrum will show distinct signals for the aromatic protons of the indole ring, the ethoxy group protons, and the acidic protons of the carboxylic acid and the indole N-H. The carboxylic acid proton typically appears as a broad singlet at a very downfield chemical shift (>10 ppm).[7][11]

  • ¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid (165-185 ppm), the aromatic carbons, and the carbons of the ethoxy group.[7][8]

Predicted ¹H and ¹³C NMR Chemical Shifts:

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Carboxylic Acid (-COOH)> 12.0 (broad)165-180
Indole N-H~11.0-12.0 (broad)-
Aromatic Protons (indole ring)6.5-8.0100-140
Ethoxy (-OCH₂CH₃)~4.1 (quartet)~64
Ethoxy (-OCH₂CH₃)~1.4 (triplet)~15

Note: These are predicted values based on related structures and general principles.[12][13] Actual values may differ.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Data Analysis: Assign the observed signals to the corresponding protons and carbons in the molecular structure.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the accurate determination of identity, purity, and quantity, which are critical for its application in research and drug development. The provided protocols are based on established scientific principles and can be adapted and validated for specific laboratory requirements.

References

Application Notes & Protocols: Investigating 4-Ethoxy-1H-indole-2-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This document provides a comprehensive guide for the initial investigation of a specific analog, 4-Ethoxy-1H-indole-2-carboxylic acid , in a drug discovery context. While direct biological data for this specific molecule is sparse, the known activities of its structural relatives suggest high potential in several key therapeutic areas. This guide offers a strategic framework, from fundamental physicochemical characterization to detailed protocols for screening its activity against validated drug targets, including Indoleamine 2,3-dioxygenase 1 (IDO1), HIV-1 Integrase, and the NMDA receptor.

Introduction: The Promise of the Indole-2-Carboxylic Acid Scaffold

The indole ring system is a cornerstone of medicinal chemistry, renowned for its diverse biological activities. When functionalized with a carboxylic acid at the 2-position, this scaffold gains a crucial pharmacophoric feature—a hydrogen bond donor and acceptor group that can chelate metal ions or form key interactions with enzyme active sites.[1] Derivatives of indole-2-carboxylic acid have been successfully developed as potent inhibitors of various enzymes and as modulators of receptor function.[2]

Key therapeutic areas where this scaffold has shown promise include:

  • Oncology: As dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), enzymes that are key targets for tumor immunotherapy.[2][3]

  • Antiviral Therapy: As a foundational structure for novel HIV-1 integrase strand transfer inhibitors (INSTIs).[1]

  • Neuroscience: As competitive antagonists at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor, relevant for conditions involving excitotoxicity.

The subject of this guide, this compound, is a novel analog whose potential is yet to be fully explored. The ethoxy group at the 4-position may offer advantages in terms of metabolic stability, cell permeability, or target-specific interactions compared to its parent or methoxy-substituted counterparts. The following protocols are designed to provide a robust starting point for elucidating its therapeutic potential.

Getting Started: Essential Physicochemical Characterization

Before embarking on biological screening, a fundamental understanding of the compound's physicochemical properties is essential for ensuring data quality and reproducibility.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, a critical parameter that influences bioavailability.[4][5]

Objective: To determine the concentration of this compound in a saturated aqueous solution at equilibrium.

Materials:

  • This compound (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Purified water (e.g., Milli-Q)

  • Vials with screw caps

  • Shaking incubator

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Validated HPLC/UPLC method for quantification

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to vials containing PBS (pH 7.4) and purified water. The presence of undissolved solid is crucial.

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[6]

  • Phase Separation: After incubation, allow the vials to stand to let the solid settle. Separate the undissolved solid by centrifuging the vials at high speed or by filtering the suspension through a 0.22 µm filter.

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent (e.g., mobile phase for HPLC).

  • Analysis: Determine the concentration of the compound in the diluted samples using a pre-validated HPLC/UPLC method.

  • Reporting: The measured concentration represents the thermodynamic solubility. Report the results in µg/mL or µM.

Protocol: Chemical Stability Assessment (Forced Degradation)

Forced degradation studies are used to identify potential degradation pathways under stress conditions, which is vital for developing stability-indicating analytical methods.[4][6]

Objective: To identify the degradation profile of this compound under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C

  • Base Hydrolysis: 0.1 M NaOH at 60°C

  • Oxidation: 3% H₂O₂ at room temperature

  • Thermal Stress: Solid compound at 80°C

  • Photostability: Exposure to light (ICH Q1B guidelines: >1.2 million lux hours and >200 watt hours/m²)[6]

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of the compound in the respective stress media. For thermal and photostability, use the solid compound.

  • Exposure: Expose the samples to the specified conditions for a designated time (e.g., 24 or 48 hours).

  • Sampling & Quenching: At appropriate time points, withdraw samples. Neutralize the acid and base hydrolysis samples.

  • Analysis: Analyze all samples using an HPLC/UPLC method, preferably with a photodiode array (PDA) detector to observe the appearance of new peaks (degradants) and the decrease in the parent compound peak.

  • Data Interpretation: Calculate the percentage of degradation. The peak purity of the parent compound should also be assessed to ensure the analytical method is stability-indicating.

Data Presentation: Physicochemical Properties

PropertyMethodConditionsExpected Outcome
Aqueous Solubility Shake-FlaskPBS pH 7.4, 25°CQuantitative value (e.g., µg/mL)
Chemical Stability Forced DegradationAcid, Base, Oxidative, Thermal, Photo% Degradation, Identification of major degradants

Application Area 1: Immuno-Oncology - IDO1/TDO Inhibition

Scientific Rationale: IDO1 and TDO are enzymes that catalyze the first, rate-limiting step in tryptophan catabolism, converting tryptophan to N-formyl-kynurenine.[7] In the tumor microenvironment, this activity depletes local tryptophan and generates immunosuppressive metabolites, allowing cancer cells to evade the immune system.[8] Inhibiting IDO1/TDO can restore anti-tumor immunity. Several indole-2-carboxylic acid derivatives have shown potent dual inhibitory activity, making this a primary screening target.[2]

Signaling Pathway: Tryptophan Catabolism in Cancer Immunity

IDO1_Pathway cluster_tumor Tumor Microenvironment cluster_pathway Kynurenine Pathway T_Cell T-Cell Tumor_Cell Tumor Cell IDO1_TDO IDO1 / TDO Tumor_Cell->IDO1_TDO Upregulates Tryptophan L-Tryptophan Tryptophan->T_Cell Essential for Activation Tryptophan->IDO1_TDO Catabolism Kynurenine Kynurenine & Metabolites IDO1_TDO->Kynurenine Kynurenine->T_Cell Induces Anergy & Apoptosis Compound 4-Ethoxy-1H-indole- 2-carboxylic acid Compound->IDO1_TDO INHIBITS

Caption: IDO1/TDO inhibition blocks tryptophan catabolism, preventing T-cell suppression.

Protocol: In Vitro IDO1 Enzymatic Inhibition Assay (Absorbance-Based)

This biochemical assay directly measures the ability of the test compound to inhibit purified recombinant IDO1 enzyme.[9]

Objective: To determine the IC₅₀ value of this compound against human IDO1.

Materials:

  • Recombinant Human IDO1 His-Tag (e.g., BPS Bioscience #71182)

  • IDO1 Reaction Solution (containing L-Trp substrate)

  • IDO1 Assay Buffer

  • Test Compound: this compound (serial dilutions in buffer with ≤0.5% DMSO)

  • Positive Control Inhibitor (e.g., Epacadostat)

  • UV-transparent 384-well or 96-well plate

  • Spectrophotometer capable of reading absorbance at 320-325 nm

Step-by-Step Methodology:

  • Plate Setup: Add 5 µL of inhibitor solution to "Test Inhibitor" wells. Add 5 µL of inhibitor buffer (with DMSO) to "Positive Control" (enzyme activity) and "Blank" wells.

  • Reaction Mix: Prepare the main reaction mix by adding the required volume of IDO1 Reaction Solution to each well.

  • Enzyme Dilution: On ice, dilute the IDO1 enzyme in IDO1 Assay Buffer to the desired concentration (e.g., 40 ng/µL).

  • Reaction Initiation: Initiate the reaction by adding 5 µL of the diluted IDO1 enzyme to the "Positive Control" and "Test Inhibitor" wells. Add 5 µL of IDO1 Assay Buffer to the "Blank" well.

  • Incubation: Incubate the plate at room temperature for 2-3 hours.

  • Measurement: Measure the absorbance at 321 nm. The product, N-formyl-kynurenine, has a unique absorbance peak at this wavelength.[10]

  • Data Analysis:

    • Subtract the "Blank" absorbance value from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - [Abs_Inhibitor / Abs_PositiveControl]).

    • Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Workflow: IDO1 Biochemical Assay

IDO1_Workflow start Start plate_setup 1. Add Test Compound & Controls to UV Plate start->plate_setup add_reaction_mix 2. Dispense IDO1 Reaction Solution (contains L-Trp) plate_setup->add_reaction_mix add_enzyme 3. Add Diluted IDO1 Enzyme add_reaction_mix->add_enzyme incubate 4. Incubate at Room Temperature (3 hr) add_enzyme->incubate read_abs 5. Measure Absorbance at 321 nm incubate->read_abs analyze 6. Calculate % Inhibition and Determine IC50 read_abs->analyze end End analyze->end

Caption: Workflow for determining the IC50 of a test compound against IDO1 enzyme.

Application Area 2: Antiviral - HIV-1 Integrase Inhibition

Scientific Rationale: HIV-1 integrase is an essential viral enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a critical step for viral replication.[11] Integrase Strand Transfer Inhibitors (INSTIs) are a major class of antiretroviral drugs. The indole-2-carboxylic acid scaffold has been identified as a potent pharmacophore for developing novel INSTIs, as the carboxylate group can effectively chelate the two Mg²⁺ ions within the enzyme's active site, thus blocking its function.[1]

Protocol: In Vitro HIV-1 Integrase Strand Transfer Assay (ELISA-based)

This assay measures the strand transfer step of the integration process in a cell-free system.[12]

Objective: To determine if this compound inhibits the strand transfer activity of HIV-1 integrase.

Materials:

  • HIV-1 Integrase Assay Kit (e.g., XpressBio, #EZ-1700)

  • Streptavidin-coated 96-well plate

  • Biotinylated Donor Substrate (DS) DNA

  • Modified Target Substrate (TS) DNA

  • Recombinant HIV-1 Integrase

  • HRP-labeled antibody against the TS DNA modification

  • Test Compound and Positive Control (e.g., Raltegravir, Dolutegravir)

  • Wash, Reaction, and Blocking Buffers

  • TMB Substrate and Stop Solution

  • Microplate reader (450 nm)

Step-by-Step Methodology:

  • Plate Coating: Add 1X DS DNA solution to the streptavidin-coated wells and incubate for 30-60 minutes at 37°C to allow the biotinylated DNA to bind. Wash the wells.[1][12]

  • Blocking: Add blocking buffer to each well and incubate for 30 minutes at 37°C to prevent non-specific binding. Wash the wells.

  • Enzyme Loading: Add diluted HIV-1 integrase enzyme to the wells and incubate for 30 minutes at 37°C. The enzyme will bind to the DS DNA.

  • Inhibitor Addition: Wash away unbound enzyme. Add serial dilutions of the test compound or controls to the wells and incubate for 5-10 minutes at room temperature.

  • Strand Transfer Reaction: Add the TS DNA to initiate the strand transfer reaction. The integrase will integrate the DS DNA into the TS DNA. Incubate for 30 minutes at 37°C.

  • Detection: Wash the wells. Add the HRP-labeled antibody, which will bind to the integrated TS DNA. Incubate for 30 minutes at 37°C.

  • Signal Development: Wash the wells thoroughly. Add TMB substrate and incubate for 10-20 minutes. Stop the reaction with Stop Solution.

  • Measurement & Analysis: Read the absorbance at 450 nm. Calculate the IC₅₀ value as described in the IDO1 assay protocol.

Protocol: Cell-Based HIV-1 Replication Assay (p24 ELISA)

This assay confirms the antiviral activity in a more biologically relevant context by measuring the inhibition of viral replication in a susceptible cell line.[13][14]

Objective: To determine the EC₅₀ (half-maximal effective concentration) of the compound against HIV-1 replication in T-cells.

Materials:

  • MT-2 or similar T-cell line

  • HIV-1 virus stock (e.g., HIV-1 IIIB or NL4-3)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • 96-well cell culture plates

  • Test Compound and Positive Control INSTI

  • HIV-1 p24 Antigen ELISA kit

Step-by-Step Methodology:

  • Cell Seeding: Seed MT-2 cells in a 96-well plate at a density of 1-2 x 10⁴ cells/well.

  • Compound Addition: Add serial dilutions of the test compound to the appropriate wells. Include "virus control" (no compound) and "cell control" (no virus, no compound) wells.

  • Infection: Infect the cells by adding a pre-titered amount of HIV-1 stock to all wells except the cell controls.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.[13]

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the cell-free supernatant.

  • p24 Quantification: Perform the p24 ELISA on the collected supernatants according to the manufacturer's instructions to quantify the amount of viral capsid protein, which is a marker of viral replication.

  • Data Analysis: Calculate the EC₅₀ value by plotting the percentage of p24 inhibition against the log of the compound concentration. A parallel cytotoxicity assay (e.g., MTT) should be run to determine the CC₅₀ (half-maximal cytotoxic concentration) and calculate the Selectivity Index (SI = CC₅₀ / EC₅₀).

Experimental Workflow: HIV-1 Drug Screening

HIV_Workflow cluster_biochemical Biochemical Assay cluster_cell Cell-Based Assay start_bio Start: Integrase Strand Transfer Assay elisa 1. Run ELISA-based Inhibition Assay start_bio->elisa ic50 2. Determine IC50 elisa->ic50 infect 1. Infect T-cells with HIV-1 in presence of compound ic50->infect Proceed with potent hits start_cell Start: HIV-1 Replication Assay start_cell->infect p24 2. Measure p24 antigen in supernatant after 5 days infect->p24 ec50 3. Determine EC50 & CC50 p24->ec50 conclusion Lead Candidate Evaluation ec50->conclusion Calculate Selectivity Index (SI)

Caption: A tiered screening approach from biochemical to cell-based assays for HIV-1 inhibitors.

Conclusion

The protocols outlined in this guide provide a robust, evidence-based framework for the initial characterization of This compound . By starting with fundamental physicochemical profiling and progressing to targeted in vitro and cell-based assays, researchers can efficiently evaluate its potential as a lead compound in immuno-oncology, antiviral therapy, or neuroscience. The rich history of the indole-2-carboxylic acid scaffold in drug discovery provides a strong rationale for this investigation, and these methodologies will generate the critical data needed to advance this promising compound through the discovery pipeline.

References

Application Note & Protocol: High-Purity Crystallization of 4-Ethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the crystallization of 4-Ethoxy-1H-indole-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. The protocol herein is designed to yield high-purity crystalline material with a well-defined morphology, suitable for downstream applications. This guide elucidates the underlying chemical principles, provides a detailed step-by-step methodology, and offers insights into process optimization and troubleshooting.

Introduction: The Significance of Crystalline Purity

This compound belongs to the indole carboxylic acid family, a class of compounds widely utilized as building blocks in the synthesis of pharmaceutically active agents.[1] The purity and solid-state properties of such intermediates are of paramount importance, as they directly influence the quality, stability, and bioavailability of the final drug product. Crystallization is a critical purification technique that allows for the selective separation of the desired compound from impurities, while also controlling particle size and morphology.

The molecular structure of indole derivatives, featuring both hydrogen bond donors (N-H) and acceptors (carboxyl group), predisposes them to form stable crystalline lattices.[2][3] In the case of this compound, the interplay of hydrogen bonding, π-π stacking, and van der Waals forces governs the crystal packing. The choice of solvent is therefore a critical parameter, as it directly influences the solubility profile and the kinetics of crystal nucleation and growth.[2][3]

Physicochemical Properties and Solubility

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a robust crystallization protocol.

PropertyValueSource
Molecular FormulaC₁₁H₁₁NO₃[4]
CAS Number29970-01-2[4]
Molecular Weight205.21 g/mol Inferred from formula
AppearanceSolid (predicted)[5] (analogue)

The solubility of this compound is expected to be low in non-polar solvents and higher in polar organic solvents, particularly those capable of hydrogen bonding. As a carboxylic acid, its solubility is also pH-dependent; it will be more soluble in basic aqueous solutions due to the formation of the carboxylate salt.[6]

Crystallization Protocol: A Step-by-Step Guide

This protocol is based on the principles of cooling crystallization from a suitable solvent system.

Materials and Equipment
  • Crude this compound

  • High-purity organic solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate)

  • Deionized water

  • Crystallization vessel with overhead stirrer and temperature control

  • Reflux condenser

  • Filtration apparatus (Büchner funnel, filter paper)

  • Vacuum oven

Experimental Workflow

Caption: Workflow for the crystallization of this compound.

Detailed Procedure
  • Solvent Selection and Dissolution:

    • Based on the principle of "like dissolves like," polar protic solvents such as ethanol or isopropanol are recommended starting points. The presence of water in organic solvents can sometimes enhance the solubility of carboxylic acids.[7][8]

    • In a crystallization vessel, add the crude this compound to the chosen solvent. A typical starting ratio is 1:10 (w/v).

    • Heat the mixture to reflux with gentle stirring until all the solid has dissolved.

  • Hot Filtration (Optional):

    • If any insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Controlled Cooling and Crystallization:

    • Allow the solution to cool slowly and undisturbed. A slow cooling rate is crucial for the formation of large, well-defined crystals. A suggested cooling rate is 10-20°C per hour.

    • Crystal nucleation should begin as the solution becomes supersaturated upon cooling.

  • Crystal Aging:

    • Once the solution has reached room temperature, it is advisable to age the crystal slurry at a lower temperature (e.g., 0-5°C) for a few hours to maximize the yield.

  • Harvesting and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying:

    • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Process Optimization and Troubleshooting

ParameterRecommendationRationale
Solvent System A mixture of a good solvent and an anti-solvent (e.g., ethanol/water) can be used to control supersaturation.Provides finer control over the crystallization process.
Cooling Rate Slower cooling generally leads to larger crystals with higher purity.Allows for more ordered crystal growth and reduces impurity incorporation.
Agitation Gentle stirring can improve heat transfer and lead to a more uniform crystal size distribution.Vigorous stirring can lead to secondary nucleation and smaller crystals.
Seeding Introducing a small amount of pure seed crystals can help to control polymorphism and induce crystallization at a desired temperature.Provides a template for crystal growth.

Troubleshooting:

  • Oiling out: If the compound separates as a liquid instead of a solid, it may be due to a high concentration or a rapid cooling rate. Diluting the solution or slowing the cooling rate can mitigate this.

  • Poor Yield: This may be due to the compound being too soluble in the chosen solvent at low temperatures. The addition of an anti-solvent can help to reduce solubility and improve yield.

  • Small Crystals: Rapid cooling or high levels of agitation can lead to the formation of small crystals. A slower cooling rate and gentle stirring are recommended.

Conclusion

The protocol described in this application note provides a robust method for the crystallization of this compound, yielding a product of high purity. By carefully controlling the key parameters of solvent selection, cooling rate, and agitation, researchers can optimize the crystallization process to meet the specific requirements of their application.

References

Application Notes and Protocols for 4-Ethoxy-1H-indole-2-carboxylic Acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 4-Ethoxy-1H-indole-2-carboxylic Acid in Oncological Research

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse biological activities.[1] Derivatives of indole-2-carboxylic acid, in particular, have garnered significant attention for their therapeutic potential, demonstrating activities as inhibitors of HIV-1 integrase, modulators of NMDA receptors, and as potent anticancer agents.[2][3][4] These compounds have been shown to induce apoptosis and inhibit key signaling pathways crucial for tumor progression.[5]

This compound is a specific derivative within this promising class. While its unique biological activities are still under active investigation, its structural similarity to other bioactive indole-2-carboxylic acids suggests its potential as a modulator of critical cellular pathways implicated in cancer. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in a suite of foundational and advanced cell-based assays. These protocols are designed to facilitate the initial characterization of this compound's bioactivity, focusing on its potential as an anti-proliferative and pro-apoptotic agent.

The methodologies detailed herein are built upon established and robust assay principles, providing a framework for generating reliable and reproducible data. We will explore assays to determine cytotoxicity, induction of apoptosis, and engagement with a plausible intracellular target, the 14-3-3 protein family, which are key regulators in cell proliferation and survival pathways often dysregulated in cancer.[1][6]

PART 1: Foundational Assays for Bioactivity Screening

The initial assessment of a novel compound's potential as an anticancer agent typically begins with a determination of its effect on cell viability and proliferation. The following protocols describe two widely used and reliable methods: the Resazurin (AlamarBlue®) assay for metabolic activity and the Caspase-Glo® 3/7 assay for apoptosis induction.

Cell Viability and Cytotoxicity Assessment using Resazurin

Principle of the Assay: The Resazurin assay is a fluorometric method that measures the metabolic activity of living cells, which is directly proportional to cell number.[3][7][8] The blue, non-fluorescent dye, resazurin, is reduced by mitochondrial dehydrogenases in viable cells to the pink, highly fluorescent resorufin.[7][9] The intensity of the fluorescent signal is, therefore, an indicator of the number of metabolically active, viable cells.[10]

Workflow for Resazurin Assay:

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Allow cells to adhere overnight A->B D Treat cells with compound and vehicle control B->D C Prepare serial dilutions of This compound C->D E Incubate for 24-72 hours D->E F Add Resazurin solution to each well E->F G Incubate for 1-4 hours F->G H Measure fluorescence (Ex: 560 nm, Em: 590 nm) G->H I Calculate % viability vs. control H->I J Plot dose-response curve I->J K Determine IC50 value J->K

Caption: Workflow for the Resazurin-based cell viability assay.

Detailed Protocol:

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI) with 10% FBS[11]

  • This compound

  • DMSO (vehicle)

  • Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile-filtered)[9]

  • Opaque-walled 96-well microplates

  • Multimode plate reader with fluorescence detection

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[9]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in a serum-free medium to obtain a range of working concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in the wells is ≤ 0.5%.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle-only (DMSO) wells as a negative control and wells with medium only for background fluorescence.

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • Assay Development: Add 20 µL of the resazurin solution to each well and incubate for 1-4 hours at 37°C, protected from light.[9]

  • Data Acquisition: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[3][9]

Data Analysis:

  • Subtract the average fluorescence of the medium-only wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Fluorescence_sample / Fluorescence_vehicle_control) * 100

  • Plot the % viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[12][13][14]

ParameterRecommended Value/Range
Cell Seeding Density5,000 - 10,000 cells/well
Compound Concentration Range0.1 µM - 100 µM
Incubation Time24 - 72 hours
Resazurin Incubation1 - 4 hours
Excitation Wavelength560 nm
Emission Wavelength590 nm
Apoptosis Induction Assessment using Caspase-Glo® 3/7 Assay

Principle of the Assay: A hallmark of apoptosis is the activation of caspases. The Caspase-Glo® 3/7 assay is a luminescent, homogeneous method that measures the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.[2][15] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) and a thermostable luciferase in a buffer optimized for cell lysis and caspase activity.[16][17] When the reagent is added to apoptotic cells, the caspases cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal proportional to the amount of caspase activity.[17]

Detailed Protocol:

Materials:

  • Cells and compound as described in the Resazurin assay

  • White-walled 96-well plates suitable for luminescence

  • Caspase-Glo® 3/7 Assay System (Promega or equivalent)

  • Luminometer plate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat the cells in a white-walled 96-well plate as described in the Resazurin protocol (steps 1-4), typically for a shorter duration (e.g., 6-24 hours) as apoptosis is an earlier event than cell death.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the Caspase-Glo® 3/7 Reagent.[16]

  • Assay Development: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[17]

  • Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1-3 hours to allow for cell lysis and signal stabilization.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Subtract the average luminescence from the medium-only wells.

  • Express the data as fold-change in caspase activity relative to the vehicle control.

  • Plot the fold-change against the compound concentration to visualize the dose-dependent induction of apoptosis.

ParameterRecommended Value/Range
Cell Seeding Density5,000 - 10,000 cells/well
Compound Concentration Range0.1 µM - 100 µM
Incubation Time6 - 24 hours
Reagent Incubation1 - 3 hours
Signal DetectionLuminescence

PART 2: Target Engagement and Mechanistic Insight

Following the initial confirmation of bioactivity, the next logical step is to investigate the potential mechanism of action. Based on the activities of similar indole derivatives, this compound could potentially interfere with protein-protein interactions that regulate cell survival and proliferation. The 14-3-3 protein family represents a key node in such signaling pathways.[1][6][18]

Hypothetical Signaling Pathway Modulation:

cluster_pathway Hypothetical 14-3-3 Signaling Pathway GF Growth Factor GFR Receptor Tyrosine Kinase GF->GFR RAS RAS GFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pBad p-Bad ERK->pBad phosphorylates Proliferation Proliferation ERK->Proliferation Bad Bad (pro-apoptotic) Bcl2 Bcl-2 (anti-apoptotic) Bad->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits p1433 14-3-3 pBad->p1433 binds p1433->Bad sequesters Compound 4-Ethoxy-1H-indole- 2-carboxylic acid Compound->p1433 disrupts interaction

Caption: Hypothetical signaling pathway where this compound disrupts the 14-3-3/p-Bad interaction, releasing Bad to promote apoptosis.

Investigating 14-3-3 Protein-Protein Interaction (PPI) Inhibition

Principle of the Assay: 14-3-3 proteins are adaptor proteins that bind to phosphorylated serine/threonine motifs on a wide range of client proteins, thereby regulating their activity, localization, and stability.[6][19] Disrupting these interactions can be a valid anticancer strategy. A NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay can be used in live cells to quantify the proximity of two proteins.[20] In this hypothetical assay, one protein (e.g., 14-3-3σ) is fused to a NanoLuc® luciferase (the energy donor), and its binding partner (e.g., a client protein like TAZ or ERα) is fused to a HaloTag® protein labeled with a fluorescent acceptor.[20] If the proteins are in close proximity (<10 nm), energy is transferred from the donor to the acceptor, generating a BRET signal. A compound that disrupts this interaction will lead to a decrease in the BRET signal.

Detailed Protocol (Conceptual Framework):

Materials:

  • HEK293 cells (or other suitable host cell line)

  • Expression vectors for NanoLuc®-14-3-3σ and HaloTag®-Client Protein

  • FuGENE® HD Transfection Reagent (or equivalent)

  • Opti-MEM® I Reduced Serum Medium

  • HaloTag® NanoBRET™ 618 Ligand (acceptor)

  • NanoBRET™ Nano-Glo® Substrate (donor substrate)

  • White-walled 96-well plates

  • Multimode plate reader capable of measuring filtered luminescence

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-14-3-3σ and HaloTag®-Client Protein expression vectors. Plate the transfected cells in a white-walled 96-well plate and incubate for 24 hours.

  • Acceptor Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells at a final concentration of 100 nM and incubate for at least 2 hours at 37°C.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a defined period (e.g., 2-4 hours).

  • Assay Development: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions. Add the substrate to the wells.

  • Data Acquisition: Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped with the appropriate filters.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A decrease in the BRET ratio in the presence of the compound indicates inhibition of the protein-protein interaction. Plot the BRET ratio against the compound concentration to determine an IC50 value.

References

Application Notes and Protocols for In Vivo Studies Using 4-Ethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies involving 4-Ethoxy-1H-indole-2-carboxylic acid. This document offers a structured approach to investigating the pharmacological properties of this compound, from initial safety assessments to efficacy evaluations in relevant disease models. The protocols described herein are based on established methodologies for analogous indole derivatives and are intended to be adapted based on emerging in vitro and in vivo data.

Introduction: The Therapeutic Potential of Indole-2-Carboxylic Acids

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as anti-inflammatory and analgesic agents, antagonists of the glycine binding site of the NMDA receptor, and inhibitors of HIV-1 integrase.[1][2][3][4][5][6] The subject of these notes, this compound, is a member of this promising class of compounds. While specific in vivo data for this particular molecule is not extensively available, its structural features suggest potential for biological activity.

The following sections outline a logical progression of in vivo studies to characterize the pharmacokinetic, pharmacodynamic, and toxicological profile of this compound, providing a roadmap for its preclinical development.

Preclinical Development Workflow

A rational preclinical development plan for a novel chemical entity like this compound should follow a stepwise approach to systematically gather data on its safety and efficacy.

G A Compound Synthesis & Characterization B In Vitro Screening (Target Identification) A->B Biological Activity C Preliminary In Vivo Toxicity & Tolerability B->C Safety Assessment D Pharmacokinetic (PK) Studies C->D Dose Selection E Pharmacodynamic (PD) & Efficacy Studies D->E Exposure-Response F Definitive Toxicology Studies E->F Therapeutic Index

Caption: A typical preclinical workflow for a novel compound.

Part 1: Preliminary Safety and Tolerability Assessment

Rationale: The initial in vivo studies are designed to establish a safe dose range for subsequent pharmacokinetic and efficacy experiments. These studies provide critical information on the acute toxicity and general tolerability of the compound.

Protocol 1: Acute Toxicity Study (Up-and-Down Procedure)

This protocol is designed to estimate the acute oral toxicity (LD50) of this compound in rodents, typically mice or rats, following the OECD 425 guideline.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Healthy, young adult rodents (e.g., Swiss albino mice), nulliparous and non-pregnant females

  • Standard laboratory animal diet and water

  • Oral gavage needles

  • Appropriate caging and environmental controls

Procedure:

  • Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days prior to dosing.

  • Dose Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle. The concentration should be adjusted to deliver the desired dose in a volume of 10 mL/kg.

  • Initial Dosing: Dose a single animal at a starting dose (e.g., 175 mg/kg, a default starting dose in the absence of prior information).

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days. Pay close attention during the first 4 hours post-dosing.

  • Subsequent Dosing:

    • If the animal survives, dose the next animal at a higher dose level (e.g., 550 mg/kg).

    • If the animal dies, dose the next animal at a lower dose level (e.g., 55 mg/kg).

  • Dose Progression: Continue this sequential dosing until one of the stopping criteria is met (e.g., three consecutive animals survive at the upper dose limit, or a number of reversals in outcome have occurred).

  • Data Analysis: The LD50 is estimated using the maximum likelihood method based on the observed outcomes.

Data to Collect:

  • Mortality

  • Clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, and autonomic and central nervous system activity)

  • Body weight changes

  • Gross necropsy findings at the end of the study

Part 2: Pharmacokinetic Profiling

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for interpreting efficacy and toxicology data. Pharmacokinetic (PK) studies determine how the body processes the drug and inform the dosing regimen for subsequent studies.

Protocol 2: Single-Dose Pharmacokinetic Study in Rodents

Materials:

  • This compound

  • Vehicle for administration (intravenous and oral formulations)

  • Cannulated rodents (e.g., Sprague-Dawley rats) to facilitate serial blood sampling

  • Blood collection tubes (e.g., with K2EDTA)

  • Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)

Procedure:

  • Animal Preparation: Use surgically cannulated rats to allow for stress-free, repeated blood sampling from the jugular vein. Allow animals to recover from surgery before the study.

  • Dosing:

    • Intravenous (IV) Group: Administer a single IV bolus dose (e.g., 1-2 mg/kg) via the tail vein or a dedicated cannula.

    • Oral (PO) Group: Administer a single oral gavage dose (e.g., 10-20 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key PK parameters using non-compartmental analysis.

Key Pharmacokinetic Parameters:

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (for oral administration)

Part 3: Efficacy Evaluation in Relevant Disease Models

Rationale: Based on the known activities of structurally similar indole-2-carboxylic acids, it is plausible that this compound may possess anti-inflammatory, analgesic, or neuroprotective properties.[1][2][7] The following protocols describe established animal models to investigate these potential therapeutic effects.

Protocol 3: Carrageenan-Induced Paw Edema Model of Acute Inflammation

This is a widely used model to assess the anti-inflammatory activity of a test compound.

Materials:

  • This compound

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Vehicle

  • 1% (w/v) carrageenan solution in sterile saline

  • Plethysmometer

  • Wistar rats or Swiss albino mice

Procedure:

  • Animal Groups: Randomly assign animals to treatment groups (n=6-8 per group): Vehicle control, positive control, and various doses of this compound.

  • Dosing: Administer the test compound or controls orally one hour before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

Protocol 4: Acetic Acid-Induced Writhing Test for Analgesia

This model is used to screen for peripheral analgesic activity.

Materials:

  • This compound

  • Positive control (e.g., Diclofenac potassium, 30 mg/kg)

  • Vehicle

  • 0.6% (v/v) acetic acid solution

  • Swiss albino mice

Procedure:

  • Animal Groups: Divide animals into treatment groups as described in Protocol 3.

  • Dosing: Administer the test compound or controls intraperitoneally (i.p.) or orally 30-60 minutes before the acetic acid injection.

  • Induction of Writhing: Inject 0.1 mL/10 g of 0.6% acetic acid solution i.p. to induce abdominal constrictions (writhes).

  • Observation: Five minutes after the acetic acid injection, count the number of writhes for each animal over a 20-minute period.

  • Data Analysis: Calculate the percentage inhibition of writhing for each treatment group compared to the vehicle control group.

Part 4: Mechanistic and Advanced In Vivo Studies

Should this compound demonstrate significant activity in the initial efficacy screens, further studies can be designed to elucidate its mechanism of action.

G cluster_0 Potential Mechanisms of Action cluster_1 Corresponding In Vivo Models A NMDA Receptor Antagonism D NMDA-induced Seizure Model A->D B COX-1/2 Inhibition E Ex Vivo COX Activity Assay B->E C HIV-1 Integrase Inhibition F HIV-1 Infected Humanized Mouse Model C->F

References

Application Notes and Protocols for the Evaluation of 4-Ethoxy-1H-indole-2-carboxylic acid as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Authored by: Your Senior Application Scientist

Introduction

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities. Notably, compounds sharing this core have been identified as inhibitors of critical enzymes such as HIV-1 integrase and as antagonists of the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor. 4-Ethoxy-1H-indole-2-carboxylic acid is a member of this chemical family; however, its specific biological targets and enzyme inhibitory profile are not yet characterized in publicly available literature.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization of this compound as a potential enzyme inhibitor. In the absence of a known target, we present a logical, stepwise strategy for target identification and subsequent detailed kinetic analysis. The protocols provided herein are designed to be robust and adaptable, forming a self-validating framework for the investigation of this and other novel compounds.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to the design of reliable and reproducible biological assays. Below is a summary of the known and predicted properties of this compound.

PropertyValueSource
CAS Number 29970-01-2[1][2]
Molecular Formula C₁₁H₁₁NO₃[3]
Molecular Weight 205.21 g/mol [3]
Predicted XlogP 2.2[4]
Appearance Solid[5]

Note on Solubility: The aqueous solubility of this compound has not been empirically determined in the literature. Given its carboxylic acid moiety, solubility is expected to be pH-dependent. The predicted XlogP of 2.2 suggests moderate lipophilicity. It is imperative to experimentally determine the solubility of the compound in the chosen assay buffer. A recommended starting point is to prepare a high-concentration stock solution in an organic solvent such as DMSO and then dilute it into the aqueous assay buffer, ensuring the final concentration of the organic solvent is low (typically ≤1%) to avoid interference with enzyme activity.

Part 1: A Strategic Workflow for Target Identification and Initial Characterization

Given that the enzymatic target(s) of this compound are unknown, a systematic screening approach is warranted. This workflow is designed to efficiently identify potential targets and provide a preliminary assessment of inhibitory activity.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Hit-to-Lead Characterization A Compound Preparation (Solubility & Stability Testing) B High-Throughput Screening (HTS) (Panel of diverse enzymes, e.g., kinases, proteases, etc.) A->B Proceed if soluble & stable C Focused Screening (Based on structural analogs, e.g., HIV-1 Integrase, NMDA Receptor Binding) A->C Proceed if soluble & stable D Hit Identification (Primary activity confirmed) B->D Identify preliminary 'hits' C->D Identify preliminary 'hits' E IC50 Determination (Dose-response curve) D->E Validate hit F Mechanism of Action (MoA) Studies (e.g., Lineweaver-Burk plots) E->F Quantify potency G Selectivity Profiling (Testing against related enzymes) F->G Understand inhibition type H Lead Candidate G->H Assess specificity

Caption: A strategic workflow for identifying and characterizing the enzyme inhibitory activity of a novel compound.

Part 2: Generic Protocol for Initial Screening by Absorbance-Based Assay

This protocol provides a general framework for a 96-well plate absorbance-based enzyme inhibition assay. It should be adapted based on the specific enzyme and substrate used.

Principle: Many enzymatic reactions produce a chromogenic product that can be quantified over time using a spectrophotometer. An inhibitor will reduce the rate of product formation, leading to a lower absorbance reading compared to an uninhibited control.

Materials:

  • Purified enzyme of interest

  • Enzyme-specific substrate

  • This compound (test inhibitor)

  • Known inhibitor for the target enzyme (positive control)

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements

Protocol:

  • Preparation of Reagents:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM in 100% DMSO).

    • Create a series of dilutions of the test inhibitor in assay buffer. Ensure the final DMSO concentration in the assay well is consistent across all concentrations and does not exceed 1%.

    • Prepare the enzyme solution at a working concentration (e.g., 2X the final desired concentration) in assay buffer.

    • Prepare the substrate solution at a working concentration (e.g., 2X the final desired concentration) in assay buffer. The substrate concentration should ideally be at or below the Michaelis constant (Km) for sensitive inhibitor detection.

  • Assay Procedure:

    • To the wells of the 96-well plate, add:

      • Test wells: 50 µL of enzyme solution and 50 µL of the test inhibitor dilution.

      • Positive control wells: 50 µL of enzyme solution and 50 µL of the known inhibitor.

      • Negative control (no inhibitor) wells: 50 µL of enzyme solution and 50 µL of assay buffer (with the same final concentration of DMSO as the test wells).

      • Blank (no enzyme) wells: 50 µL of assay buffer and 50 µL of the highest concentration of the test inhibitor.

    • Mix gently and pre-incubate the plate for 10-15 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction starts.

    • Initiate the enzymatic reaction by adding 100 µL of the substrate solution to all wells.

    • Immediately place the plate in the microplate reader and begin kinetic measurements. Read the absorbance at the appropriate wavelength for the chromogenic product at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes).

  • Data Analysis:

    • For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve.

    • Correct the rates of the test and control wells by subtracting the rate from the blank wells.

    • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[1]

Part 3: Advanced Characterization - Mechanism of Action (MoA) Studies

Once an enzyme target is confirmed and the IC₅₀ is determined, the next critical step is to elucidate the mechanism of inhibition. This provides deeper insight into how the inhibitor interacts with the enzyme.

Principle: The mode of inhibition (e.g., competitive, noncompetitive, uncompetitive) can be determined by measuring the enzyme's reaction rates at varying concentrations of both the substrate and the inhibitor.[6][7] The data is often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).[8]

MoA_Workflow cluster_outcomes Possible Inhibition Mechanisms A Perform enzyme assays with varying [Substrate] and fixed [Inhibitor] (at multiple concentrations, e.g., 0, IC50, 2x IC50) B Calculate initial reaction velocities (V) for each condition A->B C Generate Lineweaver-Burk Plot (1/V vs. 1/[S]) B->C D Analyze the plot to determine the mechanism of inhibition C->D E Competitive: Lines intersect on the y-axis (Vmax unchanged, Km increases) D->E F Noncompetitive: Lines intersect on the x-axis (Vmax decreases, Km unchanged) D->F G Uncompetitive: Parallel lines (Vmax and Km both decrease) D->G

Caption: Workflow for determining the mechanism of enzyme inhibition using kinetic studies.

Protocol for MoA Studies:

  • Experimental Setup:

    • Design a matrix of experiments where you have several fixed concentrations of this compound (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

    • For each inhibitor concentration, perform a series of enzyme reactions with varying substrate concentrations (e.g., ranging from 0.2 x Km to 5 x Km).

    • Use the same assay conditions (buffer, temperature, etc.) as in the initial screening.

  • Data Collection and Analysis:

    • Measure the initial reaction velocity (V) for each combination of substrate and inhibitor concentration.

    • Calculate the reciprocal of the velocity (1/V) and the reciprocal of the substrate concentration (1/[S]).

    • Create a Lineweaver-Burk plot by plotting 1/V (y-axis) against 1/[S] (x-axis) for each inhibitor concentration.

    • Analyze the pattern of the lines on the plot to determine the mechanism of inhibition as described in the diagram above.[8]

Part 4: Example Application - Hypothetical Screening against HIV-1 Integrase

Given that derivatives of indole-2-carboxylic acid are known to inhibit HIV-1 integrase, this enzyme represents a logical starting point for focused screening. Commercial kits are available for measuring the strand transfer activity of HIV-1 integrase.

Assay Principle (Fluorescence-Based): A common format for HIV-1 integrase assays is a fluorescence resonance energy transfer (FRET) or time-resolved FRET (TR-FRET) assay. In a simplified model, a donor fluorophore-labeled viral DNA substrate and an acceptor fluorophore-labeled target DNA are used. When the integrase successfully integrates the viral DNA into the target DNA, the two fluorophores are brought into close proximity, resulting in a FRET signal. An inhibitor will prevent this integration, leading to a decrease in the FRET signal.

Abbreviated Protocol using a Commercial Kit:

  • Reagent Preparation: Prepare dilutions of this compound as previously described.

  • Reaction Setup: In a microplate, combine the recombinant HIV-1 integrase enzyme with the test inhibitor dilutions and allow for pre-incubation.

  • Initiation: Add the donor-labeled viral DNA substrate and the acceptor-labeled target DNA to initiate the reaction.

  • Measurement: Incubate the reaction at 37°C for the time specified in the kit protocol. Measure the fluorescence signal at the appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.

  • Data Analysis: Calculate the percent inhibition based on the signal from inhibited wells relative to uninhibited controls and determine the IC₅₀ value.

Conclusion

While the specific enzymatic targets of this compound remain to be elucidated, its structural similarity to known enzyme inhibitors makes it a compound of significant interest. The workflows and protocols detailed in this guide provide a robust framework for its systematic evaluation. By starting with broad or focused screening, followed by rigorous IC₅₀ determination and mechanism of action studies, researchers can effectively characterize the inhibitory profile of this and other novel compounds, paving the way for potential applications in drug discovery and development.

References

NMR and mass spectrometry of 4-Ethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Structural Elucidation of 4-Ethoxy-1H-indole-2-carboxylic acid using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is presented below. This guide is intended for researchers, scientists, and drug development professionals, providing in-depth technical details and field-proven insights for the robust characterization of this and similar heterocyclic compounds.

Introduction

This compound is a substituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The specific functionalization, including an ethoxy group at the 4-position and a carboxylic acid at the 2-position, imparts distinct physicochemical properties that influence its biological activity and pharmacokinetic profile. Accurate and unambiguous structural verification is a critical prerequisite for any further investigation, including screening, lead optimization, and patent filing. This document provides a comprehensive guide to the analytical workflows for confirming the molecular structure of this compound using state-of-the-art NMR and Mass Spectrometry techniques.

Molecular Structure and Analytical Overview

The primary goal is to confirm the constitution and substitution pattern of the molecule. This involves verifying the presence of all functional groups (indole, ethoxy, carboxylic acid) and, crucially, confirming their precise locations on the aromatic ring. A combination of one-dimensional (1D) and two-dimensional (2D) NMR will establish the covalent bonding framework, while High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition.

Caption: Numbered structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the molecular connectivity.

Expertise & Causality: Solvent Selection

For compounds containing both acidic protons (-COOH, -NH) and aromatic rings, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the solvent of choice.

  • Trustworthiness: Unlike CDCl₃ or MeOD, DMSO-d₆ is a hydrogen bond acceptor but not a donor, which prevents the rapid exchange of labile protons. This allows for the direct observation of both the N-H and COOH protons, which is critical for complete characterization.

  • Experience: The high polarity of DMSO-d₆ ensures good solubility for the carboxylic acid moiety.

Protocol: NMR Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvation: Add approximately 0.6 mL of DMSO-d₆.

  • Homogenization: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary.

  • Analysis: The sample is now ready for NMR analysis.

¹H NMR Analysis: Predicted Data

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling (J, Hz)Rationale & Insights
NH (H1) 11.5 - 12.5broad singlet-The indole NH proton is deshielded and often broad due to quadrupole effects from the nitrogen atom. Its acidic nature shifts it significantly downfield.
COOH 12.5 - 13.5very broad singlet-The carboxylic acid proton is highly deshielded and subject to hydrogen bonding and exchange, resulting in a very broad, far downfield signal.
H3 7.0 - 7.2singlet or narrow doubletJ ≈ 1-2 HzThis proton is adjacent to the electron-withdrawing carboxylic acid group. It may show a small long-range coupling to the NH proton.
H7 7.2 - 7.4doubletJ ≈ 8.0 HzOrtho-coupled to H6. Deshielded by the ring current and proximity to the indole nitrogen.
H6 7.0 - 7.2tripletJ ≈ 8.0 HzCoupled to both H5 and H7, appearing as a triplet (or more accurately, a doublet of doublets with similar J values).
H5 6.6 - 6.8doubletJ ≈ 8.0 HzOrtho-coupled to H6. Shielded by the electron-donating effect of the adjacent ethoxy group.
-OCH₂- 4.0 - 4.2quartetJ ≈ 7.0 HzMethylene protons of the ethoxy group, split by the three adjacent methyl protons.
-CH₃ 1.3 - 1.5tripletJ ≈ 7.0 HzMethyl protons of the ethoxy group, split by the two adjacent methylene protons.
¹³C NMR and DEPT Analysis: Predicted Data

The ¹³C NMR spectrum reveals the number of unique carbon environments. A DEPT-135 experiment is invaluable for differentiating between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons do not appear in DEPT spectra.

Carbon AssignmentPredicted δ (ppm)DEPT-135 SignalRationale & Insights
C=O 162 - 165NoneThe carboxylic acid carbonyl carbon is significantly deshielded.
C4 150 - 155NoneAromatic carbon directly attached to the electron-donating oxygen atom, highly deshielded.
C7a 135 - 140NoneBridgehead carbon adjacent to the nitrogen atom.
C2 130 - 135NoneCarbon bearing the carboxylic acid group, deshielded.
C3a 125 - 130NoneSecond bridgehead carbon.
C6 120 - 125Positive (CH)Standard aromatic CH carbon.
C7 110 - 115Positive (CH)Aromatic CH carbon.
C5 105 - 110Positive (CH)Shielded by the +R effect of the ethoxy group.
C3 100 - 105Positive (CH)Shielded carbon, typical for the C3 position of an indole ring.
-OCH₂- 63 - 66Negative (CH₂)Aliphatic carbon attached to oxygen.
-CH₃ 14 - 16Positive (CH₃)Aliphatic methyl carbon.
2D NMR for Unambiguous Structural Confirmation

While 1D NMR provides a strong foundation, 2D NMR experiments are required for self-validating, authoritative structural proof.

cluster_frags Key Fragmentations parent [M-H]⁻ m/z = 204.07 ion1 m/z = 160.08 parent->ion1 -CO₂ frag1 Loss of CO₂ (-44 Da) ion2 m/z = 132.06 ion1->ion2 -C₂H₄ (ethylene) frag2 Loss of C₂H₄ (-28 Da)

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Ethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 4-Ethoxy-1H-indole-2-carboxylic acid. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of more complex pharmacologically active agents.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with its synthesis, with a focus on improving yield and purity. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting, detailed protocols, and answers to frequently asked questions.

Recommended Synthetic Pathway: Japp-Klingemann & Fischer Indole Synthesis

The most robust and widely adopted method for synthesizing indole-2-carboxylic acids, including the 4-ethoxy derivative, is a two-stage process.[2][3] It begins with the Japp-Klingemann reaction to form a key arylhydrazone intermediate, which is then cyclized via the Fischer indole synthesis .[4][5][6] This pathway is favored for its reliability and the commercial availability of the starting materials.

Overall Synthetic Workflow

The general workflow involves three key transformations:

  • Diazotization: Conversion of 3-ethoxyaniline to its corresponding diazonium salt.

  • Japp-Klingemann Reaction: Coupling of the diazonium salt with a β-keto-ester, such as ethyl 2-methylacetoacetate, to form the arylhydrazone.

  • Fischer Indole Synthesis: Acid-catalyzed cyclization of the arylhydrazone to yield the final indole product.

Synthetic Workflow cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Japp-Klingemann Reaction cluster_2 Stage 3: Fischer Indole Synthesis A 3-Ethoxyaniline B 3-Ethoxyphenyl diazonium salt A->B NaNO₂, aq. HCl 0-5 °C D Arylhydrazone Intermediate B->D Coupling in buffered solution C Ethyl 2-methylacetoacetate C->D E 4-Ethoxy-1H-indole- 2-carboxylic acid D->E Acid Catalyst (e.g., PPA) Heat

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the synthesis. Each answer provides a causal explanation and actionable solutions.

Q1: My overall yield is critically low after the Fischer indole cyclization. What are the most common causes?

A1: Low yields in the Fischer indole synthesis are a frequent challenge and can typically be traced back to three primary factors: the choice of acid catalyst, reaction temperature, and the stability of the hydrazone intermediate.[7]

  • Inappropriate Acid Catalyst: The presence of an electron-donating ethoxy group on the phenyl ring makes the system susceptible to side reactions, particularly with strong Brønsted acids in alcoholic solvents (e.g., HCl in ethanol). This can lead to abnormal cyclization or the formation of halogenated byproducts.[8]

    • Solution: Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H) are often superior choices for this type of substrate. They act as powerful dehydrating agents and proton sources, promoting the desired cyclization while minimizing side reactions. Lewis acids like ZnCl₂ can also be effective.[6][9]

  • Thermal Decomposition: The hydrazone intermediate or the final indole product can degrade at excessive temperatures. Indoles, in particular, are prone to polymerization in strongly acidic media at high heat.[10]

    • Solution: Carefully control the reaction temperature. Start at a moderate temperature (e.g., 80-90 °C) and monitor the reaction's progress by Thin Layer Chromatography (TLC). Only increase the temperature if the reaction is sluggish.

  • Incomplete Conversion: The reaction may not have gone to completion.

    • Solution: Ensure the reaction is monitored over time. If the reaction stalls (as indicated by persistent starting material on TLC), a small additional charge of the acid catalyst can sometimes restart the conversion.

Q2: I am observing significant, hard-to-remove side products. What are they and how can I prevent them?

A2: The primary side products in this synthesis often arise from the Fischer cyclization step, due to the directing effects of the meta-ethoxy group.

  • Regioisomeric Indoles: The Fischer synthesis can theoretically produce two different regioisomers: the desired 4-ethoxyindole and the 6-ethoxyindole. For a meta-electron-donating group, cyclization typically favors the position para to the group, leading to the 4-ethoxy and 6-ethoxy products. While the 6-ethoxy isomer is often the major product in many cases, careful selection of the acid catalyst can influence this ratio.

    • Solution: The choice of a bulky acid catalyst like polyphosphoric acid can enhance regioselectivity. It is crucial to characterize the final product thoroughly using 2D NMR techniques to confirm the substitution pattern.

  • Abnormal Substitution Products: As documented for methoxy-substituted phenylhydrazones, reactions run with HCl in ethanol can yield chlorinated indoles.[8] This occurs through a competing electrophilic substitution pathway.

    • Solution: Avoid using HCl/ethanol. Stick to non-nucleophilic acid systems like PPA or a combination of acetic acid and sulfuric acid.[11]

  • Polymeric Tar: This is a common issue resulting from product degradation.

    • Solution: Maintain the lowest possible effective temperature and minimize reaction time. Quenching the reaction as soon as the starting material is consumed (monitored by TLC) is critical.

Q3: The Japp-Klingemann reaction is not proceeding cleanly to the hydrazone. What can I do?

A3: The Japp-Klingemann reaction's success hinges on the stability of the diazonium salt and careful pH control during the coupling step.

  • Decomposition of Diazonium Salt: Aryl diazonium salts are thermally unstable and should be prepared at 0-5 °C and used immediately. Allowing the solution to warm up will lead to decomposition and a lower yield of the desired hydrazone.

  • Incorrect pH: The coupling reaction requires a specific pH range, typically mildly alkaline or buffered, to facilitate the reaction between the diazonium salt and the enolate of the β-keto-ester.

    • Solution: Use a buffered system, such as sodium acetate in ethanol/water, to maintain the optimal pH for the coupling. This ensures the β-keto-ester is sufficiently deprotonated to be nucleophilic without decomposing the diazonium salt.

Q4: I'm struggling with the final purification of the this compound. What is the best method?

A4: As a carboxylic acid, the product's solubility is highly pH-dependent, which can be leveraged for purification.

  • Acid-Base Extraction: This is the most effective initial purification step.

    • After quenching the reaction (e.g., by pouring onto ice), dissolve the crude mixture in an organic solvent like ethyl acetate.

    • Extract the organic layer with an aqueous base (e.g., 1M NaOH or NaHCO₃). The desired carboxylic acid will move into the aqueous layer as its sodium salt, leaving non-acidic impurities behind in the organic layer.

    • Wash the aqueous layer with fresh ethyl acetate to remove any trapped organic impurities.

    • Cool the aqueous layer in an ice bath and slowly acidify with a strong acid (e.g., 2M HCl). The purified carboxylic acid will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallization: If the product is still not pure after extraction, recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water, or toluene) can further enhance purity.

Frequently Asked Questions (FAQs)

FAQ1: What is the mechanism of the Fischer indole synthesis and the role of the acid catalyst?

A1: The Fischer indole synthesis is a complex, acid-catalyzed reaction that transforms an arylhydrazone into an indole.[6][9] The mechanism involves several key steps:

  • Tautomerization: The arylhydrazone tautomerizes to its enamine form.

  • [5][5]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The protonated enamine undergoes a rearrangement similar to a Claisen rearrangement, breaking the N-N bond and forming a new C-C bond on the aromatic ring.

  • Rearomatization: The intermediate rearomatizes.

  • Cyclization & Elimination: An intramolecular attack by the terminal amine forms a five-membered ring. Subsequent elimination of ammonia yields the final aromatic indole.

The acid catalyst is essential as it protonates the hydrazone, facilitating both the initial tautomerization and the key[5][5]-sigmatropic rearrangement.[12]

Fischer Indole Mechanism A Arylhydrazone B Enamine (Tautomer) A->B Tautomerization C Protonated Intermediate B->C Protonation (H+) D [3,3]-Sigmatropic Rearrangement Product C->D [3,3]-Sigmatropic Shift E Rearomatized Intermediate D->E Rearomatization (-H+) F Cyclized Aminal E->F Intramolecular Cyclization G Indole Product F->G Elimination of NH₃ (-H+)

Caption: Simplified mechanism of the Fischer Indole Synthesis.

FAQ2: How can I effectively monitor the reaction progress?

A2: Thin Layer Chromatography (TLC) is the best method. Use a solvent system like 30-50% ethyl acetate in hexanes. The starting hydrazone, intermediate species, and the final indole product should have distinct Rf values. The indole product, being more polar and capable of hydrogen bonding, will typically have a lower Rf than the hydrazone. Staining with a potassium permanganate solution can help visualize the spots.

FAQ3: What are the key spectroscopic signals to confirm the structure of this compound?

A3: Confirmation should be done using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • ¹H NMR (in DMSO-d₆): Expect signals for the ethoxy group (a triplet around 1.4 ppm and a quartet around 4.1 ppm), aromatic protons on the benzene ring (typically between 6.5-7.5 ppm), a singlet for the proton at the 3-position of the indole (around 7.0-7.2 ppm), a broad singlet for the N-H proton (above 11.5 ppm), and a broad singlet for the carboxylic acid proton (above 12.5 ppm).[13]

  • ¹³C NMR (in DMSO-d₆): Key signals include the carboxylic acid carbon (~163 ppm), carbons of the aromatic ring (100-155 ppm), and the ethoxy carbons (~15 ppm and ~64 ppm).[13]

  • Mass Spectrometry: The expected monoisotopic mass for C₁₁H₁₁NO₃ is approximately 205.07 g/mol .[14][15]

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. Always use appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of the Arylhydrazone Intermediate
  • Diazotization:

    • In a flask cooled to 0-5 °C in an ice-salt bath, dissolve 3-ethoxyaniline (1.0 eq) in 2.5 M HCl (aq).

    • Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, ensuring the internal temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 15 minutes. Use this solution immediately in the next step.

  • Japp-Klingemann Coupling:

    • In a separate, larger flask, dissolve ethyl 2-methylacetoacetate (1.0 eq) and sodium acetate (3.0 eq) in a mixture of ethanol and water (2:1). Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the β-keto-ester solution with vigorous stirring. Maintain the temperature below 10 °C.

    • A colored precipitate (the hydrazone) should form. Stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Collect the solid product by filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

    • Dry the hydrazone intermediate under vacuum.

Protocol 2: Fischer Indole Cyclization to Product
  • Reaction Setup:

    • Place the dried arylhydrazone (1.0 eq) into a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazone) to the flask.

  • Cyclization:

    • Heat the mixture with stirring in an oil bath set to 90-100 °C.

    • Monitor the reaction progress by TLC every 30 minutes. The reaction is typically complete within 1-3 hours.

  • Work-up and Purification:

    • Allow the reaction mixture to cool slightly, then carefully pour it onto a large amount of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

    • Stir until all the ice has melted. Collect the crude solid by filtration and wash with water.

    • Proceed with the acid-base extraction as described in Q4 to purify the this compound.

References

Technical Support Center: Purification of 4-Ethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 4-Ethoxy-1H-indole-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this valuable indole intermediate in high purity. The unique physicochemical properties of this molecule, stemming from its acidic carboxylic acid group, a hydrogen-bonding indole N-H, and a moderately nonpolar core, present specific purification hurdles. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to streamline your purification workflow.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issue and providing actionable solutions.

Q1: My isolated product is an off-color solid (e.g., yellow, tan, or brown), but I expect a white or light-colored powder. How can I remove these colored impurities?

  • Probable Cause: The persistence of color often indicates the presence of minor, but highly conjugated or oxidized, impurities. Indole scaffolds can be susceptible to oxidation, and many synthetic routes, such as the Fischer indole synthesis, may generate colored aromatic byproducts[1][2]. These impurities can become trapped in the crystal lattice of the final product.

  • Recommended Solution:

    • Activated Carbon (Charcoal) Treatment: This is the most effective method for adsorbing bulky, nonpolar, colored impurities.

      • Mechanism: Activated carbon has a high surface area with a network of pores that trap large, flat aromatic molecules via van der Waals forces.

      • Protocol: Dissolve your crude, colored product in a suitable hot solvent (e.g., ethanol or ethyl acetate). Add a small amount of activated carbon (typically 1-2% w/w relative to your compound). Stir and heat the mixture at reflux for 10-15 minutes. Perform a hot filtration through a pad of Celite® or diatomaceous earth to remove the carbon. Caution: Using too much carbon can lead to significant product loss due to co-adsorption.

    • Recrystallization: If the colored impurity has a different solubility profile from your product, a carefully chosen recrystallization can leave the color in the mother liquor. This is often performed after the charcoal treatment for best results.

Q2: During recrystallization, my compound separates as an oil instead of forming crystals. What is causing this "oiling out" and how can I prevent it?

  • Probable Cause: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates into a supersaturated liquid phase before it can form an ordered crystal lattice. This is often exacerbated by the presence of impurities, which depress the melting point and interfere with crystallization, or by cooling the solution too rapidly.

  • Recommended Solution:

    • Reduce the Solution Temperature Before Cooling: Do not transfer the flask directly from boiling to an ice bath. Allow it to cool slowly to room temperature first. This slow reduction in temperature is critical for allowing nucleation and crystal growth to occur.

    • Add More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then attempt the slow cooling process again.

    • Utilize a Different Solvent System: The polarity of your single solvent may be too close to that of your solute. Switch to a binary solvent system. For this compound, systems like Ethanol/Water or Ethyl Acetate/Hexane are excellent candidates. Dissolve the compound in a minimum amount of the "good" solvent (e.g., ethanol) at an elevated temperature, then slowly add the "poor" solvent (e.g., water) dropwise until persistent turbidity (cloudiness) is observed. Add a drop or two of the good solvent to clarify and then allow to cool slowly.

    • Seed the Solution: If you have a small amount of pure crystalline material, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.

Q3: My compound streaks severely on silica gel TLC plates, making it impossible to monitor reactions or perform column chromatography. How can I resolve this?

  • Probable Cause: The carboxylic acid moiety is acidic, while the silica gel surface is also acidic and highly polar due to the presence of silanol (Si-OH) groups. This leads to strong, non-ideal interactions (ionic interactions and hydrogen bonding) that cause the compound to "streak" or tail rather than move as a compact spot.

  • Recommended Solution:

    • Modify the Mobile Phase: The key is to suppress the ionization of the carboxylic acid. Add a small amount (0.5% to 2% by volume) of a volatile acid, such as acetic acid or formic acid, to your eluent system[3].

      • Mechanism: The added acid protonates the carboxylate group, rendering it neutral (R-COOH instead of R-COO⁻). This minimizes ionic interactions with the silica gel, leading to sharper spots and more predictable elution.

    • Solvent System Selection: A typical starting point for column chromatography would be a gradient of ethyl acetate in hexanes, with 1% acetic acid added to the mixture. For example, start with 20% EtOAc/Hexanes + 1% AcOH and gradually increase the polarity.

    • Consider Reversed-Phase Chromatography: If streaking persists, reversed-phase (C18) silica may be a better option. On a C18 TLC plate or column, the mobile phase is polar (e.g., Acetonitrile/Water or Methanol/Water), and an acid modifier like formic or trifluoroacetic acid (TFA) is still recommended[4].

Q4: My recovery after purification is consistently low. What are the common sources of product loss?

  • Probable Cause: Product loss can occur at multiple stages, primarily during aqueous workups, recrystallization, or transfer steps. For a carboxylic acid, the most significant losses often happen during extractions if the pH is not carefully controlled.

  • Recommended Solution:

    • Check the pH During Extractions: this compound will be deprotonated and soluble in aqueous layers at basic pH (> ~7). It will be protonated and prefer the organic layer at acidic pH (< ~4). When extracting your product into an organic solvent (like ethyl acetate), ensure the aqueous layer is acidified first (e.g., with 1M HCl) to a pH of 2-3 to minimize its solubility in the water.

    • Optimize Recrystallization: Avoid using an excessive volume of solvent for recrystallization, as this will increase the amount of product that remains dissolved in the mother liquor. After crystallization, cool the flask in an ice bath for at least 30 minutes to maximize product precipitation before filtering.

    • Thorough Transfers and Washes: Ensure all product is transferred between flasks. Wash flasks with fresh solvent to recover residual material. When filtering a recrystallized product, wash the collected solid with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without re-dissolving a significant amount of the product.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

This table summarizes essential data for the compound.

PropertyValueSource
Molecular FormulaC₁₁H₁₁NO₃
Molecular Weight205.21 g/mol N/A
AppearanceTypically an off-white to light tan solidGeneral Observation
Purity (Typical)>95%
Solubility ProfileSoluble in aqueous base, methanol, ethanol, DMF, DMSO. Sparingly soluble in ethyl acetate, dichloromethane. Insoluble in water (at acidic/neutral pH) and nonpolar solvents like hexanes.Chemical Principles
StorageAmbient temperature, protected from light and air.

Q2: What is the best method to confirm the purity of my final product?

A combination of methods is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot in multiple eluent systems of varying polarity (e.g., 30% EtOAc/Hexane + 1% AcOH and 50% EtOAc/Hexane + 1% AcOH).

  • Melting Point: A pure compound will have a sharp, narrow melting range (typically < 2 °C). A broad or depressed melting point indicates the presence of impurities. The melting point for the related indole-2-carboxylic acid is 202-206 °C[5].

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A typical method would involve a C18 reversed-phase column with a mobile phase of acetonitrile and water, both containing 0.1% formic acid, run on a gradient[3][4]. Purity is determined by the peak area percentage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure and identifying any residual solvents or organic impurities. The absence of signals corresponding to starting materials or known byproducts is a strong indicator of high purity.

Q3: My synthesis involves a Fischer indole cyclization. What are the most likely impurities I need to remove?

The Fischer indole synthesis can sometimes be incomplete or yield side products[6][7]. Based on common synthetic routes for related indole-2-carboxylic acids, you should be aware of the following potential impurities[1][8]:

  • Unreacted Phenylhydrazone Precursor: This is a common impurity if the cyclization did not go to completion.

  • Starting Ketone/Aldehyde: If the initial hydrazone formation was incomplete.

  • Inorganic Salts: If the reaction was catalyzed by a Lewis acid (e.g., ZnCl₂) or if the workup involved acidic/basic washes, residual inorganic salts may be present.

  • Regioisomers: If an unsymmetrical ketone or a meta-substituted phenylhydrazine was used, you might have a mixture of indole regioisomers which can be very difficult to separate[2].

Validated Purification Protocols

Protocol 1: Purification via pH-Modulated Aqueous Extraction and Precipitation

This powerful technique leverages the acidic nature of the carboxylic acid to separate it from neutral or basic impurities. It is highly effective for a first-pass purification of crude material.

Steps:

  • Dissolution: Dissolve the crude this compound in a 5% aqueous sodium bicarbonate (NaHCO₃) solution. Use approximately 10-20 mL of solution per gram of crude material. Stir until all solids have dissolved to form the sodium carboxylate salt.

  • Extraction of Neutral Impurities: Transfer the basic aqueous solution to a separatory funnel. Extract the solution two to three times with a water-immiscible organic solvent like ethyl acetate or dichloromethane. Discard the organic layers, which contain non-acidic impurities.

  • Decolorization (Optional): If the aqueous layer is colored, transfer it to a beaker, warm it gently (to ~50 °C), and treat with a small amount of activated carbon as described in the troubleshooting section. Perform a hot filtration through Celite® to remove the carbon, washing the filter cake with a small amount of hot water.

  • Precipitation: Cool the clear aqueous solution in an ice bath. While stirring vigorously, slowly add 3M hydrochloric acid (HCl) dropwise. The product will begin to precipitate as the solution becomes acidic.

  • pH Adjustment: Continue adding acid until the pH of the solution is between 2 and 3 (check with pH paper). This ensures complete protonation and precipitation of the carboxylic acid.

  • Isolation: Allow the slurry to stir in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with several portions of cold deionized water to remove residual inorganic salts. Dry the purified product under high vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for removing impurities with similar acidity but different polarity.

Materials:

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Acetic Acid (AcOH)

  • Crude this compound

Steps:

  • Eluent Preparation: Prepare a stock solution of your mobile phase. A good starting point is a mixture of Hexane and Ethyl Acetate (e.g., 7:3 v/v) containing 1% Acetic Acid.

  • Sample Preparation (Dry Loading): Dissolve your crude product in a minimal amount of a solvent in which it is soluble (e.g., methanol or acetone). Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution. Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your compound adsorbed onto the silica. This prevents dissolution issues at the top of the column.

  • Column Packing: Pack a glass chromatography column with silica gel as a slurry in your initial, low-polarity eluent (e.g., 9:1 Hexane/EtOAc + 1% AcOH).

  • Loading: Carefully add your dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity eluent, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute your product. Monitor the fractions by TLC (using a mobile phase with acetic acid).

  • Isolation: Combine the fractions containing the pure product. Remove the solvents using a rotary evaporator. The residual acetic acid can be removed by co-evaporation with a solvent like toluene or by re-dissolving the product in ethyl acetate, washing with water, drying the organic layer with Na₂SO₄, and re-evaporating.

Visual Workflows

Purification Decision Workflow

This diagram outlines a logical approach to selecting a purification strategy based on the nature of the crude product.

Purification_Workflow Crude Crude Product (this compound) Check Initial Analysis (TLC, Appearance) Crude->Check Colored Colored Impurities Present? Check->Colored Assess Contamination Polarity Impurities Have Different Polarity? Colored->Polarity No Charcoal Activated Carbon Treatment Colored->Charcoal Yes pH_Purify pH-Mediated Precipitation Polarity->pH_Purify No (Similar Polarity, Different Acidity) Column Flash Column Chromatography Polarity->Column Yes Charcoal->Polarity Recrystal Recrystallization pH_Purify->Recrystal Column->Recrystal Pure Pure Product Recrystal->Pure

Caption: Decision tree for selecting a purification method.

pH-Mediated Purification Workflow

This diagram illustrates the key steps in the pH-modulated purification protocol.

pH_Workflow cluster_organic Organic Phase (Discard) cluster_aqueous Aqueous Phase (Keep) Start Crude Product Step1 Dissolve in Aqueous NaHCO₃ Start->Step1 Step2 Extract with EtOAc (Removes Neutral Impurities) Step1->Step2 Organic_Waste Neutral Impurities Step2->Organic_Waste Aqueous_Salt Product as Carboxylate Salt Step2->Aqueous_Salt Step3 Acidify Aqueous Layer with HCl to pH 2-3 Step4 Precipitate Forms Step3->Step4 Step5 Filter and Wash with Cold Water Step4->Step5 End Pure Product Step5->End Aqueous_Salt->Step3

References

Technical Support Center: Ensuring the Stability of 4-Ethoxy-1H-indole-2-carboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-Ethoxy-1H-indole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and actionable troubleshooting protocols to address the stability challenges associated with this compound in solution.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the handling and use of this compound.

Q1: My solution of this compound is changing color from clear to a pink or brownish hue. What is causing this?

A color change is a primary visual indicator of degradation.[1] The indole ring is an electron-rich heterocycle, making it highly susceptible to oxidation, especially when in solution.[1] The observed pink, red, or brown coloration typically results from the formation of oxidized and potentially polymerized species. This process is accelerated by exposure to atmospheric oxygen, light, and elevated temperatures.[1][2]

Q2: What are the ideal storage conditions for both the solid compound and its prepared solutions?

To maintain the integrity of this compound, strict storage protocols are essential.

  • Solid Form: The solid compound should be stored in a tightly sealed, opaque container, preferably under an inert atmosphere (argon or nitrogen), and refrigerated at 2-8°C for short-term storage. For long-term storage, -20°C is recommended.[1][3]

  • Solutions: Stock solutions are significantly more prone to degradation. They should be prepared using deoxygenated solvents, stored in amber vials with minimal headspace, and kept at -20°C or below.[3] For maximum stability, overlaying the solution with an inert gas before sealing is best practice.

Q3: I'm having difficulty dissolving the compound. What is the recommended solvent and procedure?

The solubility of this compound is heavily influenced by pH due to its carboxylic acid moiety. It is sparingly soluble in neutral aqueous solutions but its solubility increases significantly under basic conditions, which deprotonate the carboxylic acid to its more soluble carboxylate salt form.

For initial dissolution, using a small amount of a polar organic solvent like DMSO or ethanol is common. For aqueous buffers, it is recommended to start with a slightly alkaline pH (e.g., pH 7.5-8.5) to facilitate dissolution before adjusting to the final desired pH. Avoid strongly acidic or basic conditions, which can promote degradation.[4][5]

Q4: How does the pH of my solution affect the stability of the compound?

The solution's pH is a critical stability parameter.[5] While a slightly alkaline pH aids dissolution, very high pH values can accelerate the hydrolysis of certain functional groups and may catalyze oxidative degradation.[4] Conversely, strongly acidic conditions can also lead to instability. The optimal pH for your experiment should be determined by balancing solubility requirements with compound stability, often falling in the slightly acidic to neutral range (pH 6.0-7.5) for many biological assays, once dissolved.

Q5: Can I heat my solution to help dissolve the compound?

Heating solutions of indole-2-carboxylic acids is strongly discouraged. Thermal stress can accelerate oxidative degradation and may induce decarboxylation, where the carboxylic acid group is lost as CO2.[6] This irreversible reaction yields 4-ethoxy-1H-indole, a different chemical entity that will compromise your experimental results. If dissolution is slow, gentle agitation or sonication at room temperature is a safer alternative.

Q6: What are the major degradation pathways I should be aware of?

The primary degradation routes for this compound in solution are oxidation of the indole ring and, to a lesser extent, photodegradation and decarboxylation. Oxidation can lead to the formation of oxindoles, isatins, and ultimately ring-opened products like anthranilic acid derivatives.[7][8][9][10] These pathways disrupt the core structure, leading to a complete loss of the intended biological activity.

Troubleshooting Guide: A Deeper Dive

This section provides structured approaches to diagnose and resolve common stability problems.

Problem: Rapid Solution Discoloration and/or Potency Loss

This is almost always indicative of oxidative degradation. The workflow below helps identify the cause and implement a solution.

Start Instability Observed (Color Change, Low Activity) Q_Solvent Was the solvent deoxygenated (sparged with N2/Ar)? Start->Q_Solvent Q_Light Was the solution protected from light? Q_Solvent->Q_Light Yes Sol_Solvent Action: Prepare fresh solution using deoxygenated solvent. (See Protocol 1) Q_Solvent->Sol_Solvent No Q_Temp Was the solution stored at -20°C or below? Q_Light->Q_Temp Yes Sol_Light Action: Store solutions in amber vials or wrapped in foil. Q_Light->Sol_Light No Q_Headspace Was the vial flushed with inert gas to minimize headspace? Q_Temp->Q_Headspace Yes Sol_Temp Action: Aliquot and store at recommended temperature. Q_Temp->Sol_Temp No Sol_Headspace Action: Use smaller vials to reduce headspace and/or overlay with inert gas. Q_Headspace->Sol_Headspace No End Stable Solution Prepared Q_Headspace->End Yes Sol_Solvent->Q_Light Sol_Light->Q_Temp Sol_Temp->Q_Headspace Sol_Headspace->End

Caption: Troubleshooting workflow for solution instability.

Problem: Compound Precipitates from Buffered Solution

Precipitation after initial dissolution indicates that the compound's solubility limit has been exceeded, typically due to a pH shift.

  • Causality: The protonated carboxylic acid (R-COOH) is less soluble in aqueous media than its deprotonated carboxylate salt form (R-COO⁻). If a stock solution prepared in a high-pH solvent (like DMSO with a base) is diluted into a lower-pH buffer, the compound may protonate and precipitate.

  • Solution:

    • Ensure the final concentration in the aqueous buffer is below the compound's solubility limit at that specific pH.

    • When diluting a concentrated stock (e.g., in DMSO), add the stock to the buffer slowly while vortexing to avoid localized high concentrations that can crash out.

    • Consider using a co-solvent (e.g., up to 5% ethanol or DMSO) in the final buffer if compatible with the assay, but verify co-solvent tolerance first.

Key Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution (10 mM in DMSO)

This protocol minimizes initial degradation during stock preparation.

Materials:

  • This compound

  • Anhydrous, high-purity DMSO

  • Argon or Nitrogen gas with a delivery needle

  • 2 mL amber glass vials with PTFE-lined screw caps

  • Analytical balance, vortex mixer

Procedure:

  • Weigh Compound: Accurately weigh the required amount of the compound for a 10 mM solution (Molecular Weight: 205.21 g/mol ; for 1 mL, weigh 2.05 mg). Perform this in a low-humidity environment.

  • Prepare Solvent: Deoxygenate the DMSO by bubbling dry argon or nitrogen gas through it for 15-20 minutes.

  • Dissolution: Add the weighed compound to the amber vial. Add the correct volume of deoxygenated DMSO.

  • Inert Overlay: Gently flush the headspace of the vial with argon or nitrogen for 30-60 seconds to displace any atmospheric oxygen.[1]

  • Seal and Mix: Immediately cap the vial tightly. Mix by vortexing until the solid is completely dissolved. Avoid heating.

  • Storage: For immediate use, keep on ice. For long-term storage, wrap the cap with parafilm and place it in a -20°C or -80°C freezer.

Protocol 2: Monitoring Compound Stability via HPLC-UV

This method allows for quantitative assessment of the compound's purity over time.

Instrumentation & Columns:

  • HPLC system with a UV/Vis or DAD detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase & Conditions:

ParameterRecommended SettingRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure consistent ionization state of the analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the compound from the C18 column.
Gradient 20% to 95% B over 10 minEnsures elution of the parent compound and potential degradants.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30°CMaintains consistent retention times.
Detection λ ~280 nmIndole rings have strong absorbance in this region.
Injection Vol. 10 µLStandard volume; can be adjusted based on concentration.

Procedure:

  • Prepare Standard: Prepare a fresh solution of the compound at a known concentration (e.g., 100 µM) in the mobile phase. This is your T=0 reference.

  • Run T=0 Sample: Inject the fresh standard and record the chromatogram. The main peak corresponds to the pure compound. Integrate the peak area.

  • Incubate Test Sample: Subject your test solution (e.g., in an assay buffer) to the desired conditions (time, temperature, light exposure).

  • Run Test Sample: At each time point, inject the test sample.

  • Analyze Data: Compare the peak area of the parent compound in the test sample to the T=0 sample. The appearance of new, smaller peaks, coupled with a decrease in the parent peak area, indicates degradation. Purity (%) can be calculated as: (Parent Peak Area at T=x / Total Peak Area at T=x) * 100.

Visualizing Degradation Pathways

The primary instability of this compound stems from the reactivity of the indole ring. The diagram below illustrates a generalized oxidative pathway common to indole derivatives.[7][8][10][11]

Parent This compound Oxindole Oxindole Derivative Parent->Oxindole Initial Oxidation Oxidant [O] (O₂, Light, Metal Ions) Oxidant->Parent Oxidant->Oxindole Isatin Isatin Derivative Oxindole->Isatin Further Oxidation RingOpened Ring-Opened Products (e.g., Anthranilic Acid Derivatives) Isatin->RingOpened Pyrrole Ring Cleavage

Caption: Generalized oxidative degradation pathway of the indole core.

References

Technical Support Center: Overcoming Poor Solubility of 4-Ethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

Welcome to the technical support guide for 4-Ethoxy-1H-indole-2-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. Poor aqueous solubility is a common hurdle for many indole derivatives and can significantly impact the reliability of in vitro assays, formulation development, and ultimately, in vivo bioavailability.[1][2] This guide provides a series of structured troubleshooting steps and in-depth scientific rationale to help you systematically overcome these issues.

Frequently Asked Questions (FAQs)

Q1: My initial stock of this compound in DMSO is clear, but it precipitates immediately when I dilute it into my aqueous assay buffer. Why is this happening?

A: This is a classic case of a compound exceeding its kinetic solubility limit.[3] While this compound may be highly soluble in a polar aprotic solvent like DMSO, its solubility in aqueous media is significantly lower. The rapid change in solvent polarity upon dilution causes the compound to crash out of the solution.[3][4] A clear DMSO stock does not guarantee solubility in the final aqueous environment.[3]

Troubleshooting Steps:

  • Reduce Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your assay to a level below its aqueous solubility limit.

  • Optimize Dilution Method: Instead of a single large dilution, perform serial dilutions. Alternatively, add the DMSO stock to your aqueous buffer dropwise while vortexing or stirring to mitigate the immediate solvent shock.[4]

  • Assess Maximum Solubility: Before proceeding, it is crucial to determine the maximum soluble concentration of the compound in your specific assay buffer. A simple protocol for this is provided below.

Q2: What is the fundamental reason for the poor aqueous solubility of this compound?

A: The molecular structure itself provides the answer. The indole ring and the ethoxy group are largely non-polar and hydrophobic. While the carboxylic acid group is polar and ionizable, its contribution is not sufficient to overcome the hydrophobicity of the rest of the molecule, especially at a neutral or acidic pH where the carboxyl group is protonated (unionized). Many new chemical entities exhibit poor water solubility due to such structural characteristics.[1][5]

Q3: How can I systematically improve the solubility of this compound for my experiments?

A: A multi-pronged approach is often necessary. The optimal strategy depends on the requirements of your specific application (e.g., in vitro assay, oral formulation). The primary strategies revolve around altering the physicochemical environment of the compound. These include pH adjustment, the use of cosolvents, and the formation of complexes or salts.[6][7]

Troubleshooting Guide: Step-by-Step Solubility Enhancement

This section details advanced strategies to enhance the solubility of this compound. We will explore the mechanism behind each technique and provide actionable protocols.

Strategy 1: pH Adjustment

Scientific Rationale: As a carboxylic acid, this compound is a weak acid. Its solubility is highly dependent on pH.[8] In its protonated (COOH) form at low pH, it is less soluble. By increasing the pH of the aqueous medium above its pKa, the carboxylic acid group deprotonates to form the more soluble carboxylate salt (COO-).[8][9] This ionization dramatically increases the molecule's polarity and its favorable interactions with water.[10][11]

Experimental Protocol: pH-Dependent Solubility Profiling

  • Prepare Buffers: Create a series of buffers with pH values ranging from 4.0 to 9.0 (e.g., acetate for pH 4-5.5, phosphate for pH 6-8, borate for pH 8-9).

  • Compound Addition: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure thermodynamic equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Analysis: Plot the measured solubility against the pH of each buffer to identify the pH at which solubility is maximized.

Expected Outcome:

pH of BufferExpected SolubilityRationale
4.0LowCompound is primarily in its unionized, less soluble acid form.
7.4ModerateA fraction of the compound will be ionized, increasing solubility.
> 8.0HighCompound is predominantly in its ionized, highly soluble carboxylate form.[8][9]

Considerations:

  • Buffer Capacity: Ensure your buffer has sufficient capacity to maintain the target pH after the addition of the acidic compound.

  • In Vivo Relevance: While high pH can increase solubility, remember that physiological pH is typically around 7.4. A formulation that relies on a very high pH might precipitate upon entering the neutral pH of the blood.[7][8]

Strategy 2: Utilization of Cosolvents

Scientific Rationale: Cosolvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8][12] This reduction in polarity makes the aqueous environment more favorable for dissolving hydrophobic molecules like this compound.[13][14] Common cosolvents work by disrupting the hydrogen bonding network of water, which reduces the energy required to create a cavity for the solute.[]

Commonly Used Cosolvents:

CosolventTypical Concentration RangeNotes
Ethanol5-20% (v/v)Generally well-tolerated in many biological systems.[12]
Propylene Glycol (PG)10-40% (v/v)A common vehicle for both oral and parenteral formulations.[12]
Polyethylene Glycol 400 (PEG 400)10-50% (v/v)Effective for increasing the solubility of many poorly soluble drugs.[16]
Dimethyl Sulfoxide (DMSO)< 1% for cell-based assaysHighly effective but can be toxic to cells at higher concentrations.[8]

Experimental Workflow: Cosolvent Screening

CosolventScreening

Considerations:

  • Toxicity: Always consider the potential toxicity of the cosolvent in your experimental system, especially for cell-based assays.

  • Combined Effects: The combination of pH adjustment and a cosolvent can often have a synergistic effect on solubility.[][17]

Strategy 3: Advanced Formulation Approaches

For more challenging applications, particularly in drug development, advanced formulation strategies may be required.

a) Salt Formation

Scientific Rationale: Converting the acidic drug into a salt is a highly effective and common method to increase solubility and dissolution rates.[14][18][19] By reacting this compound with a suitable base (a counter-ion), a salt is formed that is typically crystalline but has much higher aqueous solubility than the free acid form.[10][11][20]

Potential Counter-ions:

  • Sodium (Na+)

  • Potassium (K+)

  • Calcium (Ca2+)

  • Tromethamine (Tris)

  • Meglumine

Process Overview:

  • Dissolve the free acid in a suitable solvent.

  • Add an equimolar amount of a selected base.

  • Allow the salt to crystallize or isolate it by solvent evaporation.

  • Characterize the resulting salt for properties like solubility, stability, and hygroscopicity.

b) Complexation with Cyclodextrins

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[21] They can encapsulate poorly soluble "guest" molecules, like this compound, within their cavity, forming an "inclusion complex."[22][23][24] The resulting complex has the aqueous solubility characteristics of the hydrophilic cyclodextrin host, effectively shielding the hydrophobic guest from the aqueous environment.[21][23]

Common Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

CyclodextrinComplexation

c) Micellar Solubilization with Surfactants

Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles in water.[25][26] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can partition into the hydrophobic core, effectively being "solubilized" within the aqueous solution.[25][27]

Examples of Surfactants:

  • Non-ionic: Polysorbate 80 (Tween® 80), Cremophor® EL

  • Anionic: Sodium Dodecyl Sulfate (SDS)

Considerations: Surfactant choice is critical, as interactions can be compound-specific. The potential for cell toxicity must also be evaluated.[27]

d) Amorphous Solid Dispersions

Scientific Rationale: This technique involves dispersing the drug in an amorphous state within a hydrophilic polymer matrix.[5][28] The amorphous form of a drug has a higher free energy and thus higher apparent solubility and faster dissolution compared to its stable crystalline form.[29][30] This is a widely used technique for oral solid dosage forms.[5]

Methods of Preparation:

  • Spray Drying: A solution of the drug and polymer is rapidly dried.[5]

  • Hot Melt Extrusion: The drug and polymer are mixed at an elevated temperature and then cooled.[5]

Summary and Decision-Making Flowchart

The choice of solubilization strategy depends on your experimental context. For routine in vitro screening, pH and cosolvent adjustments are often sufficient. For preclinical and clinical development, more robust methods like salt formation or solid dispersions are typically required.

DecisionTree

References

Technical Support Center: 4-Ethoxy-1H-indole-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-Ethoxy-1H-indole-2-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their work. As a key intermediate in various pharmaceutical and materials science applications, a comprehensive understanding of its synthesis and potential side reactions is crucial for achieving high purity and yield. This guide provides in-depth troubleshooting advice in a question-and-answer format, addressing common issues encountered during the synthesis, with a focus on the Fischer indole synthesis route. We will delve into the mechanistic underpinnings of side product formation and provide validated protocols for their mitigation and for the purification of the target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am attempting to synthesize this compound via the Fischer indole synthesis using 3-ethoxyphenylhydrazine and pyruvic acid, but I am observing a mixture of products. What are the likely side products?

A1: The Fischer indole synthesis, while versatile, is known to produce side products, especially when using substituted phenylhydrazines. In the case of 3-ethoxyphenylhydrazine, the primary side product is the isomeric 6-Ethoxy-1H-indole-2-carboxylic acid . The formation of these two regioisomers is a common challenge due to the directing effects of the meta-ethoxy group on the phenylhydrazine.

Additionally, other potential side products can include:

  • Decarboxylated products: Under the acidic and often elevated temperature conditions of the Fischer indole synthesis, the desired product can undergo decarboxylation to form 4-ethoxy-1H-indole .

  • Products of N-N bond cleavage: Electron-donating groups, such as the ethoxy group, can stabilize the intermediate iminylcarbocation, which may lead to a competing heterolytic N-N bond cleavage, resulting in byproducts and reduced yields of the desired indole.[1][2]

  • Polymeric/tar-like substances: High temperatures and strong acids can lead to the formation of insoluble, tarry materials.[3]

  • "Abnormal" halogenated byproducts: In the presence of certain acid catalysts (e.g., HCl in ethanol), there have been reports of "abnormal" Fischer indole syntheses where alkoxy groups, such as methoxy, have led to the formation of chlorinated byproducts.[4] While less common, a similar reaction with the ethoxy group is a possibility to consider.

The following diagram illustrates the formation of the desired product and its primary isomeric byproduct:

G cluster_reactants Reactants cluster_products Products 3-ethoxyphenylhydrazine 3-Ethoxyphenylhydrazine Fischer_Indole_Synthesis Fischer Indole Synthesis 3-ethoxyphenylhydrazine->Fischer_Indole_Synthesis pyruvic_acid Pyruvic Acid pyruvic_acid->Fischer_Indole_Synthesis 4-ethoxy This compound (Desired Product) Fischer_Indole_Synthesis->4-ethoxy Major Product 6-ethoxy 6-Ethoxy-1H-indole-2-carboxylic acid (Isomeric Side Product) Fischer_Indole_Synthesis->6-ethoxy Minor Product

Caption: Formation of isomeric products in the Fischer indole synthesis.

Q2: How can I control the regioselectivity of the Fischer indole synthesis to favor the formation of this compound over the 6-ethoxy isomer?

A2: Controlling the regioselectivity in the Fischer indole synthesis with meta-substituted phenylhydrazines is a significant challenge. The outcome is influenced by a delicate balance of steric and electronic effects, as well as the reaction conditions. Here are some strategies to consider:

  • Choice of Acid Catalyst: The strength and type of acid catalyst can influence the regioselectivity. Weaker Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) may offer different selectivity compared to strong acids like polyphosphoric acid (PPA) or sulfuric acid.[3] It is recommended to screen a variety of acid catalysts to optimize the ratio of the desired 4-ethoxy isomer.

  • Reaction Temperature: The reaction temperature can impact the kinetic versus thermodynamic control of the cyclization step. Running the reaction at lower temperatures may favor the kinetically preferred product. A systematic study of the reaction temperature is advised.

  • Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the regioselectivity. Experimenting with different solvents, such as toluene, xylene, or ionic liquids, could be beneficial.

Table 1: Influence of Reaction Conditions on Regioselectivity (Hypothetical Data for Illustration)

CatalystTemperature (°C)SolventRatio (4-ethoxy : 6-ethoxy)
Polyphosphoric Acid120None2 : 1
Acetic Acid100Acetic Acid3 : 1
Zinc Chloride80Toluene2.5 : 1
p-Toluenesulfonic acid110Xylene3.5 : 1
Q3: I suspect my product is contaminated with the 6-ethoxy isomer. How can I separate and purify this compound?

A3: The separation of constitutional isomers like 4- and 6-ethoxy-1H-indole-2-carboxylic acid can be challenging due to their similar physical properties. A combination of techniques is often required for successful purification.

1. Recrystallization:

Recrystallization is a powerful technique for purifying crystalline solids. The choice of solvent is critical. A good solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. For indole-2-carboxylic acids, common recrystallization solvents include ethanol, methanol, ethyl acetate, or mixtures with hexanes.[5]

Experimental Protocol: Recrystallization

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove any insoluble impurities and the charcoal.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the crystals under vacuum.

2. Preparative High-Performance Liquid Chromatography (HPLC):

For high-purity requirements or when recrystallization is ineffective, preparative HPLC is the method of choice. A reverse-phase C18 column is typically used for the separation of indole derivatives.[6][7]

Experimental Protocol: Preparative HPLC

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.[8]

  • Detection: UV detection at a wavelength where both isomers absorb (e.g., ~280 nm).

  • Procedure:

    • Dissolve the crude mixture in a suitable solvent (e.g., methanol or acetonitrile).

    • Perform an initial analytical scale run to determine the retention times of the two isomers.

    • Scale up the injection volume for the preparative column.

    • Collect the fractions corresponding to the peak of the desired 4-ethoxy isomer.

    • Combine the pure fractions and remove the solvent under reduced pressure.

The following workflow diagram illustrates the purification process:

G Crude_Product Crude Product (Mixture of Isomers) Recrystallization Recrystallization Crude_Product->Recrystallization Purity_Check_1 Purity Check (TLC/HPLC) Recrystallization->Purity_Check_1 Pure_Product Pure this compound Purity_Check_1->Pure_Product Purity > 98% Prep_HPLC Preparative HPLC Purity_Check_1->Prep_HPLC Purity < 98% Purity_Check_2 Purity Check (HPLC) Prep_HPLC->Purity_Check_2 Purity_Check_2->Pure_Product Purity > 99%

References

Technical Support Center: 4-Ethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Ethoxy-1H-indole-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound. Given that specific degradation studies on this particular derivative are not extensively published, this guide synthesizes data from the foundational indole-2-carboxylic acid scaffold and general principles of indole chemistry to provide robust, field-proven insights. Our goal is to help you anticipate challenges, troubleshoot experimental issues, and ensure the integrity of your results.

Section 1: Core Concepts: Predicted Degradation Pathways

The stability of this compound is governed by the reactivity of its indole nucleus, the carboxylic acid group, and to a lesser extent, the ethoxy substituent. The primary pathways of concern are oxidation, decarboxylation, and photodegradation.

DegradationPathways cluster_main This compound cluster_products Degradation Products A This compound B Oxidized Products (e.g., Dioxindoles) A->B Oxidation [O] (Air, Peroxides, Metals) C Decarboxylation Product (4-Ethoxyindole) A->C Thermal Stress (Δ) (Heat, > m.p.) D Photodegradation Products (Complex Mixture) A->D Light Exposure (hν) (UV, Ambient Light) E Metabolic Products (Hydroxylated, De-alkylated, Conjugated) A->E Biotransformation (e.g., CYP450, UGTs)

Caption: Predicted degradation pathways for this compound.

Oxidative Degradation

The indole ring is an electron-rich heterocycle, making it highly susceptible to oxidation. This is often the most significant non-photolytic degradation pathway.

  • Mechanism: Oxidation typically occurs at the C2 and C3 positions of the indole nucleus. The reaction can be initiated by atmospheric oxygen (autoxidation), especially when catalyzed by trace metal impurities, or by common laboratory oxidants. This can lead to the formation of various oxindole and dioxindole derivatives.[1][2] In a study on the parent indole-2-carboxylic acid, electrochemical oxidation produced 2,4-, 2,6-, and 2,7-dioxindoles, as well as dimers.[1]

  • Causality: The electron-donating nature of the indole nitrogen and the ethoxy group at the C4 position enhances the electron density of the ring system, potentially increasing its susceptibility to oxidation compared to the unsubstituted parent compound.

Thermal & Chemical Decarboxylation

Indole-2-carboxylic acids are known to undergo decarboxylation (loss of CO₂) to form the corresponding indole.

  • Mechanism: This reaction is typically induced by heating the compound above its melting point.[3] It can also be facilitated in solution, particularly under acidic conditions or via metal catalysis. The resulting product would be 4-ethoxyindole, a significantly less polar compound.

  • Causality: The mechanism involves the formation of a stabilized intermediate upon protonation of the indole ring, which facilitates the elimination of carbon dioxide. The stability of the resulting indole product drives the reaction forward.

Photodegradation

Indole derivatives are often sensitive to light, particularly in the UV spectrum.

  • Mechanism: Absorption of photons can excite the indole ring to a higher energy state, leading to radical formation and subsequent complex reactions with solvents or oxygen. This typically results in a complex mixture of polymeric and oxidized products. The Safety Data Sheet for the parent indole-2-carboxylic acid explicitly lists "Exposure to light" as a condition to avoid.[4] Studies on the general indole structure confirm its degradation under UV irradiation.[5]

  • Causality: The conjugated π-system of the indole ring readily absorbs UV light, making it the primary chromophore responsible for initiating photochemical reactions.

Potential Metabolic Pathways

In biological systems, this compound is expected to undergo extensive Phase I and Phase II metabolism.

  • Phase I (Functionalization):

    • Hydroxylation: Cytochrome P450 (CYP) enzymes are likely to hydroxylate the benzene portion of the indole ring.

    • O-dealkylation: The ethoxy group can be cleaved by CYP enzymes to yield 4-hydroxy-1H-indole-2-carboxylic acid. This is a common metabolic pathway for alkoxy-substituted aromatic compounds.

  • Phase II (Conjugation):

    • Glucuronidation: The carboxylic acid moiety is a prime substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of a chemically reactive acyl-glucuronide.[6] The hydroxylated metabolites from Phase I can also be conjugated with glucuronic acid or sulfate.

Section 2: Troubleshooting & FAQs

This section addresses common issues encountered during the handling and use of this compound.

Q1: I'm observing unexpected peaks in my HPLC/LC-MS analysis of a stock solution that has been stored for a few days. What could be the cause?

A: This is a classic sign of compound degradation in solution. The most likely culprits are oxidation and photodegradation.

  • Oxidative Degradation: If your solvent was not degassed, dissolved oxygen can slowly oxidize the indole ring, leading to more polar byproducts (e.g., oxindoles). This is accelerated by exposure to ambient light and room temperature.

  • Photodegradation: If your solution was stored in a clear vial on the benchtop, even ambient laboratory light can be sufficient to cause degradation over time.[4]

  • Troubleshooting Steps:

    • Prepare Fresh: Always prepare solutions fresh from solid material for critical experiments.

    • Use Amber Vials: Store all solutions in amber or foil-wrapped vials to protect them from light.

    • Degas Solvents: For long-term storage, use high-purity solvents that have been degassed by sparging with nitrogen or argon.

    • Store Cold & Dark: Store stock solutions at -20°C or -80°C under an inert atmosphere (e.g., argon) to minimize both oxidative and thermal degradation.

Q2: My reaction yield is significantly lower than expected when using an oxidizing agent in a subsequent synthetic step. Could the starting material be degrading?

A: Yes, this is highly probable. The indole nucleus is electron-rich and can be more reactive than your intended target, especially with strong oxidants.[2]

  • Causality: Common oxidizing agents can readily attack the indole C2-C3 double bond, leading to cleavage or the formation of undesired side products, thereby consuming your starting material.

  • Troubleshooting Steps:

    • Stoichiometry Control: Carefully control the stoichiometry of the oxidizing agent. Use only the required amount and add it slowly at a reduced temperature.

    • Choose Milder Reagents: If possible, select a milder or more selective oxidizing agent for your transformation.

    • Protecting Groups: In complex syntheses, consider protecting the indole nitrogen (e.g., as a tosyl or BOC derivative) to reduce the nucleophilicity of the ring system.

Q3: During a workup involving heating in an acidic solution, I'm observing a new, less polar spot on my TLC that stains differently. What might this be?

A: The combination of heat and acid strongly suggests you are observing the decarboxylation product, 4-ethoxyindole.[3]

  • Causality: The loss of the carboxylic acid group (CO₂) results in a less polar molecule with different chromatographic behavior.

  • Troubleshooting Steps:

    • Minimize Heat: Avoid prolonged heating, especially in the presence of acid. If heat is necessary, use the lowest effective temperature.

    • pH Control: Neutralize acidic solutions as soon as possible during workup.

    • Characterization: Isolate the byproduct and characterize it by ¹H NMR and MS to confirm the loss of the carboxylic acid functionality.

Q4: I am planning in vivo studies. What are the most likely metabolites of this compound that I should develop analytical standards for?

A: Based on established metabolic pathways for similar structures, you should prioritize the synthesis and characterization of the following potential metabolites:

  • O-desethyl Metabolite: 4-Hydroxy-1H-indole-2-carboxylic acid. This is a very common Phase I metabolite for ethoxy-substituted aromatics.

  • Hydroxylated Metabolites: Look for hydroxylation at the C5, C6, or C7 positions of the indole ring.

  • Acyl-Glucuronide: The direct conjugate of the parent compound's carboxylic acid.[6] This is a critical Phase II metabolite.

Section 3: Experimental Protocols

To proactively assess the stability of your compound, a forced degradation study is essential.

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol provides a framework for identifying the conditions under which this compound degrades.

ForcedDegradation cluster_prep Preparation cluster_stress Stress Conditions (in parallel) cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Photolytic (UV Light, 254 nm, RT) A->E F Thermal (Solution at 80°C) A->F G Withdraw Aliquots (t = 0, 2, 8, 24h) B->G C->G D->G E->G F->G H Neutralize & Dilute G->H I Analyze by LC-MS/UV H->I

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions: For each condition, mix the stock solution with the stressor in a 1:1 ratio.

    • Acidic: 0.1 M HCl. Incubate at 60°C.

    • Basic: 0.1 M NaOH. Incubate at 60°C.

    • Oxidative: 3% H₂O₂. Keep at room temperature.[2]

    • Photolytic: Expose the solution in a quartz cuvette to a UV lamp (e.g., 254 nm) at room temperature.[2] Include a dark control wrapped in foil.

    • Thermal: Incubate the stock solution (diluted with water) at 80°C.

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours).

  • Sample Preparation: Immediately neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method to determine the percentage of parent compound remaining and to identify major degradants.

Protocol 2: Recommended Starting Analytical Method

A stability-indicating method is crucial for separating the parent compound from its potential degradation products. A reverse-phase HPLC method is recommended.

ParameterRecommended Starting ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent resolving power for separating closely eluting degradants.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for good peak shape in mass spectrometry.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common, effective organic modifier for reverse-phase chromatography.
Gradient 5% to 95% B over 10 minutesA broad gradient to ensure elution of both polar degradants and the relatively nonpolar parent compound.
Flow Rate 0.4 mL/minStandard flow rate for a 2.1 mm ID column.
Column Temperature 40°CImproves peak shape and reduces viscosity.
Detection (UV) 220 nm, 280 nm220 nm for general detection and ~280 nm for the indole chromophore. Use a DAD to see all peaks.
Detection (MS) ESI+ and ESI-To detect both the parent compound and potential metabolites/degradants.

References

Technical Support Center: Chiral Separation of 4-Ethoxy-1H-indole-2-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 4-Ethoxy-1H-indole-2-carboxylic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the resolution of this and structurally similar chiral acids. The following sections offer troubleshooting workflows, frequently asked questions, and detailed experimental protocols grounded in established scientific principles.

I. Overview of Separation Strategies

The successful separation of this compound enantiomers is critical, as individual enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] The primary methods for resolving such chiral carboxylic acids include preparative chromatography (HPLC and SFC) and diastereomeric salt resolution. The choice of method often depends on the required scale, purity, and available resources.

  • Chiral Chromatography (HPLC/SFC): This is a direct method where the racemic mixture is passed through a column containing a chiral stationary phase (CSP).[2] The enantiomers interact differently with the CSP, leading to different retention times and, thus, separation.[3] Supercritical Fluid Chromatography (SFC) has emerged as a powerful, "greener" alternative to High-Performance Liquid Chromatography (HPLC), offering faster separations and significantly reduced solvent consumption.[4][5]

  • Diastereomeric Salt Resolution: This classical chemical method involves reacting the racemic acid with an enantiomerically pure chiral base.[6] This reaction creates a mixture of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization.[7] The desired enantiomer of the acid is then recovered by breaking the salt.[6]

II. Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you navigate experimental challenges.

Chromatography (HPLC/SFC) Troubleshooting
Question: I am observing poor or no enantiomeric resolution. What are the primary causes and how can I fix this?

Answer: This is the most common challenge in chiral method development. It almost always stems from a suboptimal choice of stationary phase, mobile phase, or both. The goal is to maximize the differential chiral interaction while maintaining good chromatography.[8]

Step-by-Step Troubleshooting:

  • Verify Chiral Stationary Phase (CSP) Selection: Not all CSPs work for all compounds. For a chiral carboxylic acid like this compound, the initial screening should include:

    • Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives (e.g., Chiralpak® AD, Chiralcel® OD) are highly versatile and should be the first choice for screening.[3]

    • Anion-exchange CSPs: Phases based on quinine or quinidine derivatives (e.g., CHIRALPAK QN-AX) are specifically designed for acidic compounds, operating on an ion-exchange mechanism.[9]

  • Optimize Mobile Phase Composition (The Key to Success):

    • Add an Acidic Modifier: This is non-negotiable for acidic analytes. The modifier ensures the carboxylic acid is in the appropriate ionization state to interact with the CSP and suppresses undesirable interactions with the silica support, improving peak shape.[10][11] Start with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in the mobile phase.[12]

    • Vary the Organic Modifier: The choice and concentration of the alcohol co-solvent (e.g., Isopropanol, Ethanol, Methanol) dramatically affect selectivity.[2] Systematically screen different alcohols and vary their percentage in the mobile phase (e.g., in 5% increments).

    • Consider Temperature: Temperature affects the thermodynamics of chiral recognition.[13] Lowering the temperature (e.g., from 25°C to 15°C) often enhances the stability of transient diastereomeric complexes, improving resolution.[10] Conversely, sometimes a higher temperature can improve efficiency or even reverse the elution order.[13]

Question: My peaks are broad and tailing. How can I improve the peak shape?

Answer: Peak tailing compromises resolution and quantification. It's typically caused by secondary, non-ideal interactions between the analyte and the stationary phase or by column overload.

Troubleshooting Steps:

  • Check for Column Overload: The most straightforward issue to check. Dilute your sample 10-fold and reinject. If the peak shape improves significantly, you were overloading the column.

  • Adjust Mobile Phase Additives:

    • For Acidic Compounds: Ensure your acidic modifier concentration is sufficient. Increase the concentration of TFA or acetic acid from 0.1% to 0.2% and observe the effect on peak symmetry.[10]

    • Active Silanols: Residual silanol groups on the silica support can cause tailing. The acidic modifier helps to suppress these interactions.

  • Investigate Contamination: Strongly retained impurities from previous injections can accumulate at the column head, leading to a loss of efficiency and poor peak shape.[14] Flushing the column with a strong, compatible solvent (check the manufacturer's instructions) can resolve this. For immobilized columns, solvents like DMF or THF may be used for regeneration.[14]

Diastereomeric Salt Resolution Troubleshooting
Question: I am not getting any crystal formation after adding the chiral resolving agent. What should I do?

Answer: Successful crystallization depends on forming a salt that is significantly less soluble than its diastereomer and the starting materials in the chosen solvent.

Troubleshooting Steps:

  • Solvent Screening is Crucial: The choice of solvent is the most critical parameter. If no crystals form, the diastereomeric salts are likely too soluble.

    • Try a less polar solvent or a mixture of solvents to decrease solubility.

    • If the material oils out, it may be supersaturated or impure. Try adding a more polar solvent dropwise to dissolve the oil, then cool slowly.

  • Concentrate the Solution: Slowly evaporate the solvent to reach the point of supersaturation, which is necessary to induce crystallization.

  • Induce Crystallization:

    • Seeding: If you have a crystal from a previous attempt, add a tiny amount to the solution.

    • Scratching: Gently scratch the inside surface of the flask with a glass rod to create nucleation sites.

    • Cooling: Slowly cool the solution. A rapid crash-cooling often leads to poor selectivity and traps impurities.

Question: The enantiomeric excess (ee) of my resolved acid is low. How can I improve it?

Answer: Low enantiomeric excess means your crystallization process is not selective enough.

Troubleshooting Steps:

  • Recrystallization: The most effective way to improve ee is to perform one or more recrystallizations of the diastereomeric salt. Each step will enrich the less soluble diastereomer.

  • Optimize the Stoichiometry: The molar ratio of the resolving agent to the racemic acid can be critical. While a 1:1 ratio is a common starting point for a mono-acid, sometimes using a sub-stoichiometric amount of the resolving agent can improve selectivity.[15]

  • Change the Resolving Agent: Not all chiral bases will provide sufficient solubility differences for the resulting diastereomeric salts. Screening several different resolving agents is common practice.[7][16]

III. Frequently Asked Questions (FAQs)

Q1: Which chiral separation technique is best for my needs: analytical vs. preparative scale?

  • Analytical Scale (μg to mg): Chiral HPLC and SFC are ideal. They provide high-resolution separation for determining enantiomeric purity (ee%) and developing a method for scale-up. SFC is often faster.[5][17]

  • Preparative Scale (g to kg): Both preparative SFC and diastereomeric salt resolution are viable.

    • Prep SFC is often faster, uses less solvent, and simplifies product isolation, making it a modern and efficient choice.[4]

    • Diastereomeric Salt Resolution is a classic, cost-effective method that does not require specialized chromatography equipment but can be more labor-intensive and require significant method development (solvent and resolving agent screening).[6][7]

Q2: What are the advantages of SFC over HPLC for separating this compound? SFC uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity.[4] This results in:

  • Higher Speed: Flow rates can be 3-5 times higher than in HPLC without a significant loss in efficiency, leading to much faster separations.[5]

  • Reduced Solvent Consumption: Replacing organic solvents like hexane with CO2 makes the process greener and reduces solvent purchase and disposal costs.[4]

  • Faster Equilibration: Columns equilibrate very quickly, speeding up method development.[5]

Q3: Why are acidic or basic additives so critical in the mobile phase for chiral separations? Additives control the ionization state of both the analyte and the chiral selector, which is fundamental to the separation mechanism.

  • For an acidic analyte like this compound, an acidic additive (e.g., TFA) ensures consistent protonation/deprotonation, leading to reproducible interactions with the CSP.[12]

  • On anion-exchange CSPs, the additive facilitates the ion-pairing mechanism responsible for chiral recognition.[9]

  • Additives can also mask active sites on the silica support, dramatically improving peak shape.[10] Be aware, however, that additives can have "memory effects," so dedicating a column to specific additive types is recommended.[18]

Q4: How do I choose a suitable chiral resolving agent for diastereomeric salt formation? The selection is largely empirical. A good resolving agent should be:

  • Enantiomerically Pure: Any impurity will decrease the maximum possible ee of your product.

  • Readily Available and Inexpensive: Especially for large-scale resolutions.

  • Forms Crystalline Salts: The agent must form a salt with your acid that crystallizes well.

  • Provides Good Differentiation: The solubilities of the two diastereomeric salts should be significantly different in a practical solvent.

  • Common choices for resolving carboxylic acids include chiral amines such as (R)- or (S)-1-phenylethylamine, brucine, and quinine.[6][7]

IV. Experimental Protocols & Data

Protocol 1: Chiral HPLC/SFC Method Development Workflow

This protocol outlines a systematic screening approach to find optimal separation conditions.

  • Column Selection: Select 3-4 columns with different chiral stationary phases. A recommended starting set includes:

    • An amylose-based CSP (e.g., Chiralpak® IA, IB, or IC)

    • A cellulose-based CSP (e.g., Chiralcel® OD or OJ)

    • An anion-exchange CSP (e.g., CHIRALPAK QN-AX)

  • Mobile Phase Screening: Prepare stock solutions of organic modifiers (Isopropanol, Ethanol) containing 0.1% TFA.

  • Initial Screening Conditions: For each column, perform an initial isocratic run using the conditions outlined in Table 1.

  • Analysis & Optimization:

    • If no separation is observed, try a different organic modifier (e.g., switch from Isopropanol to Ethanol).

    • If partial separation is seen, optimize the percentage of the organic modifier. Decrease the modifier content to increase retention and potentially improve resolution.

    • If peaks are broad, ensure the acidic additive is present.

    • Once the best CSP and mobile phase are identified, optimize the temperature and flow rate to achieve baseline resolution (Rs > 1.5) in the shortest possible time.

Parameter HPLC (Normal Phase) SFC
Columns Chiralpak/Chiralcel series, QN-AXChiralpak/Chiralcel series, QN-AX
Mobile Phase A Hexane (or Heptane)Supercritical CO2
Mobile Phase B Isopropanol or EthanolMethanol or Ethanol
Additive 0.1% TFA (in alcohol component)0.1% TFA (in alcohol co-solvent)
Starting %B 20%15%
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 25°C40°C
Back Pressure N/A150 bar
Detection UV (e.g., 280 nm for indole)UV (e.g., 280 nm for indole)
Table 1: Recommended Starting Conditions for Chiral HPLC/SFC Screening.
Protocol 2: Diastereomeric Salt Resolution

This protocol provides a general procedure for resolving a racemic carboxylic acid.

  • Resolving Agent Selection: Choose an appropriate chiral base (see Table 2). (S)-(-)-1-phenylethylamine is a common starting point.

  • Solvent Selection: Screen various solvents (e.g., Ethanol, Acetone, Ethyl Acetate, Acetonitrile) for the solubility of the racemic acid. The ideal solvent will dissolve the acid and resolving agent when heated but allow for selective crystallization of one diastereomeric salt upon cooling.

  • Salt Formation:

    • Dissolve 1.0 equivalent of racemic this compound in a minimal amount of a suitable warm solvent.

    • In a separate flask, dissolve 0.5-1.0 equivalents of the chiral resolving agent in the same solvent.

    • Slowly add the resolving agent solution to the acid solution with stirring.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. If no crystals form, place it in a refrigerator (4°C).

    • Collect the resulting crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Analysis and Recovery:

    • Liberate the acid from a small sample of the salt by partitioning between an organic solvent (e.g., ethyl acetate) and an acidic aqueous solution (e.g., 1M HCl).

    • Analyze the organic layer by chiral HPLC/SFC to determine the enantiomeric excess (ee).

    • If the ee is not satisfactory (>98%), recrystallize the diastereomeric salt from a fresh portion of the solvent.

    • Once the desired ee is achieved, liberate the acid from the bulk of the salt to recover the pure enantiomer.

Resolving Agent Class Examples Typical Application
Chiral Amines (R/S)-1-PhenylethylamineGeneral purpose, widely available[7]
(R/S)-1-(1-Naphthyl)ethylamineOffers different steric/electronic properties
Natural Alkaloids Brucine, Quinine, CinchonidineEffective but can be toxic; often used in classical resolutions[6]
Table 2: Common Chiral Resolving Agents for Carboxylic Acids.

V. Visualized Workflows

VI. References

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. --INVALID-LINK--

  • Pharmaceutical Technology. (n.d.). Supercritical Fluid Chiral Separations. --INVALID-LINK--

  • ChemPartner. (n.d.). Meeting Chiral Separation Efficiency Needs in Pharmaceutical Discovery with Supercritical Fluid Chromatography. --INVALID-LINK--

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. --INVALID-LINK--

  • Novakova, L., et al. (2014). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. LCGC International. --INVALID-LINK--

  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. --INVALID-LINK--

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. --INVALID-LINK--

  • Wikipedia. (n.d.). Chiral resolution. --INVALID-LINK--

  • Kalíková, K., et al. (2019). Fast enantioseparation of indole phytoalexins in additive free supercritical fluid chromatography. Journal of Chromatography A, 1597, 169-177. --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Purification of Acidic Chiral Compounds. --INVALID-LINK--

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. --INVALID-LINK--

  • ACS Publications. (2023). Optical Resolution of Carboxylic Acid Derivatives of Homoleptic Cyclometalated Iridium(III) Complexes via Diastereomers Formed with Chiral Auxiliaries. --INVALID-LINK--

  • Oxford Academic. (2021). Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Base. --INVALID-LINK--

  • PubMed. (2023). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. --INVALID-LINK--

  • Chromatography Today. (2020). Trouble with chiral separations. --INVALID-LINK--

  • BenchChem. (n.d.). Troubleshooting guide for HPLC analysis of chiral compounds. --INVALID-LINK--

  • Perrin, C., et al. (1998). Enantiomeric separation of pirlindole by liquid chromatography using different types of chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 605-14. --INVALID-LINK--

  • Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC. --INVALID-LINK--

  • MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles. --INVALID-LINK--

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. --INVALID-LINK--

  • ResearchGate. (2014). Problem With CHIRAL PAK AD-H Column - Can anyone help?. --INVALID-LINK--

  • NIH. (2022). Enantioselective synthesis of N-alkylindoles enabled by nickel-catalyzed C-C coupling. --INVALID-LINK--

  • ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. --INVALID-LINK--

  • Google Patents. (n.d.). Preparative-scale separation of enantiomers of chiral carboxylic acids. --INVALID-LINK--

  • PubMed. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. --INVALID-LINK--

  • Taylor & Francis Online. (n.d.). Chiral Drug Separation. --INVALID-LINK--

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. --INVALID-LINK--

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. --INVALID-LINK--

  • Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. --INVALID-LINK--

  • NIH. (n.d.). New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. --INVALID-LINK--

References

Technical Support Center: Synthesis of 4-Ethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Ethoxy-1H-indole-2-carboxylic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by authoritative references. Our goal is to empower you to overcome common synthetic challenges and successfully scale up your reaction.

Overview of the Synthesis

The most common and reliable route to this compound involves a three-step sequence:

  • Diazotization of 3-ethoxyaniline.

  • Japp-Klingemann reaction with a β-keto-ester, such as ethyl 2-methylacetoacetate, to form an intermediate hydrazone. [1][2][3]3. Fischer indole synthesis of the resulting hydrazone to form the ethyl ester of the target molecule. [2][3][4][5]4. Hydrolysis of the ethyl ester to yield the final carboxylic acid product. [6][7] This pathway is highly adaptable but requires careful control of reaction conditions at each step to ensure high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the Japp-Klingemann reaction in this synthesis?

For the synthesis of this compound, the Japp-Klingemann reaction is typically performed by coupling the diazonium salt of 3-ethoxyaniline with a β-keto-ester. [1][2]Ethyl 2-methylacetoacetate is a suitable choice, as it will ultimately provide the desired 2-carboxylic acid functionality after cyclization and hydrolysis.

Q2: Which acid catalyst is best for the Fischer indole synthesis step?

A variety of Brønsted and Lewis acids can be used. [4][5]Common choices include:

  • Brønsted acids: Sulfuric acid, polyphosphoric acid (PPA), or p-toluenesulfonic acid (p-TsOH). [5]* Lewis acids: Zinc chloride (ZnCl₂) or boron trifluoride (BF₃). [4][5] The optimal catalyst may depend on the specific substrate and desired reaction conditions. It is often advisable to screen a few catalysts to determine the best option for your specific setup. [8] Q3: My final product has low solubility. What is the best way to purify it?

This compound is a solid with limited solubility in many common organic solvents. Purification is typically achieved by recrystallization. A common solvent system is a mixture of ethanol and water. Dissolve the crude product in hot ethanol and then add water dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly to form pure crystals.

Q4: Can I perform the hydrazone formation and Fischer indole synthesis in one pot?

Yes, a one-pot procedure is feasible. [9]After the formation of the hydrazone, the acid catalyst for the Fischer indole synthesis can be added directly to the reaction mixture. This approach can save time and reduce material loss between steps. However, it may require more careful optimization to minimize side reactions.

Troubleshooting Guide

Step 1 & 2: Diazotization and Japp-Klingemann Reaction
Problem Potential Causes Solutions & Explanations
Low yield of hydrazone Decomposition of the diazonium salt: Diazonium salts are often unstable at room temperature.Maintain a low temperature (0-5 °C) throughout the diazotization and coupling reaction. Prepare the diazonium salt fresh and use it immediately.
Incorrect pH for coupling: The Japp-Klingemann reaction is pH-sensitive.The coupling reaction should be carried out under mildly alkaline or neutral conditions. The use of a sodium acetate buffer is common. [10]
Formation of tar-like byproducts Side reactions of the diazonium salt: Unreacted diazonium salt can undergo various decomposition pathways.Ensure the β-keto-ester is present in a slight excess to consume all of the diazonium salt. Add the diazonium salt solution slowly to the β-keto-ester solution to maintain a low concentration of the diazonium salt.
Step 3: Fischer Indole Synthesis
Problem Potential Causes Solutions & Explanations
Low yield of indole ester Incomplete reaction: The cyclization may be slow or require more forcing conditions.Increase the reaction temperature or prolong the reaction time. Consider using a stronger acid catalyst, such as polyphosphoric acid (PPA). [4]
Side reactions: The electron-donating ethoxy group can promote side reactions.Optimize the choice and concentration of the acid catalyst. [8]In some cases, a milder Lewis acid like ZnCl₂ may give cleaner results than a strong Brønsted acid.
N-N bond cleavage: Under certain conditions, the hydrazone can cleave at the N-N bond, preventing indole formation. [11]This is more likely with electron-donating groups on the aryl ring. [11]Using a less harsh acid or lower temperature may mitigate this.
Formation of isomeric products Regioselectivity issues: If an unsymmetrical ketone is used as the starting material for the hydrazone, two different indole products can be formed.For this specific synthesis, starting with a pyruvate derivative (from the Japp-Klingemann reaction) ensures regioselectivity.
Step 4: Hydrolysis of the Ethyl Ester
Problem Potential Causes Solutions & Explanations
Incomplete hydrolysis Insufficient base or reaction time: Ester hydrolysis requires stoichiometric amounts of base.Use a sufficient excess of a strong base like NaOH or KOH. Monitor the reaction by TLC or LC-MS to ensure all the starting ester is consumed. [8]
Decarboxylation of the product Harsh reaction conditions: Indole-2-carboxylic acids can decarboxylate at high temperatures, especially under acidic or strongly basic conditions. [6]Perform the hydrolysis at a moderate temperature (e.g., refluxing ethanol/water). Acidify the reaction mixture carefully at a low temperature during workup.
Formation of N-alkylated side products Reaction of the indole nitrogen: The indole nitrogen can be alkylated under certain basic conditions if an alkylating agent is present.Ensure no alkylating agents are present during the hydrolysis step. If this is a recurring issue, consider protecting the indole nitrogen earlier in the synthesis. [8]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-Ethoxy-1H-indole-2-carboxylate

This protocol is a representative example and may require optimization.

Part A: Diazotization of 3-Ethoxyaniline

  • In a beaker, dissolve 3-ethoxyaniline in a solution of hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes before use.

Part B: Japp-Klingemann Reaction

  • In a separate flask, dissolve ethyl 2-methylacetoacetate in ethanol.

  • Add a solution of sodium acetate in water and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Part A to the flask with vigorous stirring, maintaining the temperature below 10 °C.

  • Stir the reaction mixture for 2-3 hours at room temperature.

  • The hydrazone product may precipitate and can be collected by filtration.

Part C: Fischer Indole Synthesis

  • Suspend the crude hydrazone in a suitable solvent, such as ethanol or acetic acid.

  • Add the chosen acid catalyst (e.g., sulfuric acid, p-TsOH, or ZnCl₂).

  • Heat the mixture to reflux and monitor the reaction by TLC until the hydrazone is consumed.

  • Cool the reaction mixture and pour it into ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude ethyl 4-ethoxy-1H-indole-2-carboxylate by column chromatography or recrystallization.

Protocol 2: Hydrolysis to this compound
  • Dissolve the ethyl 4-ethoxy-1H-indole-2-carboxylate in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold dilute hydrochloric acid.

  • The this compound will precipitate as a solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize from an appropriate solvent system (e.g., ethanol/water) for further purification.

Visualizations

Overall Synthesis Workflow

SynthesisWorkflow Start 3-Ethoxyaniline Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Start->Diazotization Diazonium Diazonium Salt Diazotization->Diazonium JK_reaction Japp-Klingemann Reaction (NaOAc buffer) Diazonium->JK_reaction JK_reagent Ethyl 2-methylacetoacetate JK_reagent->JK_reaction Hydrazone Intermediate Hydrazone JK_reaction->Hydrazone Fischer Fischer Indole Synthesis (Acid catalyst, heat) Hydrazone->Fischer Ester Ethyl 4-Ethoxy-1H-indole-2-carboxylate Fischer->Ester Hydrolysis Hydrolysis (NaOH, H₂O/EtOH, heat) Ester->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct TroubleshootingFischer Start Low Yield in Fischer Indole Synthesis IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideReactions Side Reactions Observed? IncompleteReaction->SideReactions No IncreaseTemp Increase Temperature or Time IncompleteReaction->IncreaseTemp Yes ChangeCatalyst Change Acid Catalyst (e.g., to PPA) SideReactions->ChangeCatalyst No Improvement OptimizeCatalyst Optimize Catalyst Concentration SideReactions->OptimizeCatalyst Yes IncreaseTemp->SideReactions MilderConditions Use Milder Conditions (Lower temp, weaker acid) OptimizeCatalyst->MilderConditions If decomposition occurs

References

Validation & Comparative

A Comparative Analysis of 4-Ethoxy- and 4-Methoxy-1H-indole-2-carboxylic Acid: Physicochemical Properties and Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the indole nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents.[1][2] Subtle modifications to this heterocyclic system can profoundly influence a molecule's physicochemical properties and its interactions with biological targets. This guide provides a detailed comparative analysis of two closely related analogs: 4-Ethoxy-1H-indole-2-carboxylic acid and 4-Methoxy-1H-indole-2-carboxylic acid. We will delve into their structural differences, comparative physicochemical properties, and potential biological activities, supported by established experimental protocols to empower researchers in their drug development endeavors.

Molecular Structure and Physicochemical Properties: A Tale of Two Alkoxy Groups

The core difference between the two molecules lies in the nature of the alkoxy substituent at the 4-position of the indole ring: a methoxy (-OCH3) group in one and an ethoxy (-OCH2CH3) group in the other. This seemingly minor variation—the addition of a single methylene unit—can have significant implications for a compound's lipophilicity, solubility, and metabolic stability, all critical parameters in drug design.

Table 1: Comparison of Physicochemical Properties

Property4-Methoxy-1H-indole-2-carboxylic acidThis compoundCausality of Difference
Molecular Formula C10H9NO3[3][4]C11H11NO3[5][6]The ethoxy group has an additional CH2 unit.
Molecular Weight 191.18 g/mol [3][4]205.21 g/mol [5]The additional CH2 unit increases the molecular mass.
Predicted XLogP3 1.9[4]~2.4 (Estimated)The longer alkyl chain of the ethoxy group increases lipophilicity.
Aqueous Solubility Likely lowExpected to be lower than the methoxy analogIncreased lipophilicity generally leads to decreased aqueous solubility.[7]
pKa Not experimentally determinedNot experimentally determinedThe electronic effects of methoxy and ethoxy groups on the acidity of the carboxylic acid are expected to be similar, leading to comparable pKa values.

Expert Insight: The increase in lipophilicity, as suggested by the estimated higher LogP value for the ethoxy analog, is a critical consideration. While enhanced lipophilicity can improve membrane permeability and cell penetration, it can also lead to lower aqueous solubility, increased plasma protein binding, and potentially faster metabolic clearance. The choice between a methoxy and an ethoxy group, therefore, represents a fundamental trade-off in drug design, balancing potency with favorable pharmacokinetic properties.

Synthesis of 4-Alkoxy-1H-indole-2-carboxylic Acids

The synthesis of indole-2-carboxylic acids can be achieved through various methods, with the Fischer indole synthesis being a classic approach. A general synthetic route starting from a substituted nitrotoluene and diethyl oxalate is a common strategy.[8]

Synthesis_Workflow A Substituted Nitrotoluene C Condensation A->C B Diethyl Oxalate B->C D Reduction C->D Hydrazine Hydrate E 4-Alkoxy-1H-indole-2-carboxylic acid D->E

Caption: A generalized workflow for the synthesis of indole-2-carboxylic acids.

Potential Biological Activities and Experimental Evaluation

Derivatives of indole-2-carboxylic acid have demonstrated a wide range of biological activities, positioning them as promising scaffolds for the development of novel therapeutics.[1][2][9] Key areas of investigation include their potential as HIV-1 integrase inhibitors, anticancer agents via inhibition of IDO1/TDO, and as antitubercular agents.

HIV-1 Integrase Inhibition

Mechanism: HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, catalyzing the insertion of the viral DNA into the host genome.[10] Inhibitors of this enzyme block this integration step, halting the viral life cycle. The indole-2-carboxylic acid scaffold has been identified as a potential pharmacophore for developing novel HIV-1 integrase strand transfer inhibitors (INSTIs).[11][12]

Experimental Protocol: HIV-1 Integrase 3'-Processing Assay

This protocol describes a real-time PCR-based assay to screen for inhibitors of the 3'-processing activity of HIV-1 integrase.[10]

  • Substrate Preparation: A biotinylated HIV-1 Long Terminal Repeat (LTR) substrate is used, mimicking the viral DNA sequence.

  • Enzyme Reaction:

    • Incubate 10 pM of the biotinylated HIV-1 LTR substrate with 4 µM of purified HIV-1 integrase enzyme in a reaction buffer (25 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MgCl2, 0.05% Nonidet P-40, 30 mM NaCl, and 10 mM MgCl2) at 37°C for 16 hours.[10]

    • Test compounds (4-ethoxy- or 4-methoxy-1H-indole-2-carboxylic acid) are added to the reaction mixture at various concentrations. Raltegravir can be used as a positive control inhibitor.[10]

  • Capture of Processed Substrate:

    • Transfer the reaction mixture to an avidin-coated PCR tube and incubate at 37°C for 3 minutes to allow binding of the biotinylated DNA.[10]

    • Wash the tube three times with PBS (pH 7.4) to remove unbound components.[10]

  • Real-Time PCR:

    • Perform real-time PCR using primers and a probe specific for the unprocessed LTR sequence.

    • Rationale: In the absence of inhibition, the integrase cleaves the 3'-end of the LTR, removing the biotinylated nucleotides. This prevents the DNA from being captured on the avidin-coated tube, leading to amplification. In the presence of an effective inhibitor, the LTR remains intact and biotinylated, is captured in the tube, and is therefore unavailable for amplification, resulting in a delayed or absent PCR signal.[10]

HIV_Integrase_Assay cluster_0 Reaction Mixture A Biotinylated HIV-1 LTR D Incubation (37°C) A->D B HIV-1 Integrase B->D C Test Compound C->D E Avidin-Coated Tube D->E F Washing E->F G Real-Time PCR F->G H Inhibition of Amplification (Successful Inhibition) G->H I Amplification (No Inhibition) G->I

Caption: Workflow for the HIV-1 integrase inhibition assay.

IDO1/TDO Inhibition for Cancer Immunotherapy

Mechanism: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step in tryptophan catabolism.[13][14] In the tumor microenvironment, the overexpression of these enzymes leads to tryptophan depletion and the accumulation of kynurenine, which suppresses the activity of immune cells, allowing the tumor to evade the immune system.[13][14] Inhibitors of IDO1 and TDO can restore immune function and are a promising strategy in cancer immunotherapy. Indole-2-carboxylic acid derivatives have been investigated as dual inhibitors of IDO1 and TDO.[10]

Experimental Protocol: Cell-Based IDO1 Inhibition Assay

This protocol describes a cell-based assay to screen for IDO1 inhibitors by measuring the production of kynurenine.[13][14]

  • Cell Culture:

    • Seed SKOV-3 ovarian cancer cells (which endogenously express IDO1 upon stimulation) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.[14]

  • Induction and Treatment:

    • Induce IDO1 expression by treating the cells with human interferon-gamma (IFN-γ) at a concentration of 10 ng/mL.[14]

    • Simultaneously, add serial dilutions of the test compounds (4-ethoxy- or 4-methoxy-1H-indole-2-carboxylic acid).

  • Incubation: Incubate the plate for 48-72 hours to allow for IDO1 expression and activity.

  • Kynurenine Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of kynurenine in the supernatant. This can be done using various methods, including HPLC or a colorimetric assay involving Ehrlich's reagent.

    • Rationale: A decrease in kynurenine concentration in the presence of the test compound indicates inhibition of IDO1 activity.

IDO1_Inhibition_Assay A SKOV-3 Cells B IFN-γ Stimulation A->B C Test Compound Addition A->C D Incubation B->D C->D E Kynurenine Measurement (Supernatant) D->E F Reduced Kynurenine (Inhibition) E->F G High Kynurenine (No Inhibition) E->G

Caption: Workflow for the cell-based IDO1 inhibition assay.

Antitubercular Activity

Mechanism: The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new antitubercular agents. Indole derivatives have been explored for their potential to inhibit the growth of this bacterium.[1]

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.[3][11][12]

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microplate using an appropriate broth medium (e.g., 7H9 broth supplemented with OADC).[11]

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv to mid-log phase.

    • Adjust the turbidity of the culture to a McFarland standard of 1.0 and then dilute it to the final desired concentration.[11]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microplate containing the test compounds.

    • Include a drug-free well as a positive control for growth and a well with only medium as a negative control.

    • Seal the plate and incubate at 37°C for 7 days.[11]

  • Addition of Alamar Blue and Reading:

    • After incubation, add Alamar Blue reagent and Tween 80 to each well.[12]

    • Re-incubate for 24 hours.[11]

    • Rationale: Viable, metabolically active bacteria will reduce the Alamar Blue reagent, causing a color change from blue to pink. The MIC is the lowest concentration of the compound that prevents this color change, indicating inhibition of bacterial growth.[11]

Conclusion and Future Directions

This compound and 4-Methoxy-1H-indole-2-carboxylic acid represent two closely related chemical entities with the potential for diverse biological activities. The subtle structural difference between the ethoxy and methoxy groups is likely to influence their physicochemical properties, particularly lipophilicity, which in turn will affect their pharmacokinetic and pharmacodynamic profiles.

While a direct comparative study is warranted, the information and experimental protocols provided in this guide offer a solid foundation for researchers to undertake such an evaluation. The choice between these two analogs in a drug discovery program will depend on the specific therapeutic target and the desired balance between potency, selectivity, and drug-like properties. Further investigation into their synthesis, a comprehensive analysis of their physicochemical characteristics, and head-to-head comparisons in relevant biological assays will be crucial in unlocking their full therapeutic potential.

References

Navigating the Therapeutic Potential of 4-Ethoxy-1H-indole-2-carboxylic Acid Analogs: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

The indole-2-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, analogs of 4-Ethoxy-1H-indole-2-carboxylic acid are of growing interest due to their potential therapeutic applications. This guide provides a comparative analysis of the efficacy of these analogs, drawing upon available experimental data to elucidate key structure-activity relationships (SAR) and guide future drug discovery efforts.

The Indole-2-Carboxylic Acid Core: A Versatile Pharmacophore

The indole-2-carboxylic acid moiety serves as a versatile template for the design of bioactive molecules. Its rigid bicyclic structure provides a defined orientation for substituent groups, while the carboxylic acid functionality can engage in crucial hydrogen bonding interactions with biological targets. Furthermore, the indole ring system can participate in various non-covalent interactions, including hydrophobic and π-stacking interactions, which contribute to ligand-receptor binding.

Recent research has highlighted the potential of indole-2-carboxylic acid derivatives in several therapeutic areas, including:

  • Anticancer Agents: Certain analogs have demonstrated potent antiproliferative activity against various cancer cell lines.[1][2][3][4][5] The proposed mechanisms of action often involve the induction of apoptosis.[1][6]

  • Anti-inflammatory Agents: The anti-inflammatory properties of this scaffold are also well-documented, with some derivatives showing promise in preclinical models of inflammatory diseases like sepsis and diabetic kidney disease.[7][8][9]

  • Antiviral Agents: Notably, derivatives of indole-2-carboxylic acid have been investigated as inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[10]

  • Antitubercular Agents: The indole-2-carboxamide scaffold has been identified as a promising starting point for the development of new drugs to combat tuberculosis.[11][12]

The Influence of the 4-Ethoxy Group: A Key Determinant of Activity

While comprehensive comparative studies on a series of 4-ethoxy analogs are limited in the currently available literature, analysis of related 4-alkoxy and other substituted indole-2-carboxylic acid derivatives allows for the extrapolation of key SAR principles. The substitution at the 4-position of the indole ring, including with an ethoxy group, can significantly impact the molecule's physicochemical properties and its interaction with biological targets.

The 4-ethoxy group can influence:

  • Lipophilicity: The addition of an ethoxy group increases the lipophilicity of the molecule, which can affect its solubility, membrane permeability, and oral bioavailability.

  • Electronic Properties: The oxygen atom of the ethoxy group is an electron-donating group, which can modulate the electron density of the indole ring and influence its reactivity and binding affinity.

  • Steric Hindrance: The size and conformation of the ethoxy group can introduce steric constraints that may favor or hinder binding to a specific target.

Comparative Efficacy: Insights from Available Data

Due to the absence of direct comparative studies on a series of this compound analogs, this guide will draw upon data from broader studies on indole-2-carboxylic acid derivatives to infer potential efficacy trends.

Table 1: Hypothetical Comparative Efficacy of this compound Analogs (Illustrative)

AnalogTargetIC50 / EC50 (µM)Key Structural FeaturesReference
Compound A (Parent) Target X10.54-Ethoxy groupFictional Data
Analog 1 Target X5.24-Ethoxy, 5-ChloroFictional Data
Analog 2 Target X15.84-Ethoxy, 3-MethylFictional Data
Analog 3 Target Y2.14-Ethoxy, N-ArylcarboxamideFictional Data

This table is for illustrative purposes only, as direct comparative data for a series of 4-ethoxy analogs is not currently available in the cited literature. The data points are hypothetical and intended to demonstrate how such a comparison would be presented.

Structure-Activity Relationship (SAR) Insights

Based on the broader class of indole-2-carboxylic acid derivatives, several key SAR trends can be identified that are likely relevant to 4-ethoxy analogs:

  • Substitution at the 5- and 6-positions: Halogen substitutions (e.g., chloro, fluoro) at these positions have been shown to enhance the metabolic stability of indole-2-carboxamides.[11]

  • Modification of the Carboxylic Acid: Conversion of the carboxylic acid to a carboxamide is a common strategy. The nature of the substituent on the amide nitrogen can have a pronounced effect on activity. For instance, in a series of anti-inflammatory agents, a pyridine ring on the amide nitrogen led to potent compounds.[8]

  • Substitution at the 3-position: This position is crucial for the apoptotic activity of some indole-2-carboxylic acid benzylidene-hydrazides.[6]

Experimental Methodologies: A Guide to Efficacy Evaluation

To facilitate further research and comparative studies, this section outlines a standard experimental workflow for evaluating the efficacy of novel this compound analogs.

General Synthesis of Indole-2-Carboxamides

A common and versatile method for the synthesis of indole-2-carboxamide derivatives involves the coupling of the corresponding indole-2-carboxylic acid with a desired amine.[13]

Step-by-step Protocol:

  • Activation of the Carboxylic Acid: Dissolve the this compound in a suitable aprotic solvent (e.g., DMF or CH2Cl2). Add a coupling reagent such as BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

  • Amine Coupling: To the activated carboxylic acid, add the desired amine.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction and extract the product with an organic solvent. Purify the crude product by column chromatography.

In Vitro Efficacy Assays

The choice of in vitro assay will depend on the intended therapeutic target. Below are examples of commonly used assays for different therapeutic areas.

Anticancer Activity (Apoptosis Induction):

  • Cell Culture: Maintain human cancer cell lines (e.g., T47D breast cancer cells) in appropriate culture medium.

  • Compound Treatment: Seed the cells in 96-well plates and treat with varying concentrations of the test compounds for a specified duration (e.g., 24-48 hours).

  • Caspase Activity Assay: Measure the activity of caspases (key mediators of apoptosis) using a commercially available fluorometric or colorimetric assay kit.

  • Data Analysis: Determine the EC50 value, which is the concentration of the compound that induces 50% of the maximum caspase activation.[6]

Anti-inflammatory Activity (Inhibition of Cytokine Production):

  • Cell Culture: Use a relevant cell line, such as RAW 264.7 macrophages.

  • Stimulation and Treatment: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds.

  • Cytokine Measurement: After incubation, collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA (Enzyme-Linked Immunosorbent Assay) kit.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration and determine the IC50 value.[7]

Visualizing the Path Forward: A Conceptual Workflow

The following diagram illustrates a conceptual workflow for the discovery and evaluation of novel this compound analogs.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Efficacy Screening cluster_optimization Lead Optimization start This compound synthesis Amide Coupling start->synthesis Coupling Reagents, Amine purification Purification & Characterization synthesis->purification in_vitro In Vitro Assays (e.g., Anticancer, Anti-inflammatory) purification->in_vitro sar_analysis SAR Analysis in_vitro->sar_analysis lead_selection Lead Compound Selection sar_analysis->lead_selection in_vivo In Vivo Studies lead_selection->in_vivo

Caption: A conceptual workflow for the development of this compound analogs.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents. While direct comparative efficacy data for a series of its analogs is currently lacking, the broader understanding of the structure-activity relationships of indole-2-carboxylic acid derivatives provides a solid foundation for future research.

To unlock the full potential of this chemical class, future studies should focus on the systematic synthesis and evaluation of a diverse library of 4-ethoxy analogs. Such studies should aim to:

  • Establish a clear and quantitative SAR for the 4-ethoxy series.

  • Elucidate the specific molecular targets and mechanisms of action.

  • Optimize the pharmacokinetic and pharmacodynamic properties of lead compounds.

By pursuing these research avenues, the scientific community can pave the way for the development of novel and effective drugs based on the this compound scaffold.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Ethoxy-1H-indole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole-2-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities. While extensive research has elucidated the structure-activity relationships (SAR) for many substituted indole-2-carboxylic acids, the 4-ethoxy subclass remains a largely unexplored frontier. This guide provides a comprehensive comparison of known SAR data from analogous indole-2-carboxylic acid derivatives to establish a predictive framework for the rational design and evaluation of novel 4-ethoxy-1H-indole-2-carboxylic acid-based compounds. By examining the established roles of key structural motifs and extrapolating to the 4-ethoxy scaffold, we aim to empower researchers to unlock the therapeutic potential of this promising, yet under-investigated, chemical space.

The Indole-2-Carboxylic Acid Motif: A Privileged Scaffold in Drug Design

The indole-2-carboxylic acid core is a recurring motif in a variety of clinically relevant molecules. Its rigid bicyclic structure provides a robust framework for the precise spatial orientation of functional groups, while the carboxylic acid at the 2-position often serves as a critical anchor for binding to biological targets. This moiety is frequently observed to chelate metal ions within enzyme active sites, a key interaction for potent inhibition.[1][2] The versatility of this scaffold is underscored by its presence in compounds developed as:

  • Antiviral Agents: Particularly as inhibitors of HIV-1 integrase.[2][3]

  • Anticancer Therapeutics: Targeting crucial enzymes in cancer progression such as indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO).[4]

  • Anti-inflammatory Drugs: Through the inhibition of cyclooxygenase-2 (COX-2).[5]

  • Antitubercular Agents: Exhibiting potent activity against Mycobacterium tuberculosis.[6][7]

This guide will systematically dissect the known SAR of this broader class to build a predictive model for the 4-ethoxy derivatives.

Deconstructing the Indole-2-Carboxylic Acid Pharmacophore: A Foundation for Rational Design

Decades of research have yielded a wealth of data on how structural modifications to the indole-2-carboxylic acid scaffold influence biological activity. Understanding these established principles is paramount for the intelligent design of novel derivatives.

The Indispensable Carboxylic Acid

The 2-carboxylic acid group is a linchpin for the biological activity of many compounds in this class. In the context of HIV-1 integrase inhibition, for example, the carboxylate, in concert with the indole nitrogen, forms a crucial chelating interaction with two magnesium ions in the enzyme's catalytic core.[2] This bidentate chelation is a foundational principle for achieving high-affinity binding and potent inhibition.

The Influence of Ring Substituents

The strategic placement of substituents on the indole nucleus is a powerful tool for modulating potency, selectivity, and pharmacokinetic properties.

  • Position 3: The introduction of extended hydrophobic moieties at the C3 position has proven to be a successful strategy for enhancing the inhibitory potency of HIV-1 integrase inhibitors by facilitating interactions with a nearby hydrophobic pocket in the enzyme.[2]

  • Positions 4 and 6: Halogenation (Cl, F) or cyano-substitution at the 4- and 6-positions has been shown to significantly enhance the metabolic stability of indole-2-carboxamide-based antitubercular agents, a critical parameter for in vivo efficacy.[6]

  • Position 5 versus 6: The regiochemistry of substitution can have a profound impact on activity. In one study of antiproliferative indole-2-carboxamides, a 5-chloro substituted analog was found to be substantially more potent than its 6-chloro counterpart, highlighting the sensitivity of the target protein to the precise location of the substituent.

Bioisosteric Replacement of the Carboxylic Acid

Conversion of the carboxylic acid to an ester or an amide is a common medicinal chemistry tactic to modify a compound's physicochemical properties. N-substituted indole-2-carboxylic acid esters have been successfully explored as selective COX-2 inhibitors,[5] while a diverse range of indole-2-carboxamides have demonstrated potent antitubercular and anticancer activities.[8]

The 4-Alkoxy Substitution Pattern: Insights from the 4-Methoxy Analog

Direct experimental data on the SAR of this compound derivatives is notably absent in the current scientific literature. However, the closely related 4-methoxy analog provides a valuable point of comparison. 4-Methoxy-1H-indole-2-carboxylic acid is a widely utilized building block in the synthesis of complex drug candidates, underscoring the synthetic accessibility and potential utility of this substitution pattern.[9] The 4-methoxy group can influence the electronic landscape of the indole ring and act as a hydrogen bond acceptor, thereby modulating target engagement.

A Predictive SAR Framework for this compound Derivatives

By integrating the established SAR of the broader indole-2-carboxylic acid class with insights from the 4-methoxy analog, we can construct a hypothetical, yet scientifically grounded, SAR model for the 4-ethoxy derivatives. The substitution of a methoxy with an ethoxy group is a subtle modification that increases lipophilicity and introduces additional conformational flexibility, which can have significant downstream effects on a molecule's ADME profile and target interactions.

The this compound Core: Foundational Elements
  • The 2-Carboxylic Acid: This group is anticipated to retain its critical role as a primary binding determinant, engaging in polar contacts or metal chelation.

  • The 4-Ethoxy Group: The larger ethoxy substituent, relative to a methoxy group, is predicted to enhance lipophilicity. This may improve cell permeability and interactions with hydrophobic pockets in target proteins, but could also impact aqueous solubility and metabolic stability.

Proposed Structural Modifications and Their Predicted Consequences

The following table outlines a series of proposed modifications to the this compound scaffold and their anticipated impact on biological activity, based on established SAR principles.

Modification Rationale (Leveraging Existing SAR Data) Anticipated Effect on Biological Activity
Derivatization of the C2-Carboxylic Acid (Amides/Esters) To enhance cell penetration, modulate solubility, and potentially create prodrugs.Could shift target selectivity (e.g., towards COX-2) or improve oral bioavailability.
Introduction of Substituents at C3 To probe for and engage with hydrophobic sub-pockets within the target's active site.The addition of appropriately sized hydrophobic groups could significantly boost potency, mirroring the strategy used for HIV-1 integrase inhibitors.
Halogenation at C6 To block a potential site of metabolism and thereby improve the pharmacokinetic profile.May lead to compounds with a longer in vivo half-life, as demonstrated with antitubercular indole-2-carboxamides.
Systematic Variation of Amide/Ester Moieties To conduct a detailed exploration of the steric and electronic requirements of the target's binding site.Will allow for the fine-tuning of potency, selectivity, and physicochemical properties.

Charting the Course: Experimental Validation Workflows

The validation of these hypothetical SAR predictions necessitates a rigorous and systematic approach encompassing both chemical synthesis and biological evaluation.

Synthetic Elaboration of the this compound Scaffold

The synthesis of a focused library of 4-ethoxy-1H-indole-2-carboxamides can be readily achieved through standard peptide coupling methodologies.

A Representative Experimental Protocol for Amide Synthesis:

  • Activation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), add a peptide coupling reagent (e.g., HATU, 1.1 eq) and a tertiary amine base (e.g., diisopropylethylamine, DIPEA, 2.0 eq). Stir the mixture at ambient temperature for 20 minutes to effect the formation of the activated ester.

  • Coupling: Introduce the desired primary or secondary amine (1.1 eq) to the activated ester solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Isolation: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude amide product via flash column chromatography on silica gel to yield the desired compound.

A Tiered Approach to Biological Evaluation

The synthesized derivatives should be subjected to a cascade of in vitro assays to comprehensively profile their biological activity.

  • Primary Screening: Initial screening should be conducted in relevant enzyme inhibition assays (e.g., HIV-1 integrase, IDO1, COX-2) or cell-based antiproliferative assays against a panel of cancer cell lines.

  • Secondary Screening: Active compounds should be further evaluated to determine their potency (IC50/EC50), selectivity against related targets, and mechanism of action.

  • ADME Profiling: Promising lead compounds should be subjected to in vitro ADME assays to assess their metabolic stability, cell permeability, and potential for off-target liabilities.

Future Outlook: Unlocking the Potential of a Neglected Scaffold

The indole-2-carboxylic acid scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel therapeutics. The 4-ethoxy substituted series, while currently underexplored, holds significant promise. The predictive SAR framework presented in this guide, which is firmly rooted in established medicinal chemistry principles, offers a clear roadmap for the rational design and synthesis of novel this compound derivatives. Through a systematic and iterative process of design, synthesis, and biological evaluation, the scientific community is well-positioned to unlock the full therapeutic potential of this intriguing and neglected area of chemical space.

References

A Comparative Guide to Validating Target Engagement of Novel Bioactive Compounds: A Case Study with 4-Ethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to understanding its precise mechanism of action is both critical and challenging. A compound that shows a promising effect in a phenotypic screen is a locked box; without identifying its direct molecular target and confirming engagement, advancing the compound is a significant gamble. This guide provides an in-depth comparison of modern experimental strategies to navigate this "target deconvolution" process.[1][2] We will use the hypothetical novel compound, 4-Ethoxy-1H-indole-2-carboxylic acid, as a case study to illustrate a robust, multi-pronged workflow for target identification and validation.

The Central Challenge: From Phenotype to Target

Imagine a phenotypic screen has identified this compound as a potent inhibitor of cancer cell proliferation. This is a promising start, but the fundamental question remains: how does it work? Which protein or proteins does it bind to in the cell to exert this effect? Answering this is the cornerstone of target validation. It allows for rational lead optimization, elucidation of potential off-target effects, and the development of biomarkers.[3][4]

This guide outlines a logical, multi-phase approach, moving from broad, unbiased target discovery to precise, quantitative biophysical characterization.

A Strategic Workflow for Target Identification and Validation

A successful target validation campaign relies on orthogonal methods that build upon each other to create a cohesive and undeniable body of evidence. No single technique is sufficient. Our strategy involves three key phases: (1) Target Identification, to find potential binding partners; (2) Target Validation, to confirm the interaction occurs in a physiological context; and (3) Biophysical Characterization, to quantify the binding parameters.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Biophysical Characterization in_silico In Silico Target Prediction (Hypothesis Generation) putative_target Identification of Putative Target(s) in_silico->putative_target Predicts pal Photoaffinity Labeling (PAL) (Unbiased Target Discovery) pal->putative_target Identifies cetsa Cellular Thermal Shift Assay (CETSA) (In-Cell Target Engagement) validated_target Validated Cellular Target cetsa->validated_target Confirms spr Surface Plasmon Resonance (SPR) (Binding Kinetics) characterized_interaction Fully Characterized Drug-Target Interaction spr->characterized_interaction itc Isothermal Titration Calorimetry (ITC) (Binding Thermodynamics) itc->characterized_interaction putative_target->cetsa Inform validated_target->spr Requires Purified Protein validated_target->itc Requires Purified Protein G A 1. Treat Cells (Vehicle vs. Compound) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Lyse & Centrifuge (Separate Soluble/Aggregated) B->C D 4. Collect Supernatant (Soluble Protein Fraction) C->D E 5. Western Blot (Quantify Target Protein) D->E F 6. Plot Melting Curve (Assess Thermal Shift) E->F

References

A Comparative Guide to the Cross-Reactivity Profile of 4-Ethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indole nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents.[1][2] Its versatility allows for a wide range of biological activities, from anticancer and anti-inflammatory to neuroprotective and antiviral applications.[1] However, this same structural versatility can also lead to off-target interactions, a critical consideration in the development of safe and effective therapeutics. This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel indole derivative, 4-Ethoxy-1H-indole-2-carboxylic acid.

The core principle of this investigation is to proactively assess the potential for unintended molecular interactions early in the development pipeline. By comparing the binding affinity and functional activity of this compound against a panel of targets known to be modulated by structurally similar indole-2-carboxylic acid derivatives, we can build a detailed selectivity profile. This proactive approach is essential for identifying potential liabilities and guiding further optimization efforts.

The Rationale for a Targeted Cross-Reactivity Panel

The selection of targets for this cross-reactivity study is not arbitrary. It is based on a thorough review of the known biological activities of indole-2-carboxylic acid derivatives. This data-driven approach allows for an efficient and focused investigation into the most probable off-target interactions. The following classes of proteins have been identified as key areas of interest for this comparative analysis:

  • Ion Channels: Specifically, the N-methyl-D-aspartate (NMDA) receptor, where some indole-2-carboxylic acids act as antagonists at the glycine binding site.[3][4]

  • Enzymes:

    • Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), key enzymes in tryptophan metabolism and targets for cancer immunotherapy.[5]

    • HIV-1 Integrase, a crucial enzyme in the viral life cycle.[6][7]

    • Cytosolic Phospholipase A2 (cPLA2), involved in inflammatory processes.[8]

    • Cyclooxygenase-2 (COX-2), a well-known target for anti-inflammatory drugs.[1]

    • Dihydrolipoyl Dehydrogenase (DLDH), with implications in neuroprotection and metabolism.[9]

  • G-Protein Coupled Receptors (GPCRs): The Cysteinyl leukotriene receptor 1 (CysLT1), a target for asthma and allergic rhinitis.[10]

Comparative Compounds: Establishing a Baseline

To provide context to the cross-reactivity data of this compound, a selection of well-characterized compounds will be included in the screening panel. These compounds will serve as positive controls and benchmarks for potency and selectivity.

CompoundPrimary Target(s)Therapeutic Area
Indole-2-carboxylic acidNMDA Receptor (Glycine Site) AntagonistNeuroscience
Epacadostat (IDO1 inhibitor)IDO1Oncology
Raltegravir (HIV-1 Integrase inhibitor)HIV-1 IntegraseInfectious Disease
Montelukast (CysLT1 antagonist)CysLT1 ReceptorInflammation/Allergy
Celecoxib (COX-2 inhibitor)COX-2Inflammation
5-Methoxy-1H-indole-2-carboxylic acidDLDH inhibitorMetabolism/Neuroprotection

Experimental Workflows for Cross-Reactivity Profiling

The following section details the step-by-step methodologies for assessing the interaction of this compound with the selected target panel.

Diagram of the General Experimental Workflow

G cluster_0 Compound Preparation cluster_2 Data Analysis Compound This compound & Control Compounds Stock Prepare Stock Solutions (e.g., in DMSO) Compound->Stock Serial Perform Serial Dilutions Stock->Serial Binding Binding Assays (e.g., Radioligand, TR-FRET) Serial->Binding Functional Functional Assays (e.g., Enzyme activity, Calcium mobilization) Serial->Functional Curve Generate Dose-Response Curves Binding->Curve Functional->Curve IC50 Calculate IC50 / EC50 / Ki values Curve->IC50 Selectivity Determine Selectivity Profile IC50->Selectivity

Caption: General workflow for cross-reactivity screening.

Protocol 1: NMDA Receptor Binding Assay (Glycine Site)
  • Objective: To determine the binding affinity of this compound to the glycine binding site of the NMDA receptor.

  • Method: Radioligand binding assay using [³H]-glycine.

  • Procedure:

    • Prepare rat cortical membranes as the source of NMDA receptors.

    • Incubate the membranes with a fixed concentration of [³H]-glycine and varying concentrations of the test compound (this compound) or the reference compound (Indole-2-carboxylic acid).

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Non-specific binding is determined in the presence of an excess of unlabeled glycine.

    • Calculate the specific binding and plot as a function of the test compound concentration to determine the Ki value.

Protocol 2: IDO1/TDO Enzyme Inhibition Assay
  • Objective: To assess the inhibitory activity of this compound against IDO1 and TDO.[5]

  • Method: In vitro enzyme activity assay measuring the conversion of tryptophan to N-formylkynurenine.

  • Procedure:

    • Use recombinant human IDO1 and TDO enzymes.

    • Prepare a reaction mixture containing the enzyme, L-tryptophan, and necessary co-factors.

    • Add varying concentrations of the test compound or the reference inhibitor (Epacadostat).

    • Incubate the reaction at 37°C.

    • Stop the reaction and measure the formation of N-formylkynurenine spectrophotometrically.

    • Calculate the percent inhibition and determine the IC50 value.

Protocol 3: HIV-1 Integrase Inhibition Assay
  • Objective: To evaluate the inhibitory effect of this compound on HIV-1 integrase activity.[6][7]

  • Method: A commercially available HIV-1 integrase strand transfer assay kit.

  • Procedure:

    • Follow the manufacturer's protocol.

    • Typically, the assay involves the incubation of recombinant HIV-1 integrase with a donor DNA substrate and a target DNA.

    • Add varying concentrations of the test compound or the reference inhibitor (Raltegravir).

    • The strand transfer reaction is detected using a specific antibody and a colorimetric or fluorometric substrate.

    • Measure the signal and calculate the percent inhibition to determine the IC50 value.

Hypothetical Cross-Reactivity Data

The following tables present a hypothetical dataset to illustrate the expected outcomes of the cross-reactivity profiling.

Table 1: Binding Affinities (Ki) and Inhibitory Concentrations (IC50) of this compound and Control Compounds
TargetThis compoundIndole-2-carboxylic acidEpacadostatRaltegravirMontelukastCelecoxib5-Methoxy-1H-indole-2-carboxylic acid
NMDA Receptor (Glycine Site) > 10 µM (Ki)500 nM (Ki)> 10 µM> 10 µM> 10 µM> 10 µM> 10 µM
IDO1 5 µM (IC50)> 10 µM10 nM (IC50)> 10 µM> 10 µM> 10 µM> 10 µM
TDO > 10 µM (IC50)> 10 µM500 nM (IC50)> 10 µM> 10 µM> 10 µM> 10 µM
HIV-1 Integrase > 10 µM (IC50)> 10 µM> 10 µM5 nM (IC50)> 10 µM> 10 µM> 10 µM
cPLA2 > 10 µM (IC50)> 10 µM> 10 µM> 10 µM> 10 µM> 10 µM> 10 µM
CysLT1 Receptor > 10 µM (IC50)> 10 µM> 10 µM> 10 µM2 nM (IC50)> 10 µM> 10 µM
COX-2 8 µM (IC50)> 10 µM> 10 µM> 10 µM> 10 µM50 nM (IC50)> 10 µM
DLDH 2 µM (IC50)> 10 µM> 10 µM> 10 µM> 10 µM> 10 µM500 nM (IC50)

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation of Results and Next Steps

Based on the hypothetical data, this compound demonstrates some off-target activity, notably against IDO1, COX-2, and DLDH, albeit with significantly lower potency compared to the respective control compounds. The lack of activity at the NMDA receptor glycine site, HIV-1 integrase, and CysLT1 receptor suggests a degree of selectivity.

The observed micromolar activity against IDO1, COX-2, and DLDH warrants further investigation. Follow-up studies should include:

  • Cellular Assays: To confirm if the observed enzymatic inhibition translates to functional effects in a cellular context.

  • Broader Kinase Profiling: Given the prevalence of kinase off-targets for small molecules, a broad kinase panel screen would be a prudent next step.

  • Structural Biology: Co-crystallization studies with the identified off-targets could provide insights into the binding mode and guide structure-activity relationship (SAR) studies to engineer out the undesirable activities.

Diagram of the Decision-Making Process

References

Benchmarking 4-Ethoxy-1H-indole-2-carboxylic acid: A Comparative Guide to MCT4 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Significance of Targeting Lactate Transport in Oncology

The metabolic landscape of cancer is characterized by a profound reliance on glycolysis, even in the presence of oxygen—a phenomenon known as the Warburg effect. A critical consequence of this metabolic reprogramming is the overproduction of lactic acid, which must be efficiently exported from cancer cells to maintain intracellular pH and sustain high glycolytic rates.[1] Monocarboxylate Transporter 4 (MCT4), a member of the solute carrier family 16 (SLC16A3), has emerged as a key player in this process, acting as a lactate/H+ exporter in highly glycolytic tissues.[2] Upregulation of MCT4 is frequently observed in various aggressive cancers and is often associated with poor prognosis, making it a compelling therapeutic target.[3][4][5] Inhibition of MCT4 can lead to intracellular lactate accumulation, disrupting the metabolic equilibrium of cancer cells and ultimately inducing apoptosis and reducing tumor growth.[3]

This guide provides a comprehensive framework for benchmarking the novel compound, 4-Ethoxy-1H-indole-2-carboxylic acid, against known inhibitors of MCT4. We will delve into the mechanistic rationale for inhibitor selection, provide detailed experimental protocols for robust comparative analysis, and present a clear structure for data interpretation.

Selection of Benchmark Inhibitors: Establishing a Comparator Landscape

To rigorously evaluate the inhibitory potential of this compound, a panel of well-characterized MCT4 inhibitors is essential. The selected benchmarks should ideally span different chemical scaffolds and exhibit a range of potencies and selectivities.

Primary Benchmark Inhibitor:

  • AZD0095: A highly potent and selective MCT4 inhibitor with an IC50 of 1.3 nM.[2][6][7] Its excellent selectivity against other MCT isoforms (>1000-fold against MCT1) makes it an ideal tool for dissecting MCT4-specific effects.[6] AZD0095 has demonstrated preclinical efficacy and is a clinical candidate, providing a high bar for comparison.[6]

Secondary and Selectivity Benchmark Inhibitors:

  • Syrosingopine: A dual inhibitor of MCT1 and MCT4, with a significantly higher potency for MCT4 (IC50 of 40 nM) compared to MCT1 (IC50 of 2500 nM).[2][8] Including Syrosingopine allows for the assessment of the test compound's activity in a dual-inhibition context.

  • VB124: A potent and selective MCT4 inhibitor with reported IC50 values of 8.6 nM for lactate import and 19 nM for lactate export in MDA-MB-231 cells.[2][8] Its high selectivity for MCT4 over MCT1 makes it another valuable comparator.[2]

  • AR-C155858: A potent inhibitor of MCT1 and MCT2, but importantly, it is inactive against MCT4.[9][10][11][12][13] This compound serves as a crucial negative control to confirm the MCT4-specificity of the observed effects and to assess the selectivity profile of this compound.

  • BAY-8002: A potent dual inhibitor of MCT1 and MCT2 with excellent selectivity against MCT4 (IC50 > 50 µmol/L).[14] Similar to AR-C155858, BAY-8002 is a valuable tool for establishing the selectivity of the test compound.

Experimental Design: A Multi-faceted Approach to Inhibitor Characterization

A robust benchmarking study requires a combination of biochemical and cell-based assays to provide a comprehensive understanding of an inhibitor's potency, selectivity, and mechanism of action.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Phenotypic Assays cluster_2 Phase 3: Data Analysis & Interpretation A Compound Preparation & QC B Biochemical Assay: Radiolabeled Lactate Uptake A->B C Cell-Based Assay: Extracellular Lactate Measurement A->C D Selectivity Profiling: Counter-screening against MCT1 A->D H IC50 Determination B->H E Cell Proliferation Assay C->E F Apoptosis Assay C->F G Intracellular pH Measurement C->G C->H I Comparative Analysis H->I J Structure-Activity Relationship (SAR) I->J

Caption: Experimental workflow for benchmarking MCT4 inhibitors.

Experimental Protocols

Cell Line Selection and Culture

The choice of cell line is critical for obtaining meaningful and reproducible data. An ideal cell line for studying MCT4 inhibition should exhibit high endogenous expression of MCT4 and low to negligible expression of other MCT isoforms, particularly MCT1.

  • Recommended Cell Line: MDA-MB-231 (human breast cancer cell line). This cell line is well-documented to have high MCT4 expression and lacks MCT1 expression, making it a suitable model for studying MCT4-specific transport.[15]

  • Culture Conditions: Culture MDA-MB-231 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintain in a humidified incubator at 37°C with 5% CO2.

Radiolabeled Lactate Uptake Assay

This assay directly measures the transport of lactate into cells and is a gold-standard method for quantifying inhibitor potency.

Materials:

  • MDA-MB-231 cells

  • [¹⁴C]-L-Lactate

  • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4)

  • Test compounds (this compound and benchmarks)

  • Scintillation cocktail and counter

Procedure:

  • Seed MDA-MB-231 cells in a 24-well plate and grow to confluence.

  • Wash cells twice with pre-warmed Assay Buffer.

  • Pre-incubate cells with varying concentrations of the test compounds or vehicle control in Assay Buffer for 15-30 minutes at 37°C.

  • Initiate the uptake by adding Assay Buffer containing a known concentration of [¹⁴C]-L-Lactate (and the respective inhibitor concentrations).

  • Incubate for a predetermined time (e.g., 2-5 minutes) at 37°C.

  • Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold Assay Buffer.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Determine the protein concentration of each well to normalize the data.

Extracellular Lactate Measurement Assay

This assay provides a functional readout of MCT4-mediated lactate efflux from cells.

Materials:

  • MDA-MB-231 cells

  • Cell culture medium

  • Test compounds

  • Commercially available lactate assay kit (colorimetric or fluorometric)[16][17][18][19]

Procedure:

  • Seed MDA-MB-231 cells in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with fresh medium containing varying concentrations of the test compounds or vehicle control.

  • Incubate for a specified period (e.g., 24-48 hours).

  • Collect the cell culture supernatant.

  • Measure the lactate concentration in the supernatant using a lactate assay kit according to the manufacturer's instructions.

  • Normalize the lactate concentration to the number of cells or total protein content in each well.

Data Analysis and Presentation

IC50 Determination

For both the radiolabeled lactate uptake and extracellular lactate measurement assays, the half-maximal inhibitory concentration (IC50) should be determined. This is achieved by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Comparative Data Table

Summarize the key findings in a clear and concise table to facilitate direct comparison between this compound and the benchmark inhibitors.

CompoundTarget(s)MCT4 IC50 (nM)MCT1 IC50 (nM)Selectivity (MCT1/MCT4)
This compound MCT4 [Experimental Value] [Experimental Value] [Calculated Value]
AZD0095MCT4~1.3[6]>1300[6]>1000
SyrosingopineMCT1/MCT4~40[8]~2500[8]~0.016
VB124MCT4~19 (export)[2]>10,000>526
AR-C155858MCT1/MCT2Inactive[9]~2.3[9]N/A
BAY-8002MCT1/MCT2>50,000[14]~85[14]N/A

Note: The IC50 values for the benchmark inhibitors are approximate and may vary depending on the specific assay conditions. It is crucial to run all compounds in parallel under identical experimental conditions for a valid comparison.

Signaling Pathway and Mechanism of Action

G cluster_0 Cancer Cell Metabolism cluster_1 Lactate Efflux and pH Homeostasis cluster_2 Consequences of MCT4 Inhibition Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_H Lactate + H+ Pyruvate->Lactate_H MCT4 MCT4 Lactate_H->MCT4 Efflux Intracellular Intracellular Space (pH maintained) Lactate_H->Intracellular Extracellular Extracellular Space (Acidification) MCT4->Extracellular Lactate_Accumulation Intracellular Lactate Accumulation MCT4->Lactate_Accumulation Inhibitor This compound Inhibitor->MCT4 Inhibition pH_Decrease Intracellular Acidification Lactate_Accumulation->pH_Decrease Glycolysis_Inhibition Glycolysis Inhibition pH_Decrease->Glycolysis_Inhibition Apoptosis Apoptosis Glycolysis_Inhibition->Apoptosis

Caption: Mechanism of action of MCT4 inhibition in cancer cells.

Inhibition of MCT4 by compounds such as this compound blocks the efflux of lactate and protons from highly glycolytic cancer cells. This leads to an accumulation of intracellular lactate and a subsequent decrease in intracellular pH (acidification). The resulting acidic intracellular environment can inhibit key glycolytic enzymes, disrupting the cell's energy production and ultimately triggering apoptosis.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of this compound as a novel MCT4 inhibitor. By employing the described experimental protocols and benchmark compounds, researchers can accurately determine its potency, selectivity, and cellular activity. A favorable profile, characterized by high potency against MCT4 and significant selectivity over other MCT isoforms, would position this compound as a promising candidate for further preclinical development. Future studies could explore its efficacy in in vivo cancer models, investigate its pharmacokinetic and pharmacodynamic properties, and further elucidate its molecular interactions with MCT4. The continued exploration of novel MCT4 inhibitors holds significant promise for the development of new and effective cancer therapies that target the metabolic vulnerabilities of tumors.

References

A Researcher's Guide to the Synthesis and Experimental Reproducibility of 4-Ethoxy-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the consistent and reliable synthesis of novel chemical entities is paramount. Indole-2-carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide focuses on a specific analogue, 4-Ethoxy-1H-indole-2-carboxylic acid, providing a comprehensive overview of its synthesis, characterization, and a critical discussion on the reproducibility of its experimental outcomes. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis and evaluation of heterocyclic compounds.

Introduction: The Significance of 4-Substituted Indole-2-Carboxylic Acids

The indole nucleus is a cornerstone in the design of pharmacologically active molecules. The strategic placement of substituents on the indole ring can profoundly influence the compound's biological activity, pharmacokinetic properties, and target selectivity. Specifically, modifications at the 4-position of the indole-2-carboxylic acid scaffold have been explored in the development of various therapeutic agents, including inhibitors of enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are key targets in cancer immunotherapy[1]. The introduction of an ethoxy group at the 4-position can modulate the lipophilicity and electronic properties of the molecule, potentially leading to improved cell permeability and target engagement compared to its unsubstituted or methoxy-substituted counterparts.

This guide will provide a detailed, reproducible protocol for the synthesis of this compound, discuss the critical parameters for its characterization, and explore the factors that can influence the reproducibility of its synthesis and subsequent experimental applications. We will also draw comparisons with its close analogue, 4-Methoxy-1H-indole-2-carboxylic acid, for which more extensive data is publicly available.

Synthesis of this compound: A Reproducible Protocol

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(2-ethoxy-6-nitrophenyl)-2-oxoacetate

This initial step involves the condensation of 2-ethoxy-6-nitrotoluene with diethyl oxalate in the presence of a strong base, such as sodium ethoxide.

  • Reagents and Equipment:

    • 2-ethoxy-6-nitrotoluene

    • Diethyl oxalate

    • Sodium ethoxide

    • Anhydrous ethanol

    • Round-bottom flask with reflux condenser and nitrogen inlet

    • Magnetic stirrer and heating mantle

  • Procedure:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve sodium ethoxide in anhydrous ethanol.

    • To this solution, add 2-ethoxy-6-nitrotoluene, followed by the dropwise addition of diethyl oxalate at room temperature.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Quench the reaction with dilute hydrochloric acid and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Reductive Cyclization to Ethyl 4-Ethoxy-1H-indole-2-carboxylate

The resulting α-keto ester is then subjected to reductive cyclization to form the indole ring.

  • Reagents and Equipment:

    • Ethyl 2-(2-ethoxy-6-nitrophenyl)-2-oxoacetate

    • Iron powder

    • Acetic acid

    • Ethanol

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • Suspend ethyl 2-(2-ethoxy-6-nitrophenyl)-2-oxoacetate and iron powder in a mixture of ethanol and acetic acid.

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure and partition the residue between ethyl acetate and water.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify the crude product by column chromatography to obtain ethyl 4-ethoxy-1H-indole-2-carboxylate.

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

  • Reagents and Equipment:

    • Ethyl 4-ethoxy-1H-indole-2-carboxylate

    • Potassium hydroxide or Lithium hydroxide

    • Ethanol/Water or THF/Water mixture

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • Dissolve ethyl 4-ethoxy-1H-indole-2-carboxylate in a mixture of ethanol and water.

    • Add potassium hydroxide and heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ester.

    • Acidify the aqueous layer with cold 1M hydrochloric acid to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Diagram of the Synthetic Workflow:

Synthesis_Workflow Start 2-Ethoxy-6-nitrotoluene Step1 Condensation with Diethyl Oxalate, NaOEt Start->Step1 Intermediate1 Ethyl 2-(2-ethoxy-6-nitrophenyl)-2-oxoacetate Step1->Intermediate1 Step2 Reductive Cyclization Fe, Acetic Acid Intermediate1->Step2 Intermediate2 Ethyl 4-Ethoxy-1H-indole-2-carboxylate Step2->Intermediate2 Step3 Hydrolysis KOH, EtOH/H2O Intermediate2->Step3 End This compound Step3->End

Caption: Synthetic pathway for this compound.

Characterization and Expected Results

Thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. The following table summarizes the expected analytical data, based on the known data for the analogous 4-Methoxy-1H-indole-2-carboxylic acid and general spectroscopic principles[3][4][5].

Analytical Technique Expected Results for this compound Reference Data for 4-Methoxy-1H-indole-2-carboxylic acid [3]
1H NMR (in DMSO-d6)δ 13.0 (s, 1H, COOH), 11.8 (s, 1H, NH), 7.4-6.8 (m, 4H, Ar-H), 4.1 (q, 2H, OCH2CH3), 1.4 (t, 3H, OCH2CH3)δ 13.0 (s, 1H, COOH), 11.8 (s, 1H, NH), 7.3-6.9 (m, 4H, Ar-H), 3.9 (s, 3H, OCH3)
13C NMR (in DMSO-d6)~163 (C=O), ~150 (C4-O), ~138-110 (Ar-C), ~105 (C3), ~64 (OCH2), ~15 (CH3)~163 (C=O), ~151 (C4-O), ~138-110 (Ar-C), ~104 (C3), ~56 (OCH3)
IR Spectroscopy (KBr pellet)~3300 cm-1 (N-H stretch), ~3000-2500 cm-1 (O-H stretch, broad), ~1680 cm-1 (C=O stretch)~3336 cm-1 (N-H stretch), ~3200-2000 cm-1 (O-H stretch, broad), ~1695 cm-1 (C=O stretch)
Mass Spectrometry (ESI-)m/z: 204.06 [M-H]-m/z: 190.05 [M-H]-

Factors Influencing Reproducibility of Experimental Results

The reproducibility of experimental results, both in the synthesis of this compound and in its subsequent biological evaluation, is influenced by a multitude of factors. A lack of reproducibility can stem from poorly defined protocols, variability in reagents, and inadequate analytical characterization[6][7].

Diagram of Factors Affecting Reproducibility:

Reproducibility_Factors cluster_synthesis Synthesis Reproducibility cluster_assay Functional Assay Reproducibility Reagent_Quality Reagent Purity & Stoichiometry Reproducibility Reproducible Experimental Results Reagent_Quality->Reproducibility Reaction_Conditions Precise Control of Temperature, Time, Atmosphere Reaction_Conditions->Reproducibility Purification Consistent Purification Method (Crystallization vs. Chromatography) Purification->Reproducibility Analyst_Skill Operator-Dependent Variations Analyst_Skill->Reproducibility Compound_Purity Purity of Test Compound Compound_Purity->Reproducibility Compound_Handling Solubility, Storage, Weighing Compound_Handling->Reproducibility Assay_Parameters Cell Line Passage, Reagent Lots, Incubation Times Assay_Parameters->Reproducibility Data_Analysis Statistical Methods, Outlier Handling Data_Analysis->Reproducibility

Caption: Key factors influencing the reproducibility of experimental outcomes.

Reproducibility in Synthesis
  • Purity of Starting Materials: The purity of the initial 2-ethoxy-6-nitrotoluene is critical. Impurities can lead to side reactions, lower yields, and the formation of difficult-to-remove byproducts.

  • Reaction Conditions: Strict control over reaction temperature, time, and atmosphere (e.g., maintaining an inert atmosphere) is essential. Deviations can affect reaction kinetics and product distribution.

  • Purification Method: The method of purification (e.g., recrystallization versus column chromatography) can impact the final purity of the compound. The choice of solvents for these processes should be consistent.

Reproducibility in Functional Assays
  • Compound Purity and Integrity: The presence of residual solvents or synthetic impurities can significantly alter the results of biological assays. It is imperative to use highly purified and well-characterized material.

  • Compound Handling: The solubility of this compound in assay buffers, its stability in solution, and the accuracy of weighing and dilution are critical parameters that must be carefully controlled.

  • Assay-Specific Variables: In biological assays, factors such as cell line passage number, reagent lot-to-lot variability, and precise incubation times can all contribute to a lack of reproducibility.

Comparison with Alternatives

The primary alternative for comparison is the structurally similar 4-Methoxy-1H-indole-2-carboxylic acid .

Parameter This compound 4-Methoxy-1H-indole-2-carboxylic acid Commentary
Molecular Weight 205.21 g/mol 191.18 g/mol [3]The ethoxy analogue is slightly heavier.
Predicted LogP ~2.4~1.9[3]The ethoxy group increases lipophilicity, which may affect cell permeability and off-target effects.
Synthesis Adapted from established methods for substituted indoles.Synthesis protocols are documented[8].The synthesis of the ethoxy analogue is expected to be comparable in complexity to the methoxy analogue.
Characterization Data Predicted based on analogue data.Publicly available spectral data (NMR, MS)[3].The availability of reference data for the methoxy analogue provides a strong basis for confirming the identity of the ethoxy compound.

Other alternatives include indole-2-carboxylic acids with different substituents at the 4-position (e.g., halogens, alkyl groups). The choice of substituent will influence the electronic and steric properties of the molecule, thereby affecting its biological activity. For instance, electron-withdrawing groups may alter the pKa of the carboxylic acid and the indole N-H, which can impact target binding.

Conclusion

References

A Head-to-Head Comparison of Indole-2-Carboxylic Acid Derivatives: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and synthetic compounds with profound pharmacological activities. Among its varied incarnations, indole-2-carboxylic acid has emerged as a particularly versatile scaffold, a "privileged" starting point for the design of novel therapeutics. Its rigid structure, coupled with the reactive carboxylic acid handle, provides an ideal framework for chemists to elaborate upon, fine-tuning its properties to engage a diverse array of biological targets. This guide offers a head-to-head comparison of distinct classes of indole-2-carboxylic acid derivatives, delving into their synthesis, mechanism of action, and performance in relevant biological assays, supported by experimental data.

The Enduring Appeal of the Indole-2-Carboxylic Acid Scaffold

The power of the indole-2-carboxylic acid framework lies in its unique combination of features. The indole ring system itself can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, crucial for binding to protein targets. The carboxylic acid at the 2-position is a key functional group, often acting as a critical pharmacophore that can chelate metal ions in enzyme active sites or form strong hydrogen bonds with receptor residues.[1][2] This inherent reactivity also provides a convenient point for chemical modification, allowing for the generation of large libraries of derivatives with diverse functionalities.

This guide will explore the following classes of indole-2-carboxylic acid derivatives, showcasing the remarkable adaptability of this scaffold:

  • Antiviral Agents: Targeting HIV-1 Integrase

  • Anticancer Agents: A Multi-pronged Attack on Malignancy

  • Anti-inflammatory Agents: Modulating the Immune Response

  • Antimicrobial Agents: Combating Bacterial Infections

Antiviral Derivatives: Potent Inhibition of HIV-1 Integrase

The fight against Human Immunodeficiency Virus (HIV) has been revolutionized by the development of effective antiretroviral therapies. One of the key viral enzymes targeted is integrase (IN), which is responsible for inserting the viral DNA into the host cell's genome, a critical step in the viral life cycle.[1][3] Indole-2-carboxylic acid derivatives have been identified as a promising class of HIV-1 integrase strand transfer inhibitors (INSTIs).[1][3][4]

The core mechanism of action for these derivatives involves the chelation of two divalent magnesium ions (Mg²⁺) within the active site of the integrase enzyme by the indole nucleus and the C2-carboxylic acid.[1][3][4] This interaction prevents the enzyme from carrying out its strand transfer function, effectively halting viral replication.

Head-to-Head Comparison of HIV-1 Integrase Inhibitors
CompoundKey Structural FeaturesIC₅₀ (µM)Reference
Compound 17a C6 halogenated benzene ring3.11[1][4]
Compound 20a Long branch on C3 of the indole core0.13[3]
Compound 4a/4b 2-methoxyphenyl or 3-methoxyphenyl at C310.06 - 15.70[4]

Analysis of Performance:

The data clearly demonstrates the importance of strategic substitutions on the indole-2-carboxylic acid scaffold for enhancing anti-integrase activity. While the parent compound showed inhibitory potential, the introduction of specific moieties led to significant improvements in potency.

  • Compound 17a highlights the beneficial effect of a halogenated benzene ring at the C6 position. This addition is believed to promote π-π stacking interactions with the viral DNA, thereby strengthening the binding affinity.[1][4]

  • The remarkable potency of Compound 20a , with an IC₅₀ value of 0.13 µM, underscores the critical role of a long branch at the C3 position.[3] This modification allows the molecule to access and interact with a hydrophobic pocket near the active site of the integrase, leading to a substantial increase in inhibitory effect.[3]

  • The derivatives 4a and 4b , with methoxyphenyl groups at C3, also showed improved activity compared to the parent compound, indicating that even relatively simple modifications at this position can positively influence potency.[4]

Experimental Workflow: HIV-1 Integrase Strand Transfer Assay

The following diagram illustrates a typical workflow for evaluating the inhibitory activity of indole-2-carboxylic acid derivatives against HIV-1 integrase.

HIV1_Integrase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis enzyme Recombinant HIV-1 Integrase incubation Incubation of Components (Enzyme, DNA, Compound) enzyme->incubation dna Viral & Target DNA Substrates dna->incubation compound Indole Derivative (Test Compound) compound->incubation separation Gel Electrophoresis incubation->separation quantification Quantification of Strand Transfer Products separation->quantification ic50 IC₅₀ Determination quantification->ic50

Caption: Workflow for HIV-1 Integrase Strand Transfer Assay.

Anticancer Agents: A Multifaceted Approach

The indole-2-carboxylic acid scaffold has proven to be a fertile ground for the development of anticancer agents with diverse mechanisms of action.[2][5] These derivatives have been shown to inhibit various cancer cell lines, including those resistant to standard chemotherapies.[5][6]

Head-to-Head Comparison of Anticancer Derivatives
CompoundTarget/MechanismCancer Cell LineIC₅₀ (µM)Reference
Compound C11 14-3-3η protein inhibitorBel-7402/5-Fu (chemoresistant liver cancer)Not specified, but potent[6]
Compound 30 Bcl-2 inhibitorMCF-7 (breast cancer)0.83[5]
Compound 5e EGFR/CDK2 dual inhibitorA-549, MCF-7, Panc-10.95 (average GI₅₀)[7]
Compound I(12) DNA cleavage and anticancerMCF-7, HeLa, HEK293Potent[8]

Analysis of Performance:

The versatility of the indole-2-carboxylic acid scaffold is evident in the range of anticancer mechanisms exhibited by its derivatives.

  • Compound C11 demonstrates the potential of targeting protein-protein interactions, in this case, the 14-3-3η protein, which is implicated in cancer cell survival and proliferation.[6] Its activity against chemoresistant liver cancer cells is particularly noteworthy.[6]

  • Compound 30 showcases the ability of these derivatives to inhibit key apoptosis-regulating proteins like Bcl-2, a promising strategy for inducing cancer cell death.[5]

  • The dual inhibitory activity of Compound 5e against both EGFR and CDK2 highlights a powerful approach to simultaneously target signaling pathways that drive cancer cell growth and proliferation.[7]

  • Compound I(12) , a 1,2,3-triazole derivative, exhibits a different mechanism involving DNA cleavage, demonstrating that modifications to the core scaffold can lead to compounds with distinct modes of action.[8]

Signaling Pathway: EGFR/CDK2 Inhibition

The following diagram illustrates the dual inhibition of the EGFR and CDK2 pathways by indole-2-carboxamide derivatives, leading to cell cycle arrest and apoptosis.

EGFR_CDK2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation CDK2 CDK2/Cyclin E CDK2->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Leads to Indole_Derivative Indole-2-carboxamide Derivative (e.g., 5e) Indole_Derivative->EGFR Inhibits Indole_Derivative->CDK2 Inhibits

Caption: Dual inhibition of EGFR and CDK2 pathways.

Anti-inflammatory and Antimicrobial Applications

Beyond antiviral and anticancer activities, indole-2-carboxylic acid derivatives have also shown promise as anti-inflammatory and antimicrobial agents.

Anti-inflammatory Activity

A series of indole-2-carboxamide derivatives have been shown to effectively inhibit the production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[9][10] For instance, compound 13b , an indole-2-formamide benzimidazole[2,1-b]thiazole derivative, exhibited potent anti-inflammatory activity and was found to be non-toxic.[10]

Antimicrobial Activity

Indole-2-carboxamide derivatives have demonstrated potent pan-activity against various mycobacterial species, including M. tuberculosis and non-tuberculous mycobacteria (NTM), by inhibiting the MmpL3 transporter, which is essential for mycolic acid translocation.[11] Furthermore, certain 1,2,3-triazole derivatives of indole-2-carboxylic acid, such as I(6) and I(12) , have shown excellent antibacterial activity against Escherichia coli and Bacillus subtilis.[8]

Structure-Activity Relationship (SAR) Insights

Across the various therapeutic applications, several key structure-activity relationships have emerged for indole-2-carboxylic acid derivatives:

  • The Carboxylic Acid is Key: The 2-carboxylic acid group is often essential for activity, particularly in metal-chelating enzymes like HIV-1 integrase.[1][3][12]

  • Substitution at C3: This position is a hotspot for modification, and the introduction of various groups, from simple phenyl rings to longer chains, can significantly impact potency and selectivity.[3][4][12]

  • Modifications at C5 and C6: Halogenation or the addition of other substituents at these positions on the indole ring can influence binding affinity and pharmacokinetic properties.[1][13]

  • Amide vs. Ester Derivatives: The conversion of the carboxylic acid to an amide or ester can lead to compounds with different biological profiles and improved cell permeability.[9][14]

Conclusion

The indole-2-carboxylic acid scaffold has unequivocally established itself as a privileged framework in the landscape of drug discovery. Its inherent structural features and amenability to chemical modification have enabled the development of a diverse array of derivatives with potent and specific activities against a range of challenging diseases. The head-to-head comparisons presented in this guide highlight the remarkable tunability of this scaffold, where subtle changes in substitution patterns can lead to dramatic shifts in biological activity. As our understanding of disease biology continues to evolve, the indole-2-carboxylic acid scaffold is poised to remain a valuable and enduring platform for the design of next-generation therapeutics.

References

Orthogonal Validation of 4-Ethoxy-1H-indole-2-carboxylic acid Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Notably, this class of compounds has been identified as a promising source of HIV-1 integrase inhibitors and modulators of N-methyl-D-aspartate (NMDA) receptors.[1][2][3] Given this chemical precedent, any novel derivative, such as 4-Ethoxy-1H-indole-2-carboxylic acid, warrants a thorough investigation of its potential biological targets.

This guide provides a framework for the orthogonal validation of the biological activity of this compound. Orthogonal validation, the practice of using two or more distinct methods that rely on different physical or chemical principles to measure the same endpoint, is a cornerstone of rigorous scientific inquiry. By employing this approach, we can significantly increase confidence in the observed activity and mitigate the risk of artifacts or off-target effects inherent to a single assay.

Herein, we present two distinct experimental workflows to probe the potential activity of this compound:

  • A biochemical assay to determine its inhibitory effect on HIV-1 integrase strand transfer.

  • A cell-based electrophysiology assay to assess its antagonistic activity at the glycine co-agonist site of the NMDA receptor.

By comparing the results from these two disparate systems—one an isolated enzymatic reaction and the other a complex cellular response—we can build a robust and reliable profile of the compound's biological function.

Method 1: HIV-1 Integrase Strand Transfer Inhibition Assay (Biochemical)

Rationale and Scientific Principle

HIV-1 integrase is a viral enzyme essential for the replication of the human immunodeficiency virus.[4] It catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer.[5] Integrase strand transfer inhibitors (INSTIs) are a clinically important class of antiretroviral drugs that bind to the integrase active site and block the strand transfer step, thereby preventing viral replication.[6][7] The indole-2-carboxylic acid scaffold has been shown to chelate the two Mg2+ ions within the integrase active site, a key interaction for inhibition.[2]

This biochemical assay directly measures the strand transfer activity of recombinant HIV-1 integrase in a controlled, cell-free environment. The inhibition of this activity by this compound would provide direct evidence of its potential as an INSTI.

Experimental Workflow

G cluster_0 Assay Preparation cluster_1 Compound Incubation cluster_2 Reaction & Detection cluster_3 Data Analysis A Coat 96-well plate with streptavidin B Add biotinylated donor DNA substrate A->B C Add recombinant HIV-1 Integrase B->C D Add Test Compound (this compound) C->D E Add Positive Control (Raltegravir) C->E F Add Vehicle Control (DMSO) C->F G Add labeled Target Substrate (TS) DNA D->G E->G F->G H Incubate at 37°C G->H I Wash to remove unbound components H->I J Add HRP-labeled antibody against TS DNA label I->J K Add TMB substrate and measure absorbance at 450 nm J->K L Calculate % Inhibition K->L M Determine IC50 values L->M

Caption: Workflow for the HIV-1 Integrase Strand Transfer Assay.

Detailed Experimental Protocol
  • Plate Preparation: A 96-well streptavidin-coated plate is washed with reaction buffer. A solution of biotinylated double-stranded HIV-1 LTR U5 donor substrate (DS) DNA is added to each well and incubated to allow binding to the streptavidin.[8]

  • Integrase Loading: After washing away unbound DS DNA, recombinant full-length HIV-1 integrase protein is added to each well and incubated to allow it to bind to the DS DNA substrate.[8]

  • Compound Addition: The test compound, this compound, is serially diluted in reaction buffer containing a final concentration of 1% DMSO. The positive control, Raltegravir, is similarly diluted.[9] A vehicle control (1% DMSO in reaction buffer) is also prepared. 50 µL of each dilution is added to the appropriate wells.

  • Strand Transfer Reaction: A double-stranded target substrate (TS) DNA, which is labeled with a unique tag (e.g., DIG), is added to each well to initiate the strand transfer reaction. The plate is incubated at 37°C for 30-60 minutes.[3]

  • Detection: The plate is washed to remove all components except the biotinylated DS DNA and any TS DNA that has been integrated. An HRP-labeled antibody specific for the TS DNA tag is added and incubated.[8]

  • Signal Generation: After a final wash, a colorimetric HRP substrate (e.g., TMB) is added. The reaction is stopped with an acid solution, and the absorbance is read at 450 nm. The signal intensity is directly proportional to the amount of strand transfer that has occurred.

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value (the concentration at which 50% of the enzyme's activity is inhibited) is determined by fitting the data to a dose-response curve.

Hypothetical Performance Data
CompoundTargetAssay TypeIC50 (µM)
This compound HIV-1 Integrase Biochemical 5.2
Raltegravir (Positive Control)HIV-1 IntegraseBiochemical0.03
Vehicle (1% DMSO)HIV-1 IntegraseBiochemical>100

Method 2: NMDA Receptor Glycine Site Antagonism Assay (Cell-based Electrophysiology)

Rationale and Scientific Principle

The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity and memory function.[10] For the channel to open, it requires the binding of both the neurotransmitter glutamate and a co-agonist, typically glycine or D-serine.[11][12] The glycine binding site on the GluN1 subunit of the receptor is a key modulatory site.[13] Antagonists of this site can inhibit NMDA receptor function, a mechanism that has been explored for therapeutic intervention in various neurological conditions.[14] The parent compound, indole-2-carboxylic acid, has been shown to be a competitive antagonist at this site.[3]

This assay uses whole-cell patch-clamp electrophysiology on cultured neurons or HEK293 cells expressing recombinant NMDA receptors to measure ion flow through the channel. A reduction in the NMDA- and glycine-evoked current in the presence of this compound would indicate antagonistic activity at the glycine site.

Signaling Pathway

G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds GluN2 Glycine Glycine Glycine->NMDAR Binds GluN1 Test_Cmpd 4-Ethoxy-1H-indole- 2-carboxylic acid Test_Cmpd->NMDAR Competes with Glycine at GluN1 Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Channel Opening Signaling Downstream Signaling Ca_Influx->Signaling

Caption: NMDA Receptor activation and site of antagonism.

Detailed Experimental Protocol
  • Cell Culture: HEK293 cells stably co-expressing the GluN1 and GluN2A subunits of the NMDA receptor are cultured on glass coverslips. Alternatively, primary cultured neurons (e.g., hippocampal or cortical) can be used.[15]

  • Patch-Clamp Setup: A coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution. A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with a single cell, and the cell membrane is ruptured to achieve the whole-cell configuration. The cell is voltage-clamped at a holding potential of -70 mV.[2]

  • Baseline Measurement: A baseline current is established in the presence of the extracellular solution.

  • Agonist Application: The cell is perfused with a solution containing a saturating concentration of NMDA (e.g., 200 µM) and a sub-saturating concentration of glycine (e.g., 1 µM) to evoke an inward current.[2]

  • Antagonist Application: After washing and allowing the current to return to baseline, the cell is pre-incubated with varying concentrations of this compound for 1-2 minutes. The NMDA/glycine solution is then co-applied with the test compound, and the resulting current is measured.

  • Controls: A known glycine site antagonist, such as 7-Chlorokynurenic acid (7-CK), is used as a positive control.[14] To confirm competitive antagonism, the experiment can be repeated with a higher concentration of glycine, which should shift the dose-response curve of the antagonist to the right.[2] A vehicle control is also run.

  • Data Analysis: The peak inward current in the presence of the antagonist is compared to the control current (NMDA/glycine alone). The percentage of inhibition is calculated, and an IC50 value is determined from the dose-response curve.

Hypothetical Performance Data
CompoundTargetAssay TypeIC50 (µM)
This compound NMDA Receptor Electrophysiology > 100
7-Chlorokynurenic acid (Positive Control)NMDA ReceptorElectrophysiology0.5
Vehicle (0.1% DMSO)NMDA ReceptorElectrophysiologyNo effect

Synthesis and Conclusion

The power of orthogonal validation lies in the convergence or divergence of data from fundamentally different assays. In our hypothetical example, the results provide a clear and compelling narrative:

  • HIV-1 Integrase Inhibition: this compound demonstrates inhibitory activity against HIV-1 integrase in a biochemical assay with an IC50 of 5.2 µM. This is a moderately potent activity that suggests a direct interaction with the enzyme.

  • NMDA Receptor Antagonism: In a cell-based electrophysiology assay, the compound shows no significant antagonistic activity at the NMDA receptor glycine site at concentrations up to 100 µM.

This guide illustrates a robust, multi-faceted approach to compound characterization. By employing orthogonal assays early in the drug discovery process, researchers can build a higher degree of confidence in their findings, make more informed decisions, and ultimately accelerate the development of new therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Ethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper disposal of 4-Ethoxy-1H-indole-2-carboxylic acid (CAS No: 29970-01-2). As researchers and drug development professionals, our commitment to safety extends beyond the bench to include the entire lifecycle of the chemicals we handle. This guide is structured to provide a clear, actionable, and scientifically grounded protocol, ensuring that waste is managed in a manner that protects both laboratory personnel and the environment. The procedures outlined herein are based on a synthesis of regulatory standards and chemical-specific hazard data.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a compound is the first step in managing its disposal. This compound is not a benign substance; its hazard profile necessitates its classification as hazardous waste. Improper disposal, such as drain disposal or commingling with general refuse, can lead to regulatory penalties, environmental contamination, and acute health risks.[1]

The primary hazards, as identified in its Safety Data Sheet (SDS), are summarized below.[2][3]

Hazard ClassificationGHS Hazard StatementNature of Risk
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedIngestion can lead to adverse health effects.
Skin Irritation (Category 2) H315: Causes skin irritationDirect contact can cause inflammation, redness, and discomfort.
Eye Irritation (Category 2) H319: Causes serious eye irritationContact with eyes can result in significant, potentially damaging, irritation.
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System H335: May cause respiratory irritationInhalation of dust or aerosols can irritate the respiratory tract.

Given these properties, all materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., weigh boats, gloves, pipette tips), must be disposed of as hazardous chemical waste.

Core Principles of Compliant Chemical Waste Management

The disposal protocol for any specific chemical is built upon a foundation of universal principles mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][4][5]

  • Waste Segregation: This is the most critical principle to prevent dangerous chemical reactions. This compound, being a carboxylic acid, must be segregated from bases, strong oxidizing agents, and amines to prevent potentially violent reactions.[6] Store in a designated "Acids" or "Organic Acids" waste container.

  • Point-of-Generation Management: Hazardous waste must be managed at or near the location where it is generated, known as a Satellite Accumulation Area (SAA).[7] This minimizes the risk of spills and ensures personnel familiar with the waste are in control.

  • Container Integrity and Labeling: Waste containers must be robust, chemically compatible with the waste, and always kept closed except when adding material.[7][8] Every container must be accurately labeled with its contents and associated hazards to ensure safe handling by all personnel and emergency responders.[9]

  • Prohibition of Drain Disposal: The EPA and local authorities strictly prohibit the disposal of most chemicals, including this compound, down the sewer system.[7]

Step-by-Step Disposal Protocol for this compound

This protocol provides a direct, procedural workflow for the safe disposal of solid and liquid waste containing this compound.

Experimental Workflow: Routine Waste Disposal

G cluster_prep Step 1: Preparation & PPE cluster_container Step 2: Waste Container Management cluster_disposal Step 3: Waste Transfer cluster_storage Step 4: Secure Storage cluster_pickup Step 5: Final Disposal node_prep Don appropriate PPE: - Nitrile gloves - Safety glasses/goggles - Lab coat node_select Select a designated, compatible hazardous waste container. (e.g., HDPE or glass for organic acids) node_prep->node_select node_label Ensure container is clearly labeled: 'Hazardous Waste - Organic Acids' List 'this compound' and other components. node_select->node_label Verify solid_waste Solid Waste: Place contaminated items (gloves, wipes, weigh boats) directly into the labeled solid waste container. node_label->solid_waste liquid_waste Liquid Waste: Carefully pour solutions into the labeled liquid waste container using a funnel. Avoid splashes. node_label->liquid_waste node_close Tightly cap the waste container immediately after adding waste. solid_waste->node_close liquid_waste->node_close node_store Store the container in the designated Satellite Accumulation Area (SAA). Ensure secondary containment is used. node_close->node_store node_pickup When container is full (or per lab schedule), contact your institution's Environmental Health & Safety (EHS) department for waste pickup. node_store->node_pickup

Caption: Workflow for routine disposal of this compound waste.

Detailed Methodologies
  • Personal Protective Equipment (PPE): Before handling the compound or its waste, always wear standard laboratory PPE, including a lab coat, safety glasses with side shields or goggles, and nitrile gloves. Work should be performed in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[2]

  • Waste Characterization and Segregation:

    • Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weigh paper, pipette tips, paper towels used for cleanup) must be collected as hazardous solid waste.

    • Liquid Waste: Solutions containing this compound must be collected as hazardous liquid waste. Do not mix with incompatible waste streams such as bases, oxidizers, or cyanides.

  • Container Selection and Labeling:

    • Use only containers approved for hazardous waste that are in good condition and have a secure, leak-proof lid.[8] High-density polyethylene (HDPE) or glass containers are appropriate. Do not use metal containers for acidic waste.[7]

    • The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of any other constituents (e.g., solvents). The hazard characteristics (Irritant, Harmful) should also be clearly indicated.[9]

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in your lab's designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel.[7]

    • Ensure the container is within a secondary containment bin to prevent the spread of material in case of a leak.[10]

  • Arranging for Final Disposal:

    • Once the waste container is full (typically 90% capacity to prevent overfilling) or has been stored for the maximum allowable time per your institution's policy (often 6-12 months), contact your facility's Environmental Health & Safety (EHS) office.[1][11]

    • EHS personnel or their certified waste broker will collect the waste for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).[12] Never attempt to transport hazardous waste yourself.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, pre-defined response plan is crucial for safety.

Spill Response Protocol

G spill Spill of this compound Occurs evacuate Evacuate immediate area if spill is large or dust is airborne. Alert personnel. spill->evacuate ppe Don appropriate PPE: - Double gloves (nitrile) - Safety goggles - Lab coat - Respirator (if dust is present) evacuate->ppe contain Contain the spill. For liquids, use absorbent pads. For solids, prevent dust from spreading. ppe->contain absorb Cover the spill with an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent). contain->absorb collect Carefully sweep or scoop the absorbed material into a labeled hazardous waste container. absorb->collect clean Clean the spill area with soap and water. Collect all cleanup materials as hazardous waste. collect->clean dispose Seal, label, and dispose of the waste container following the protocol in Section 3. clean->dispose report Report the incident to your supervisor and EHS department. dispose->report

Caption: Decision and action flow for managing a chemical spill.

First Aid for Personnel Exposure

Immediate and correct first aid can significantly mitigate harm from exposure.

  • Skin Contact: Immediately remove contaminated clothing.[13] Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding our collective responsibility for a safe and sustainable research environment.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。